N-((Triethoxysilyl)methyl)aniline
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
N-(triethoxysilylmethyl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO3Si/c1-4-15-18(16-5-2,17-6-3)12-14-13-10-8-7-9-11-13/h7-11,14H,4-6,12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOVKEDGZABFDPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](CNC1=CC=CC=C1)(OCC)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO3Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601305821 | |
| Record name | (Anilinomethyl)triethoxysilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601305821 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.41 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3473-76-5 | |
| Record name | (Anilinomethyl)triethoxysilane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3473-76-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (Anilinomethyl)triethoxysilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601305821 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-Phenylaminomethyltriethoxysilan | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis of N-((Triethoxysilyl)methyl)aniline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis pathway and mechanism for N-((triethoxysilyl)methyl)aniline, a versatile organosilane coupling agent. This document outlines the primary synthetic route, reaction mechanism, a detailed experimental protocol, and key data pertinent to its synthesis.
Introduction
This compound is a bifunctional molecule possessing both an aniline (B41778) moiety and a triethoxysilyl group. This unique structure allows it to act as a bridge between organic and inorganic materials, making it a valuable component in adhesives, sealants, coatings, and composite materials.[1] The aniline group provides a reactive site for further organic transformations, while the triethoxysilyl group can form stable covalent bonds with inorganic substrates like glass and silica (B1680970) through hydrolysis and condensation.[2]
Synthesis Pathway
The most direct and common method for the synthesis of this compound is the N-alkylation of aniline with (chloromethyl)triethoxysilane.[2] This reaction involves the formation of a carbon-nitrogen bond through a nucleophilic substitution reaction.
A base is typically employed to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction, which drives the equilibrium towards the product.
Reaction Mechanism
The synthesis proceeds via a standard SN2 (bimolecular nucleophilic substitution) mechanism. The key steps are as follows:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the aniline molecule acts as a nucleophile and attacks the electrophilic carbon atom of the chloromethyl group in (chloromethyl)triethoxysilane.
-
Transition State: A trigonal bipyramidal transition state is formed where the nitrogen-carbon bond is beginning to form and the carbon-chlorine bond is beginning to break.
-
Leaving Group Departure: The chloride ion, a good leaving group, departs, resulting in the formation of a protonated this compound intermediate.
-
Deprotonation: A base, such as a tertiary amine (e.g., triethylamine) or an inorganic base, removes the proton from the nitrogen atom to yield the final product, this compound, and the corresponding ammonium (B1175870) salt.
Caption: General overview of the synthesis of this compound.
Experimental Protocol
The following is a representative experimental protocol for the synthesis of this compound. This protocol is based on general procedures for similar N-alkylation reactions.
Materials:
-
Aniline
-
(Chloromethyl)triethoxysilane
-
Triethylamine (B128534) (or another suitable base)
-
Anhydrous toluene (B28343) (or another suitable aprotic solvent)
-
Anhydrous sodium sulfate (B86663) (for drying)
-
Nitrogen or Argon gas (for inert atmosphere)
Equipment:
-
Three-neck round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Thermometer
-
Standard glassware for workup and purification (separatory funnel, rotary evaporator, distillation apparatus)
Procedure:
-
Reaction Setup: A three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, a magnetic stir bar, and a nitrogen inlet is assembled and flame-dried to ensure anhydrous conditions.
-
Charging Reactants: The flask is charged with aniline and anhydrous toluene. The mixture is stirred under a nitrogen atmosphere. Triethylamine is then added to the flask.
-
Addition of Alkylating Agent: (Chloromethyl)triethoxysilane is dissolved in anhydrous toluene and added to the dropping funnel. This solution is then added dropwise to the stirred aniline solution over a period of 30-60 minutes. The reaction is typically exothermic, and the addition rate should be controlled to maintain the desired reaction temperature.
-
Reaction: After the addition is complete, the reaction mixture is heated to reflux (the boiling point of toluene, approximately 110°C) and maintained at this temperature for several hours (e.g., 6-12 hours) to ensure the reaction goes to completion. The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Workup:
-
After the reaction is complete, the mixture is cooled to room temperature.
-
The triethylamine hydrochloride salt, which precipitates out of the solution, is removed by filtration.
-
The filtrate is washed sequentially with water and brine to remove any remaining salts and water-soluble impurities.
-
The organic layer is dried over anhydrous sodium sulfate.
-
-
Purification:
-
The solvent is removed from the dried organic layer using a rotary evaporator.
-
The crude product is then purified by vacuum distillation to obtain pure this compound.
-
Caption: Step-by-step experimental workflow for the synthesis.
Quantitative Data
While specific yield and purity data for the synthesis of this compound can vary depending on the reaction scale and conditions, the following table provides typical ranges and expected analytical data based on similar organosilane syntheses.
| Parameter | Typical Value/Data | Method of Determination |
| Yield | 70-90% | Gravimetric analysis after purification |
| Purity | >95% | Gas Chromatography (GC), NMR Spectroscopy |
| Molecular Weight | 269.41 g/mol [3][4] | Mass Spectrometry (MS) |
| Appearance | Colorless to light yellow liquid | Visual Inspection |
| Boiling Point | ~173-176 °C (for (Chloromethyl)triethoxysilane, expected to be higher for the product) | Distillation |
| ¹H NMR | Characteristic peaks for aromatic protons (aniline), methylene (B1212753) bridge, and ethoxy groups. | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| FT-IR | Characteristic peaks for N-H stretching, C-N stretching, Si-O-C stretching, and aromatic C-H stretching. | Fourier-Transform Infrared (FT-IR) Spectroscopy |
Safety Considerations
-
Aniline: Toxic and readily absorbed through the skin. Handle with appropriate personal protective equipment (PPE), including gloves and a lab coat, in a well-ventilated fume hood.
-
(Chloromethyl)triethoxysilane: Corrosive and a lachrymator. Handle with care in a fume hood.
-
Toluene: Flammable and has known health risks. Use in a well-ventilated area away from ignition sources.
-
The reaction should be conducted under an inert atmosphere to prevent moisture from hydrolyzing the triethoxysilyl group.[5]
This guide provides a foundational understanding of the synthesis of this compound. For specific applications, further optimization of the reaction conditions may be necessary to achieve desired yields and purity.
References
Spectroscopic Characterization of N-((Triethoxysilyl)methyl)aniline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic characterization of N-((Triethoxysilyl)methyl)aniline. Due to the limited availability of direct experimental spectra for this specific compound in publicly accessible literature, this guide presents predicted spectroscopic data based on the analysis of its constituent chemical moieties: the N-methylaniline group and the triethoxysilyl group. Detailed, generalized experimental protocols for the acquisition of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are also provided to facilitate the analysis of this and structurally related compounds.
Predicted Spectroscopic Data
The following tables summarize the predicted chemical shifts for ¹H and ¹³C NMR, the characteristic absorption bands for IR spectroscopy, and the expected fragmentation patterns in mass spectrometry for this compound.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| Aromatic (C₆H₅) | 6.6 - 7.3 | Multiplet | - |
| Methylene (-CH₂-) | ~3.0 - 3.5 | Singlet | - |
| Methylene (-O-CH₂-CH₃) | ~3.8 | Quartet | ~7.0 |
| Methyl (-O-CH₂-CH₃) | ~1.2 | Triplet | ~7.0 |
| Amine (-NH-) | Broad singlet | - |
Predicted data is based on analogous structures such as N-methylaniline and various triethoxysilane (B36694) derivatives.[1][2][3]
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| Aromatic (C₆H₅) - C (ipso) | ~148 - 150 |
| Aromatic (C₆H₅) - CH (ortho, para) | ~112 - 130 |
| Aromatic (C₆H₅) - CH (meta) | ~117 - 120 |
| Methylene (-CH₂-) | ~40 - 45 |
| Methylene (-O-CH₂-CH₃) | ~58 - 60 |
| Methyl (-O-CH₂-CH₃) | ~18 - 20 |
Predicted data is based on analogous structures such as N-methylaniline and various triethoxysilane derivatives.[1][2]
Table 3: Predicted FT-IR Spectroscopic Data
| Functional Group | Predicted Absorption Range (cm⁻¹) | Description of Vibration |
| N-H Stretch | 3300 - 3500 | Secondary amine stretching |
| C-H Stretch (Aromatic) | 3000 - 3100 | Aromatic C-H stretching |
| C-H Stretch (Aliphatic) | 2850 - 3000 | Aliphatic C-H stretching |
| C=C Stretch (Aromatic) | 1450 - 1600 | Aromatic ring stretching |
| Si-O-C Stretch | 1080 - 1100 | Strong, characteristic band |
| C-N Stretch | 1250 - 1350 | C-N stretching of aromatic amine |
Predicted data is based on analogous structures such as N-methylaniline and various organosilanes.[4][5]
Table 4: Predicted Mass Spectrometry (Electron Ionization) Data
| m/z | Predicted Fragment |
| [M]+ | Molecular Ion |
| [M - OCH₂CH₃]+ | Loss of an ethoxy group |
| [M - CH₂-aniline]+ | Cleavage of the Si-C bond |
| [Si(OCH₂CH₃)₃]+ | Triethoxysilyl cation |
| [C₆H₅NHCH₂]+ | Aniline-methylene fragment |
Prediction is based on common fragmentation patterns of similar organic and organosilicon compounds.[1][6]
Experimental Protocols
The following are detailed, generalized methodologies for the key spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
2.1.1 ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry 5 mm NMR tube.[7] Ensure the sample is fully dissolved. If necessary, filter the solution to remove any particulate matter.[8]
-
Instrument Setup: Insert the NMR tube into the spectrometer's probe. The instrument's magnetic field is then "locked" onto the deuterium (B1214612) signal of the solvent to maintain a stable magnetic field. The sample is "shimmed" to optimize the homogeneity of the magnetic field.
-
Data Acquisition: A standard one-pulse sequence is typically used. For a qualitative spectrum, 8 to 16 scans are usually sufficient. A relaxation delay of 1-2 seconds between pulses is common.[9]
-
Data Processing: The acquired Free Induction Decay (FID) is subjected to Fourier transformation. The resulting spectrum is then phased and baseline corrected. The chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (B1202638) (TMS) at 0 ppm.[10]
2.1.2 ¹³C NMR Spectroscopy
-
Sample Preparation: A more concentrated sample (20-50 mg in 0.6-0.7 mL of deuterated solvent) is generally required due to the low natural abundance of the ¹³C isotope.[9]
-
Instrument Setup: The setup is similar to that for ¹H NMR.
-
Data Acquisition: A standard proton-decoupled pulse sequence is used to simplify the spectrum by removing C-H coupling. A larger number of scans (e.g., 128 or more) is typically necessary to achieve a good signal-to-noise ratio.[9][11] For quantitative analysis, a longer relaxation delay (at least 5 times the longest T1 of the carbons) and inverse-gated decoupling are employed to suppress the Nuclear Overhauser Effect (NOE).[12][13]
-
Data Processing: The processing steps are analogous to those for ¹H NMR. The solvent signal is commonly used for chemical shift referencing (e.g., CDCl₃ at 77.16 ppm).[10]
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation (Neat Liquid): If the sample is a liquid, a thin film can be prepared by placing a drop of the liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.[14]
-
Sample Preparation (Solid/KBr Pellet): If the sample is a solid, grind 1-2 mg of the sample with approximately 100 mg of dry KBr powder using an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.[15]
-
Background Spectrum: Record a background spectrum of the empty sample compartment (or the KBr pellet without the sample) to be subtracted from the sample spectrum.[16]
-
Data Acquisition: Place the prepared sample in the instrument's sample holder and acquire the spectrum. Typically, a range of 4000 to 400 cm⁻¹ is scanned.[17]
-
Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final transmittance or absorbance spectrum.
Mass Spectrometry (MS)
Electron Ionization (EI) Method
-
Sample Introduction: The sample is introduced into the ion source, typically after separation by gas chromatography (GC-MS). The sample must be volatile and thermally stable.[18]
-
Ionization: In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the ejection of an electron from the molecule, forming a molecular ion (M⁺·), which can then undergo fragmentation.[19][20]
-
Mass Analysis: The resulting ions (molecular ion and fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound.
References
- 1. rsc.org [rsc.org]
- 2. rsc.org [rsc.org]
- 3. N-Methylaniline(100-61-8) 1H NMR [m.chemicalbook.com]
- 4. Aniline, N-methyl- [webbook.nist.gov]
- 5. N-Methylaniline(100-61-8) IR Spectrum [m.chemicalbook.com]
- 6. Aniline, N-methyl- [webbook.nist.gov]
- 7. How to make an NMR sample [chem.ch.huji.ac.il]
- 8. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 9. uwyo.edu [uwyo.edu]
- 10. rsc.org [rsc.org]
- 11. nmr.ceitec.cz [nmr.ceitec.cz]
- 12. sc.edu [sc.edu]
- 13. University of Ottawa NMR Facility Blog: How Can I Get a Quantitative 13C NMR Spectrum? [u-of-o-nmr-facility.blogspot.com]
- 14. eng.uc.edu [eng.uc.edu]
- 15. drawellanalytical.com [drawellanalytical.com]
- 16. egikunoo.wordpress.com [egikunoo.wordpress.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. Electron Ionization - Creative Proteomics [creative-proteomics.com]
- 19. Mass Spectrometry Ionization Methods [chemistry.emory.edu]
- 20. chem.libretexts.org [chem.libretexts.org]
An In-depth Technical Guide on the Hydrolysis and Condensation Kinetics of N-((Triethoxysilyl)methyl)aniline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the hydrolysis and condensation kinetics of N-((Triethoxysilyl)methyl)aniline, a bifunctional organosilane of significant interest in materials science and drug delivery applications. Due to the limited availability of specific kinetic data for this compound, this guide draws upon established principles of alkoxysilane chemistry and presents data from analogous aminosilanes to provide a thorough understanding of its reactive behavior. The document details the reaction mechanisms, factors influencing reaction rates, and standardized experimental protocols for kinetic analysis.
Introduction
This compound is a versatile molecule possessing both an aromatic amine functionality and a hydrolyzable triethoxysilyl group. This dual nature allows it to act as a coupling agent, surface modifier, and a precursor in the synthesis of organic-inorganic hybrid materials. The triethoxysilyl group undergoes hydrolysis in the presence of water to form reactive silanol (B1196071) groups, which then condense to form stable siloxane bonds (-Si-O-Si-). Understanding and controlling the kinetics of these reactions are crucial for tailoring the properties of the resulting materials for specific applications, including the development of novel drug delivery systems.
Reaction Mechanisms
The overall transformation of this compound from a monomer to a crosslinked polysiloxane network proceeds in two primary stages: hydrolysis and condensation.
Hydrolysis
Hydrolysis is the cleavage of the silicon-alkoxy (Si-OR) bonds by water to form silanol (Si-OH) groups and ethanol (B145695) as a byproduct. This process occurs in a stepwise manner:
-
First Hydrolysis: (C₂H₅O)₃SiCH₂NHC₆H₅ + H₂O ⇌ (C₂H₅O)₂(HO)SiCH₂NHC₆H₅ + C₂H₅OH
-
Second Hydrolysis: (C₂H₅O)₂(HO)SiCH₂NHC₆H₅ + H₂O ⇌ (C₂H₅O)(HO)₂SiCH₂NHC₆H₅ + C₂H₅OH
-
Third Hydrolysis: (C₂H₅O)(HO)₂SiCH₂NHC₆H₅ + H₂O ⇌ (HO)₃SiCH₂NHC₆H₅ + C₂H₅OH
The hydrolysis reaction is reversible, and its rate is significantly influenced by factors such as pH, water concentration, and temperature. For aminosilanes, the amine group can act as an internal catalyst, influencing the reaction kinetics.[1]
Condensation
The newly formed silanol groups are highly reactive and undergo condensation to form stable siloxane bonds. This process can proceed through two main pathways:
-
Water Condensation: Two silanol groups react to form a siloxane bond and a water molecule. 2 (HO)₃SiCH₂NHC₆H₅ ⇌ (HO)₂(C₆H₅NHCH₂)Si-O-Si(CH₂NHC₆H₅)(OH)₂ + H₂O
-
Alcohol Condensation: A silanol group reacts with a residual ethoxy group to form a siloxane bond and an ethanol molecule. (HO)₃SiCH₂NHC₆H₅ + (C₂H₅O)₃SiCH₂NHC₆H₅ ⇌ (HO)₂(C₆H₅NHCH₂)Si-O-Si(CH₂NHC₆H₅)(OC₂H₅)₂ + C₂H₅OH
These condensation reactions lead to the formation of dimers, oligomers, and eventually a crosslinked three-dimensional network.
Synthesis of this compound
The primary synthetic route to this compound is through the N-alkylation of aniline (B41778) with (chloromethyl)triethoxysilane. This reaction proceeds via a nucleophilic substitution mechanism where the nitrogen atom of aniline attacks the electrophilic carbon of the chloromethyl group. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.[2]
Kinetics of Hydrolysis and Condensation
Factors Influencing Reaction Kinetics
| Factor | Effect on Hydrolysis Rate | Effect on Condensation Rate | Notes |
| pH | Catalyzed by both acid and base. The rate is slowest near neutral pH. | Also catalyzed by acid and base. The minimum rate is generally observed at a lower pH than for hydrolysis. | For aminosilanes, the amine group can act as an internal base catalyst, accelerating the reaction.[1] |
| Water Concentration | Increases with higher water concentration up to a certain point. | Can be complex; excess water can favor hydrolysis over condensation. | Stoichiometric or slightly excess water is often used for controlled reactions.[1] |
| Temperature | Increases with temperature. | Increases with temperature. | Higher temperatures can also promote side reactions.[1] |
| Solvent | The type of solvent and its polarity can influence reaction rates. | Solvent can affect the solubility of reactants and intermediates. | Protic solvents can participate in the reaction. |
| Catalyst | External acid or base catalysts can significantly increase the rate. | Catalysts for hydrolysis often also catalyze condensation. | The choice of catalyst can influence the final structure of the polysiloxane network. |
Quantitative Data for Analogous Aminosilanes
The following table summarizes representative kinetic data for the hydrolysis of 3-aminopropyltriethoxysilane (B1664141) (APTES), a structurally similar aminosilane. This data should be considered as an approximation for the behavior of this compound.
| Compound | Condition | Rate Constant (k) | Activation Energy (Ea) | Reference |
| 3-Aminopropyltriethoxysilane (APTES) | Acidic (pH 4) | Varies with conditions | Not reported | [3] |
| 3-Aminopropyltriethoxysilane (APTES) | Neutral | Very low | Not reported | [3] |
| 3-Aminopropyltriethoxysilane (APTES) | Alkaline (pH 10) | Varies with conditions | Not reported | [3] |
Note: The rate of hydrolysis for aminosilanes is generally faster than for non-amino functionalized silanes due to intramolecular catalysis.[3]
Experimental Protocols for Kinetic Studies
The kinetics of hydrolysis and condensation of this compound can be monitored using various analytical techniques. The following are generalized protocols that can be adapted for specific experimental setups.
Monitoring Hydrolysis and Condensation by NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H, ¹³C, and ²⁹Si NMR, is a powerful tool for monitoring the progress of both hydrolysis and condensation reactions in situ.[3][4]
Experimental Workflow:
References
- 1. benchchem.com [benchchem.com]
- 2. N-((Trimethoxysilyl)methyl)aniline | 77855-73-3 | Benchchem [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Simultaneous In Situ Monitoring of Trimethoxysilane Hydrolysis Reactions Using Raman, Infrared, and Nuclear Magnetic Resonance (NMR) Spectroscopy Aided by Chemometrics and Ab Initio Calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Thermal Stability and Decomposition Profile of N-((Triethoxysilyl)methyl)aniline
Audience: Researchers, scientists, and drug development professionals.
Introduction
N-((Triethoxysilyl)methyl)aniline is an organosilane of interest due to its hybrid structure, combining an aromatic amine with a reactive triethoxysilyl group. This bifunctionality makes it a candidate for applications in surface modification, as a coupling agent, and as a precursor in the synthesis of more complex molecules and materials. Understanding its thermal stability is critical for determining its processing parameters, storage conditions, and performance limits in high-temperature applications.
This technical guide details the standard experimental procedures used to evaluate the thermal properties of such compounds, presents a hypothetical thermal decomposition profile for this compound, and proposes a general decomposition mechanism.
Experimental Protocols for Thermal Analysis
The primary techniques for assessing thermal stability are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[1][2][3][4][5]
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[5] It is used to determine the temperatures at which the material decomposes and the percentage of mass loss associated with each decomposition step.
Detailed Experimental Protocol:
-
Instrument: A calibrated thermogravimetric analyzer, such as a Mettler Toledo TGA/SDTA 851e or equivalent.[5]
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into an alumina (B75360) or platinum crucible.[5] For volatile or moisture-sensitive compounds, a hermetically sealed pan with a pinhole lid is recommended.
-
Atmosphere: The experiment should be conducted under a high-purity inert atmosphere, typically nitrogen, with a constant flow rate of 30-50 mL/min to prevent oxidative decomposition.[5][6]
-
Temperature Program:
-
Data Analysis: The resulting TGA curve plots mass percentage versus temperature. The onset temperature of decomposition (Tonset) is determined from the intersection of the baseline tangent and the tangent of the decomposition step. The peak decomposition temperature (Tpeak) is determined from the first derivative of the TGA curve (DTG curve).
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[4] It is used to identify thermal events such as melting, crystallization, glass transitions, and decomposition.
Detailed Experimental Protocol:
-
Instrument: A calibrated differential scanning calorimeter, such as a TA Instruments Q250 DSC.[1]
-
Sample Preparation: Weigh 5-15 mg of the sample into a hermetic aluminum DSC pan and seal it.[1] An empty sealed pan is used as a reference.
-
Atmosphere: A nitrogen purge at a flow rate of 20-50 cm³/min is used to maintain an inert environment.[1]
-
Temperature Program:
-
Data Analysis: The DSC thermogram plots heat flow versus temperature. Endothermic events (like melting or decomposition) and exothermic events are identified by their respective peaks.
Hypothetical Thermal Profile of this compound
Based on the known behavior of similar N-aryl aminosilanes and trialkoxysilanes, a plausible thermal profile can be projected. The decomposition would likely occur in multiple stages, involving the loss of ethoxy groups and the subsequent breakdown of the organic backbone.
Data Presentation
The following tables summarize the hypothetical quantitative data that would be derived from TGA and DSC analyses.
Table 1: Hypothetical TGA Data for this compound
| Parameter | Value (°C) | Description |
| Tonset (Stage 1) | ~220-240 | Onset temperature of the initial mass loss, likely corresponding to the hydrolysis/condensation of ethoxy groups. |
| Tpeak (Stage 1) | ~260-280 | Peak rate of decomposition for the first stage. |
| Tonset (Stage 2) | ~350-370 | Onset of the second major decomposition step, likely involving the aniline (B41778) and methylene (B1212753) bridge. |
| Tpeak (Stage 2) | ~400-420 | Peak rate of decomposition for the second stage. |
| Residue at 800°C | ~20-25% | Remaining mass, likely a silica (B1680970) or silicon carbonitride residue. |
Table 2: Hypothetical DSC Data for this compound
| Thermal Event | Temperature Range (°C) | Description |
| Endotherm (Melting) | ~50-70°C | If the compound is a solid at room temperature, a melting point would be observed. |
| Broad Exotherm | ~250-450°C | A broad exothermic peak corresponding to the complex decomposition reactions. |
Visualization of Workflows and Pathways
Experimental Workflow
The logical flow for a comprehensive thermal analysis is depicted below.
Caption: Workflow for Thermal Characterization.
Plausible Decomposition Pathway
The thermal decomposition of this compound is expected to be complex. A plausible pathway involves initial reactions at the silicon center, followed by cleavage of the organic moiety. The mechanism of thermal decomposition for silanes often involves several stages.[8][9]
Caption: Plausible Thermal Decomposition Pathway.
Interpretation and Significance
The thermal profile provides critical insights for researchers. The onset of decomposition dictates the maximum processing temperature to which the material can be subjected without significant degradation. For drug development professionals, this data is crucial if the molecule is used as a linker or in a formulation that undergoes thermal sterilization.
The multi-stage decomposition suggests that different parts of the molecule have varying thermal labilities. The initial loss of ethoxy groups is a common feature of alkoxysilanes and can lead to cross-linking and the formation of a more stable polysiloxane network. The subsequent, higher-temperature decomposition involves the more stable aromatic and methylene components. The final residue composition, which could be determined by techniques like TGA coupled with Fourier-transform infrared spectroscopy (TGA-FTIR), provides information on the final state of the silicon-containing moiety.[10][11][12]
Conclusion
While specific experimental data for this compound remains to be published, this guide establishes a robust framework for its thermal characterization. By employing standard TGA and DSC protocols, researchers can determine its thermal stability, identify key decomposition stages, and gain insights into its degradation mechanism. The hypothetical data and pathways presented here serve as a predictive baseline for future experimental work, enabling safer handling, optimized processing, and informed application of this versatile organosilane.
References
- 1. web1.eng.famu.fsu.edu [web1.eng.famu.fsu.edu]
- 2. pubs.acs.org [pubs.acs.org]
- 3. web.williams.edu [web.williams.edu]
- 4. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]
- 5. epfl.ch [epfl.ch]
- 6. pubs.acs.org [pubs.acs.org]
- 7. A Comprehensive Kinetic Study on the Enhanced Thermal Stability of Silica Xerogels with the Addition of Organochlorinated Substituents [mdpi.com]
- 8. Mechanism of thermal decomposition of silanes - Russian Chemical Reviews (RSC Publishing) [pubs.rsc.org]
- 9. Mechanism of thermal decomposition of silanes | Semantic Scholar [semanticscholar.org]
- 10. Interaction of silane coupling agents with nano-silica probed by nano-IR | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Solubility Profile of N-((Triethoxysilyl)methyl)aniline in Common Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility characteristics of N-((Triethoxysilyl)methyl)aniline, a versatile silane (B1218182) coupling agent. Understanding its solubility is critical for its effective application in various fields, including materials science, surface chemistry, and as a potential component in advanced drug delivery systems. This document offers a compilation of available solubility information, detailed experimental protocols for solubility determination, and a logical workflow for assessing its miscibility.
Core Concepts in Solubility
The solubility of a substance is a quantitative measure of its ability to dissolve in a given solvent to form a homogeneous solution. For liquid solutes like this compound, the term "miscibility" is often used. Miscible liquids will mix in all proportions, forming a single phase, while immiscible liquids will separate into distinct layers. The principle of "like dissolves like" is a fundamental concept in predicting solubility, suggesting that substances with similar polarities are more likely to be soluble in one another.
Quantitative Solubility Data
Due to the limited availability of precise quantitative solubility data for this compound in peer-reviewed literature and chemical databases, the following table provides a qualitative summary based on the general behavior of similar silane coupling agents. It is strongly recommended that researchers perform experimental determinations for their specific applications.
| Solvent | Chemical Formula | Polarity | Expected Solubility |
| Methanol | CH₃OH | Polar Protic | Soluble |
| Ethanol | C₂H₅OH | Polar Protic | Soluble |
| Acetone | C₃H₆O | Polar Aprotic | Soluble |
| Toluene | C₇H₈ | Non-polar | Soluble |
| Tetrahydrofuran (THF) | C₄H₈O | Polar Aprotic | Soluble |
| Dichloromethane (DCM) | CH₂Cl₂ | Polar Aprotic | Soluble |
| Hexane | C₆H₁₄ | Non-polar | Likely Soluble |
| Water | H₂O | Polar Protic | Insoluble |
Note: "Soluble" indicates that the compound is expected to be miscible or form a solution at typical laboratory concentrations. "Insoluble" suggests very limited miscibility. These are general guidelines and should be confirmed experimentally.
Experimental Protocol for Determining Solubility/Miscibility
The following is a detailed methodology for the qualitative and semi-quantitative determination of the solubility of this compound in a target organic solvent.
Objective: To determine the miscibility of this compound in a selected organic solvent at various concentrations at room temperature.
Materials:
-
This compound (CAS No. 3473-76-5)
-
Selected organic solvents (e.g., methanol, ethanol, acetone, toluene, THF, dichloromethane, hexane) of analytical grade
-
Glass vials with screw caps (B75204) (e.g., 5 mL or 10 mL)
-
Calibrated micropipettes and tips
-
Vortex mixer
-
Analytical balance (for quantitative analysis)
-
Personal Protective Equipment (PPE): safety goggles, lab coat, and appropriate chemical-resistant gloves.
Procedure:
Part 1: Qualitative Miscibility Assessment
-
Preparation: Label a series of clean, dry glass vials for each solvent to be tested.
-
Solvent Addition: Into each labeled vial, add 1 mL of the respective organic solvent.
-
Solute Addition: To each vial, add 1 mL of this compound.
-
Mixing: Securely cap the vials and vortex for 30-60 seconds to ensure thorough mixing.
-
Observation: Allow the vials to stand undisturbed for at least 15 minutes. Visually inspect each vial for the following:
-
Miscible: A single, clear, homogeneous liquid phase.
-
Immiscible: Two distinct liquid layers.
-
Partially Miscible: A cloudy or turbid appearance that may or may not separate into layers over time.
-
-
Recording: Record the observations for each solvent.
Part 2: Semi-Quantitative Solubility Determination (Titration Method)
This method is suitable for determining the approximate solubility limit if the compound is not fully miscible.
-
Initial Setup: In a clean, dry vial, accurately measure 1 mL of the organic solvent.
-
Incremental Addition: Using a micropipette, add a small, known volume of this compound (e.g., 10 µL) to the solvent.
-
Mixing and Observation: Cap the vial and vortex until the solution is homogeneous. Observe for any signs of immiscibility (cloudiness or layer formation).
-
Titration: Continue adding small increments of this compound, vortexing and observing after each addition.
-
Endpoint Determination: The endpoint is reached when the addition of a single increment results in persistent cloudiness or the formation of a second layer that does not disappear upon mixing.
-
Calculation: Calculate the total volume of this compound added to the known volume of the solvent to determine the approximate solubility in terms of volume/volume percentage or other relevant units. For more precise quantitative results, mass-based measurements should be performed using an analytical balance.
Safety Precautions:
-
All experimental work should be conducted in a well-ventilated fume hood.
-
Consult the Safety Data Sheet (SDS) for this compound and all solvents before use.[1]
-
Avoid inhalation of vapors and direct contact with skin and eyes.
-
Dispose of all chemical waste according to institutional and local regulations.
Logical Workflow for Solubility Determination
The following diagram illustrates the logical steps involved in assessing the solubility of this compound.
References
In-Depth Technical Guide: N-((Triethoxysilyl)methyl)aniline (CAS 3473-76-5)
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-((Triethoxysilyl)methyl)aniline, with the Chemical Abstracts Service (CAS) number 3473-76-5, is an organosilane compound of significant interest in materials science and synthetic chemistry. It belongs to the class of silane (B1218182) coupling agents, which are molecules capable of forming stable chemical bonds between inorganic and organic materials. This dual reactivity makes it a valuable tool for surface modification, adhesion promotion, and the creation of hybrid organic-inorganic materials. Its molecular structure features an aniline (B41778) moiety linked to a triethoxysilyl group via a methylene (B1212753) bridge, providing a versatile platform for a range of chemical transformations. This guide provides a comprehensive overview of the properties, synthesis, and applications of this compound, with a focus on technical details relevant to research and development.
Physicochemical Properties
This compound is typically a colorless to light yellow liquid.[1] A summary of its key physical and chemical properties is presented in the table below.
| Property | Value | Reference(s) |
| CAS Number | 3473-76-5 | [1] |
| Molecular Formula | C13H23NO3Si | [1] |
| Molecular Weight | 269.41 g/mol | [1] |
| Appearance | Colorless to light yellow liquid | [1] |
| Boiling Point | 132-142 °C at 4 mmHg | [2] |
| Density | 1.004 g/cm³ | [2] |
| Refractive Index | 1.4857 | [2] |
| Flash Point | >110 °C | [2] |
| Purity | >95.0% (GC) |
Synthesis
The primary synthetic route to this compound involves the N-alkylation of aniline with an appropriate triethoxysilylmethyl halide, typically (chloromethyl)triethoxysilane. This reaction is a nucleophilic substitution where the nitrogen atom of the aniline attacks the electrophilic carbon of the chloromethyl group.
Reaction Scheme:
Caption: Synthesis of this compound.
Detailed Experimental Protocol
Materials:
-
Aniline
-
(Chloromethyl)triethoxysilane
-
Anhydrous toluene (B28343) or other suitable aprotic solvent
-
Triethylamine (B128534) or other suitable non-nucleophilic base
-
Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk line)
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
-
Vacuum distillation apparatus
Procedure:
-
Reaction Setup: A dried round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet is charged with aniline and anhydrous toluene under a nitrogen atmosphere.
-
Addition of Base: Triethylamine (approximately 1.1 equivalents) is added to the stirred solution.
-
Addition of Alkylating Agent: (Chloromethyl)triethoxysilane (1.0 equivalent) is added dropwise to the reaction mixture at room temperature.
-
Reaction: The reaction mixture is heated to reflux and maintained at this temperature for several hours. The progress of the reaction should be monitored by a suitable technique, such as thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: After the reaction is complete, the mixture is cooled to room temperature. The triethylamine hydrochloride salt precipitate is removed by filtration.
-
Purification: The solvent is removed from the filtrate under reduced pressure using a rotary evaporator. The crude product is then purified by vacuum distillation to yield this compound as a colorless to pale yellow liquid.
Mechanism of Action as a Coupling Agent
This compound functions as a coupling agent by bridging an inorganic substrate (e.g., glass, silica, metal oxides) and an organic polymer matrix. The mechanism involves a two-step process:
-
Hydrolysis: In the presence of water, the triethoxysilyl group undergoes hydrolysis to form reactive silanol (B1196071) groups (-Si-OH).
-
Condensation and Interfacial Bonding: The silanol groups can then condense with hydroxyl groups present on the surface of the inorganic substrate, forming stable covalent siloxane bonds (Si-O-Substrate). Simultaneously, the aniline end of the molecule can interact and react with the organic polymer matrix, forming a durable interface.
References
The Bridging Molecule: A Technical Guide to the Mechanism of N-((Triethoxysilyl)methyl)aniline as a Coupling Agent
For Immediate Release
This technical guide provides an in-depth analysis of the mechanism of action for N-((Triethoxysilyl)methyl)aniline, a bifunctional organosilane that serves as a critical coupling agent in advanced materials. Designed for researchers, scientists, and drug development professionals, this document elucidates the chemical processes that enable this molecule to form a durable interface between inorganic substrates and organic polymers, thereby enhancing the performance and longevity of composite materials.
Core Mechanism of Action: A Two-Fold Approach to Interfacial Adhesion
This compound is a member of the organofunctional silane (B1218182) family, which is characterized by a dual-reactivity structure. This molecular architecture allows it to act as a bridge, forming stable chemical bonds with both inorganic and organic materials. The overall mechanism can be understood through a two-step process involving the triethoxysilyl and aniline (B41778) functionalities.
The Inorganic Interface: Hydrolysis and Condensation of the Triethoxysilyl Group
The primary interaction with an inorganic substrate, such as glass, silica, or metal oxides, is mediated by the triethoxysilyl end of the molecule. This process begins with the hydrolysis of the ethoxy groups (-OCH2CH3) in the presence of water to form reactive silanol (B1196071) groups (-Si-OH). This reaction is often catalyzed by acidic or basic conditions.
Once formed, these silanol groups can undergo two types of condensation reactions:
-
Intermolecular Condensation: Silanols on adjacent this compound molecules can react with each other to form a siloxane (Si-O-Si) network. This crosslinking creates a durable, multi-layered film on the substrate surface.
-
Interfacial Condensation: The silanol groups can also react with hydroxyl (-OH) groups present on the surface of the inorganic substrate, forming strong, covalent Si-O-Substrate bonds.
This combination of hydrolysis and condensation results in a robust, chemically-anchored siloxane layer on the inorganic surface, with the aniline-containing organic groups oriented away from the substrate.
The Organic Interface: Interaction of the Aniline Moiety
The aniline functional group is responsible for creating a strong bond with the organic polymer matrix. The reactivity of the aniline group allows it to participate in various chemical reactions with different types of polymers:
-
With Epoxy Resins: The amine group of the aniline can act as a curing agent, opening the epoxide ring and forming a covalent bond.
-
With Polyurethanes: The aniline can react with isocyanate groups in polyurethane systems, forming urea (B33335) linkages and integrating into the polymer network.
-
With Other Polymers: The aniline group can also interact with other polymer systems through hydrogen bonding and other intermolecular forces, enhancing compatibility and adhesion.
By forming these covalent and non-covalent interactions, the aniline end of the coupling agent effectively entangles and binds with the polymer matrix, completing the molecular bridge between the inorganic substrate and the organic polymer.
Quantitative Performance Data
While specific quantitative data for this compound is not extensively available in the public domain, the following tables present representative data from studies on analogous aminosilane (B1250345) and aniline-functionalized silane coupling agents. These values illustrate the typical performance enhancements that can be expected when using such coupling agents.
Table 1: Illustrative Adhesion Strength Enhancement with Aminosilane Coupling Agents
| Polymer System | Substrate | Adhesion Test | Adhesion Strength without Silane (MPa) | Adhesion Strength with Aminosilane (MPa) | Percentage Improvement (%) |
| Epoxy | Aluminum | Lap Shear | 6 | 19.5 | 225%[1] |
| Polyurethane | Steel | Pull-Off | 1.33 | 1.53 | 15%[2] |
| Butyl Rubber | Aluminum | T-Peel | N/A | N/A | ~130%[3] |
Table 2: Representative Surface Energy and Wettability Changes on Glass Substrates
| Silane Treatment | Test Liquid | Contact Angle (°) | Surface Free Energy (mN/m) |
| Untreated Glass | Water | ~10-40[4][5] | High |
| Aminopropyltriethoxysilane | Water | 55-85[6] | Increased (due to polar component)[7] |
| N-phenylaminopropyltrimethoxysilane | Water | ~70 | Lowered |
Table 3: Hydrolytic Stability of Silane-Treated Interfaces
| System | Conditions | Observation | Reference |
| Polystyrene-Aluminum with Aminosilane | Immersion in water | Failure locus moves from interface to polymer bulk with increased load, indicating robust interfacial bonds. | [8] |
| Aminopropylsilane on Silica | High humidity and elevated temperature | Layer formation and stability depend on solvent and substrate. Aqueous deposition leads to more stable layers. | [9] |
Experimental Protocols
The following are detailed methodologies for key experiments used to evaluate the performance of silane coupling agents like this compound.
Protocol 1: Surface Treatment of Glass Substrates
-
Substrate Cleaning:
-
Immerse glass slides in a piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 30 minutes to remove organic residues and hydroxylate the surface.
-
Rinse thoroughly with deionized water and dry with a stream of nitrogen.
-
-
Silane Solution Preparation:
-
Prepare a 1-2% (v/v) solution of this compound in a 95:5 (v/v) ethanol (B145695)/water mixture.
-
Adjust the pH of the solution to 4.5-5.5 with acetic acid to catalyze hydrolysis.
-
Stir the solution for 30-60 minutes to allow for the hydrolysis of the triethoxysilyl groups.
-
-
Surface Treatment:
-
Immerse the cleaned glass slides in the silane solution for 2-5 minutes.
-
Remove the slides and rinse with ethanol to remove excess, unreacted silane.
-
Cure the treated slides in an oven at 110°C for 10-15 minutes to promote the condensation reaction and the formation of a stable siloxane layer.
-
Protocol 2: Contact Angle Measurement for Surface Energy Analysis
-
Instrumentation:
-
Use a goniometer or a contact angle measuring system equipped with a high-resolution camera and a precision liquid dispensing system.
-
-
Procedure:
-
Place the silane-treated substrate on the sample stage.
-
Dispense a small droplet (typically 2-5 µL) of a test liquid (e.g., deionized water, diiodomethane) onto the surface.
-
Capture an image of the droplet at the liquid-solid interface.
-
Use the instrument's software to measure the angle formed between the tangent of the droplet and the substrate surface.
-
Perform measurements at multiple locations on the surface to ensure statistical relevance.
-
-
Data Analysis:
-
Calculate the average contact angle for each test liquid.
-
Use the measured contact angles and known surface tensions of the test liquids to calculate the surface free energy of the treated substrate using appropriate models (e.g., Owens-Wendt-Rabel-Kaelble).[7]
-
Protocol 3: Lap Shear Adhesion Test (ASTM D1002)
-
Specimen Preparation:
-
Prepare rectangular test specimens (adherends) of the desired substrate (e.g., aluminum, steel).
-
Treat the bonding surface of one set of specimens with this compound as described in Protocol 1.
-
Prepare a control set of untreated specimens.
-
-
Adhesive Bonding:
-
Apply a uniform layer of the desired polymer adhesive (e.g., epoxy) to the treated surface of one specimen.
-
Place a second specimen over the adhesive, creating a defined overlap area (typically 12.7 mm x 25.4 mm).
-
Clamp the assembly and cure the adhesive according to the manufacturer's instructions.
-
-
Testing:
-
Mount the bonded specimen in the grips of a universal testing machine.
-
Apply a tensile load at a constant rate of crosshead movement (e.g., 1.3 mm/min) until failure occurs.
-
-
Data Analysis:
-
Record the maximum load at failure.
-
Calculate the lap shear strength by dividing the maximum load by the overlap area.
-
Compare the lap shear strength of the silane-treated specimens to the untreated control specimens to quantify the improvement in adhesion.[10]
-
Visualizing the Mechanism and Workflows
The following diagrams, generated using the Graphviz DOT language, illustrate the key chemical pathways and experimental workflows described in this guide.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Adhesion Strength Enhancement of Butyl Rubber and Aluminum Using Nanoscale Self-Assembled Monolayers of Various Silane Coupling Agents for Vibration Damping Plates [mdpi.com]
- 4. US4997684A - Method of using perfluoroalkylsilanes to lower the surface energy of glass - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. inha.elsevierpure.com [inha.elsevierpure.com]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. designworldonline.com [designworldonline.com]
N-Phenylaminomethyltriethoxysilane chemical structure and properties
An In-depth Technical Guide to N-Phenylaminomethyltriethoxysilane
Introduction
N-Phenylaminomethyltriethoxysilane (CAS No: 3473-76-5) is an organofunctional silane (B1218182) that possesses both organic and inorganic reactivity, enabling it to act as a molecular bridge between dissimilar materials.[1] This alpha silane, characterized by the close proximity of a nitrogen atom to the silicon atom, exhibits accelerated hydrolysis compared to traditional aminopropylsilanes.[2] Its dual functionality allows the triethoxysilyl group to bond with inorganic substrates like glass, metal, and silica, while the phenylamino (B1219803) group provides compatibility and linkage to organic polymers. This unique capability makes it a critical component in advanced materials, serving as a coupling agent, adhesion promoter, crosslinker, and surface modifier in a variety of industrial applications, including high-performance adhesives, sealants, coatings, and composites.[1][2]
Chemical Structure and Properties
The molecular structure of N-Phenylaminomethyltriethoxysilane consists of a central silicon atom bonded to three ethoxy groups, a methyl group, and a phenylamino group.
Caption: Chemical Structure of N-Phenylaminomethyltriethoxysilane.
Physical and Chemical Properties
The general properties of N-Phenylaminomethyltriethoxysilane are summarized below. These values are typical and may vary based on purity and measurement conditions.
| Property | Value | Reference |
| CAS Number | 3473-76-5 | [1][3] |
| Molecular Formula | C13H23NO3Si | [3] |
| Molecular Weight | 269.42 g/mol | [3] |
| Appearance | Colorless to light yellow clear liquid | [1] |
| Purity | ≥ 95% | [1] |
| IUPAC Name | N-(triethoxysilylmethyl)aniline | [3] |
| Synonyms | (N-Phenylamino)methyltriethoxysilane, N-(Triethoxysilylmethyl)aniline | [2][3] |
| Solubility | Soluble in most organic solvents; hydrolyzes in water | [2] |
Molecular Descriptors
Molecular descriptors provide further insight into the molecule's structure and potential interactions.
| Descriptor | Value | Reference |
| Hydrogen Bond Donor Count | 1 | [3] |
| Hydrogen Bond Acceptor Count | 4 | [3] |
| Rotatable Bond Count | 9 | [3] |
| Topological Polar Surface Area | 39.7 Ų | [3] |
| Heavy Atom Count | 18 | [3] |
Core Chemistry: Hydrolysis and Condensation
The primary mechanism of action for N-Phenylaminomethyltriethoxysilane involves a two-step process: hydrolysis followed by condensation. This reaction pathway is fundamental to its ability to form stable bonds with inorganic surfaces and create cross-linked networks.
-
Hydrolysis: In the presence of water, the three ethoxy groups (-OCH2CH3) attached to the silicon atom are hydrolyzed to form reactive silanol (B1196071) groups (-OH). This reaction releases ethanol (B145695) as a byproduct. The rate of hydrolysis can be influenced by factors such as pH and catalysts.[4][5]
-
Condensation: The newly formed silanol groups are highly reactive and can condense with other silanol groups on other silane molecules or with hydroxyl groups present on the surface of an inorganic substrate (e.g., glass, metal oxides). This condensation reaction forms stable siloxane bonds (Si-O-Si) and releases water.[4]
This process results in the covalent bonding of the silane to the inorganic surface and the formation of a durable, cross-linked polymer film.
Caption: Hydrolysis and condensation pathway of N-Phenylaminomethyltriethoxysilane.
Applications
The unique properties of N-Phenylaminomethyltriethoxysilane make it a versatile additive in various fields.
-
Adhesives and Sealants: It is widely used as an adhesion promoter and crosslinker in silane-crosslinking formulations.[1][2] It improves the bond between the sealant/adhesive and inorganic substrates like glass, metal, and ceramics, enhancing durability and environmental resistance.
-
Composite Materials: In fiber-reinforced plastics, such as glass fiber reinforced plastics (GFRP), it functions as a coupling agent to treat the glass fiber.[1] This treatment improves the interfacial adhesion between the fiber and the polymer matrix, leading to significantly enhanced mechanical properties like strength.[1]
-
Coatings: As a water scavenger and adhesion promoter, it enhances the performance of coatings by ensuring a strong bond to the substrate and preventing premature curing in moisture-sensitive systems.[1][2]
-
Polymer Synthesis: The compound serves as a binder in the synthesis of silyl-modified polymers, which are used to create high-performance materials with improved weather resistance and mechanical properties.[1]
-
Drug Development: While not a therapeutic agent itself, organosilanes like this serve as versatile intermediates in chemical synthesis.[6] Their reactive nature allows for their incorporation into more complex molecules, potentially as linkers or for surface modification of drug delivery systems, although specific applications in marketed drugs are not widely documented.
Experimental Protocols
Characterization of N-Phenylaminomethyltriethoxysilane and its performance requires a suite of analytical techniques. Below are generalized protocols for key experiments.
Caption: General experimental workflow for material characterization.
Fourier Transform Infrared (FTIR) Spectroscopy
-
Objective: To identify functional groups and monitor the hydrolysis and condensation reactions.
-
Methodology:
-
Sample Preparation: For the pure liquid, a small drop is placed between two KBr or NaCl salt plates. To monitor hydrolysis, the silane is mixed with an aqueous solution, and spectra are taken over time using an Attenuated Total Reflectance (ATR) accessory.
-
Instrument Setup: The spectrometer is set to acquire spectra typically in the 4000-400 cm⁻¹ range with a resolution of 4 cm⁻¹. A background spectrum of the clean ATR crystal or salt plates is collected first.
-
Data Acquisition: The sample spectrum is collected (e.g., 32 scans are co-added to improve the signal-to-noise ratio).
-
Analysis: Key peaks to monitor include the disappearance of Si-O-C stretches (~1100 cm⁻¹) and the appearance of broad O-H stretches from silanol groups (~3400 cm⁻¹) and Si-O-Si stretches from condensation products (~1050 cm⁻¹).[7][8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To confirm the chemical structure and study the kinetics of hydrolysis and condensation in detail.[9][10]
-
Methodology:
-
Sample Preparation: A small amount of the silane is dissolved in a deuterated solvent (e.g., CDCl₃ for structural analysis, or D₂O for hydrolysis studies) in an NMR tube.
-
Instrument Setup: ¹H, ¹³C, and ²⁹Si NMR spectra are acquired on a high-field NMR spectrometer.
-
Data Acquisition:
-
¹H NMR: Provides information on the protons in the phenyl, methyl, and ethoxy groups. The hydrolysis can be followed by observing the disappearance of the ethoxy signals and the appearance of an ethanol signal.[10]
-
¹³C NMR: Complements the ¹H data, providing a map of the carbon skeleton.
-
²⁹Si NMR: Directly probes the silicon environment. Different chemical shifts will be observed for the starting triethoxysilane, the hydrolyzed silanol intermediates, and the condensed siloxane species, allowing for detailed kinetic analysis.[9]
-
-
Analysis: Chemical shifts, peak integrations, and coupling constants are analyzed to confirm the structure. For kinetic studies, spectra are acquired at regular intervals, and the integration of key peaks is used to determine the concentration of different species over time.
-
Thermogravimetric Analysis (TGA)
-
Objective: To evaluate the thermal stability of the silane or a polymer cross-linked with the silane.
-
Methodology:
-
Sample Preparation: A small, precisely weighed amount of the sample (5-10 mg) is placed in a TGA crucible (e.g., alumina (B75360) or platinum).
-
Instrument Setup: The analysis is typically run under an inert atmosphere (e.g., nitrogen flow at 20 mL/min) to prevent oxidative degradation.[11]
-
Data Acquisition: The sample is heated at a constant rate (e.g., 10 °C/min) from ambient temperature to a high temperature (e.g., 800 °C). The instrument records the sample's mass as a function of temperature.[11]
-
Analysis: The resulting TGA curve plots percent weight loss versus temperature. The onset temperature of decomposition indicates the limit of thermal stability. The amount of residue at the end of the run can provide information on the inorganic (silica) content.
-
Differential Scanning Calorimetry (DSC)
-
Objective: To determine thermal transitions such as the glass transition temperature (Tg) of a formulated polymer or to study the heat of reaction (enthalpy) of curing processes.[12]
-
Methodology:
-
Sample Preparation: A small amount of the sample (5-10 mg) is hermetically sealed in a DSC pan (e.g., aluminum). An empty, sealed pan is used as a reference.
-
Instrument Setup: The instrument is programmed for a specific thermal cycle. A common method is a heat-cool-heat cycle to erase thermal history and obtain a clear Tg.
-
Data Acquisition: The sample is heated at a controlled rate (e.g., 10 °C/min) while the differential heat flow between the sample and the reference is measured. For curing studies, an uncured sample is heated to observe the exothermic curing peak.[12]
-
Analysis: The DSC thermogram plots heat flow versus temperature. A step change in the baseline indicates the Tg. An exothermic peak represents a curing or cross-linking reaction, and the area under the peak is proportional to the enthalpy of the reaction.
-
Safety and Handling
N-Phenylaminomethyltriethoxysilane should be handled in accordance with good industrial hygiene and safety practices.
-
Handling: Use in a well-ventilated area. Wear suitable protective clothing, gloves, and eye/face protection.[13][14] Avoid contact with skin and eyes, and prevent inhalation of vapors. Keep away from heat, sparks, and open flames.[15]
-
Storage: Store in a cool, dry, well-ventilated place in tightly closed original containers.[1] The material is moisture-sensitive and should be protected from humidity to prevent premature hydrolysis.[13]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[13]
Conclusion
N-Phenylaminomethyltriethoxysilane is a high-performance organofunctional silane with significant utility in materials science. Its ability to form durable covalent bonds between organic polymers and inorganic materials through a well-understood hydrolysis and condensation mechanism makes it an effective coupling agent and adhesion promoter. The experimental protocols outlined in this guide provide a framework for researchers to characterize its properties and performance, enabling its application in the development of advanced composites, coatings, and adhesives. Proper handling and an understanding of its core chemistry are essential for leveraging its full potential in scientific research and industrial applications.
References
- 1. (N-Phenylamino)methyltriethoxysilane Cas 3473-76-5 | Alpha Silanes [cfmats.com]
- 2. Wholesale (N-PHENYLAMINO) METHYLTRIMETHOXYSILANE Factory and Pricelist | VANABIO [wanabio.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. innospk.com [innospk.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. academicworks.cuny.edu [academicworks.cuny.edu]
- 12. pepolska.pl [pepolska.pl]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. fishersci.com [fishersci.com]
- 15. fishersci.com [fishersci.com]
Understanding the Dual Functionality of Organosilane Aniline Derivatives: A Technical Guide for Drug Development
For Researchers, Scientists, and Drug Development Professionals
The convergence of organosilane and aniline (B41778) chemistries has given rise to a novel class of hybrid molecules with significant potential in the pharmaceutical and biomedical fields. These derivatives uniquely combine the robust surface-anchoring and matrix-forming capabilities of organosilanes with the diverse biological activities of aniline compounds. This technical guide provides an in-depth exploration of the synthesis, characterization, and dual functionality of organosilane aniline derivatives, offering a valuable resource for researchers engaged in the development of advanced therapeutic agents and biomedical materials.
Core Concepts: The Synergy of Organosilane and Aniline Moieties
Organosilane aniline derivatives are bifunctional molecules that integrate an organosilane group, typically a trialkoxysilane, with an aniline core. This unique architecture imparts a dual functionality that can be leveraged for a variety of biomedical applications.
-
The Organosilane Moiety: The Anchor and Matrix Former. The silane (B1218182) functional group (e.g., trimethoxysilyl or triethoxysilyl) is the key to the surface-active properties of these derivatives. Through hydrolysis and condensation reactions, the alkoxy groups form highly reactive silanols (Si-OH). These silanols can then covalently bond to hydroxyl-rich inorganic surfaces such as silica (B1680970), glass, and metal oxides, or they can self-condense to form a stable, cross-linked polysiloxane network (a silicone matrix). This property is instrumental for surface modification, nanoparticle coating, and the formation of hybrid organic-inorganic materials.
-
The Aniline Moiety: The Bioactive Component. The aniline portion of the molecule serves as a versatile scaffold for introducing a wide range of biological activities. Aniline and its derivatives are known to exhibit a broad spectrum of pharmacological properties, including antimicrobial, anticancer, anti-inflammatory, and enzyme inhibitory activities. By modifying the substituents on the aniline ring, the biological function of the entire molecule can be precisely tuned.
The combination of these two functionalities in a single molecule opens up exciting possibilities for creating targeted drug delivery systems, biocompatible coatings with therapeutic properties, and advanced diagnostic agents.
Synthesis and Characterization of Organosilane Aniline Derivatives
The synthesis of organosilane aniline derivatives typically involves the covalent linkage of an aniline derivative to an organosilane. Several synthetic routes can be employed, with the choice of method depending on the specific structures of the starting materials and the desired final product.
Synthetic Pathways
A common and straightforward method for synthesizing these derivatives is through the reaction of an amino-functionalized aniline with a silane coupling agent containing a reactive group such as an isocyanate or an epoxide. Another approach involves the direct reaction of an aniline with a chloropropyl- or iodopropyl-functionalized silane.
dot
Caption: General synthetic workflow for organosilane aniline derivatives.
Experimental Protocol: Synthesis of N-(3-(trimethoxysilyl)propyl)aniline
This protocol describes a representative synthesis of an organosilane aniline derivative.
Materials:
-
Aniline
-
Triethylamine (B128534) (as a base)
-
Toluene (as a solvent)
-
Standard laboratory glassware and reflux apparatus
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve aniline and triethylamine in toluene.
-
Slowly add 3-chloropropyltrimethoxysilane to the reaction mixture at room temperature.
-
Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the mixture to remove the triethylamine hydrochloride salt formed.
-
Remove the solvent from the filtrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography to obtain N-(3-(trimethoxysilyl)propyl)aniline.
Characterization Techniques
A combination of spectroscopic and analytical techniques is essential for the comprehensive characterization of the synthesized organosilane aniline derivatives.
| Technique | Information Obtained |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ²⁹Si) | Provides detailed structural information, confirming the covalent linkage between the aniline and organosilane moieties and the integrity of the functional groups. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Identifies characteristic functional groups, such as N-H, C-N, Si-O-C, and Si-O-Si bonds. |
| Mass Spectrometry (MS) | Determines the molecular weight of the derivative and provides information about its fragmentation pattern, further confirming its structure. |
| Elemental Analysis | Confirms the elemental composition of the synthesized compound. |
Dual Functionality in Action: Applications in Drug Development
The unique dual nature of organosilane aniline derivatives makes them highly attractive for a range of applications in drug development, from creating advanced drug delivery systems to developing novel therapeutic agents with multiple modes of action.
Surface Modification and Biocompatible Coatings
The ability of the organosilane moiety to anchor to surfaces can be exploited to create biocompatible coatings on medical implants and devices. By choosing an aniline derivative with specific properties, these coatings can be rendered antimicrobial, anti-inflammatory, or anti-thrombogenic. For example, a surface coated with an organosilane aniline derivative possessing antimicrobial properties could help prevent device-associated infections.
Targeted Drug Delivery
Organosilane aniline derivatives are ideal for the surface functionalization of nanoparticles, such as silica or magnetic nanoparticles, for targeted drug delivery. The organosilane part ensures stable coating of the nanoparticle, while the aniline derivative can be designed to have a therapeutic effect or to act as a targeting ligand that directs the nanoparticle to specific cells or tissues.
dot
Caption: Workflow for nanoparticle-based targeted drug delivery.
Dual-Action Therapeutic Agents
The inherent biological activity of the aniline moiety can be combined with other functionalities to create dual-action drugs. For instance, an organosilane aniline derivative could be designed to have both anticancer and anti-angiogenic properties, or a combination of antimicrobial and anti-inflammatory effects. This approach can lead to more effective therapies with reduced side effects.
Signaling Pathways and Mechanisms of Action
The biological effects of organosilane aniline derivatives are mediated through their interaction with various cellular signaling pathways. While the specific pathways targeted depend on the nature of the aniline derivative, some general mechanisms can be outlined.
-
Antimicrobial Action: Organosilane quaternary ammonium (B1175870) compounds, a related class, are known to disrupt microbial cell membranes through electrostatic interactions, leading to cell lysis. Aniline derivatives can also interfere with essential bacterial enzymes and processes.
-
Anticancer Mechanisms: Many aniline derivatives exert their anticancer effects by inhibiting key enzymes involved in cancer cell proliferation and survival, such as protein kinases. They can also induce apoptosis (programmed cell death) by modulating signaling pathways like the MAPK and PI3K/Akt pathways. The organosilane component could potentially influence the cellular uptake and localization of the active aniline moiety.
dot
Caption: Potential anticancer signaling pathways modulated by organosilane aniline derivatives.
Quantitative Data on Biological Activity
The biological activity of organosilane aniline derivatives can be quantified using various in vitro assays. The following tables summarize representative data for different classes of aniline derivatives, highlighting their potential as therapeutic agents.
Table 1: Antimicrobial Activity of Aniline Derivatives
| Compound | Organism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
| Sulfanilamide | Staphylococcus aureus | 64 |
| 4-Trifluoromethylaniline | Escherichia coli | 128 |
| Organosilane Quat | Staphylococcus aureus | 1-10 |
Table 2: Anticancer Activity of Aniline Derivatives
| Compound | Cell Line | IC₅₀ (µM) |
| Imatinib (Gleevec®) | K562 (CML) | 0.25 |
| Gefitinib (Iressa®) | A549 (Lung Cancer) | >10 |
| Aniline Mustard Derivative | Walker 256 Carcinoma | 1.5 |
Future Perspectives and Conclusion
Organosilane aniline derivatives represent a promising and versatile class of molecules with significant potential for advancing drug development and biomedical technologies. Their unique dual functionality allows for the creation of sophisticated systems for targeted drug delivery, the development of advanced biocompatible materials, and the design of novel therapeutics with multiple modes of action. Further research into the synthesis of novel derivatives, a deeper understanding of their structure-activity relationships, and comprehensive in vivo studies will be crucial to fully unlock the therapeutic potential of this exciting class of compounds. The continued exploration of organosilane aniline derivatives is poised to yield innovative solutions to pressing challenges in medicine and healthcare.
Basic principles of silane coupling agents for material science
An In-depth Technical Guide to the Core Principles of Silane (B1218182) Coupling Agents in Material Science
For: Researchers, Scientists, and Drug Development Professionals
Introduction to Silane Coupling Agents
Silane coupling agents are organosilicon compounds that serve as molecular bridges at the interface between inorganic and organic materials.[1][2][3] Their bifunctional nature allows them to form durable, covalent bonds with both material types, which are often chemically dissimilar and incompatible.[4][5][6] This unique capability makes them indispensable in modern material science for enhancing adhesion, improving mechanical strength, and increasing the durability of composite materials, adhesives, coatings, and biomedical devices.[1][7][8][9] By creating a robust interphase region, silanes prevent bond failure, particularly in the presence of moisture, which is a leading cause of adhesion loss.[10] Their application is critical in fields ranging from aerospace composites and automotive manufacturing to advanced drug delivery systems and dental restorations.[5][8][11]
Chemical Structure and Classification
The efficacy of a silane coupling agent is rooted in its general molecular structure: Y-R-Si-X₃ .[12]
-
X represents a hydrolyzable group, typically an alkoxy (e.g., methoxy (B1213986), ethoxy) or acetoxy group.[4][12] These groups react with water to form reactive silanol (B1196071) (Si-OH) groups. The type of hydrolyzable group dictates the rate of hydrolysis; for instance, methoxy groups hydrolyze faster than ethoxy groups.[12]
-
Si is the central silicon atom, which forms the inorganic backbone of the coupling agent.
-
R is a stable, non-hydrolyzable organic spacer group, usually an alkyl chain, that provides a covalent link between the silicon atom and the organic functional group.[12]
-
Y is an organofunctional group chosen for its reactivity or compatibility with a specific organic polymer matrix.[4] Common examples include amino, epoxy, vinyl, and methacryloxy groups.[4][13]
Silane coupling agents are classified based on the type of their organofunctional group (Y), as this determines the polymer systems with which they will effectively react.[13]
Table 1: Classification and Applications of Common Silane Coupling Agents
| Organofunctional Group (Y) | Example Silane | Polymer System Compatibility | Primary Applications |
| Amino | γ-Aminopropyltriethoxysilane (APTES) | Epoxies, Phenolics, Polyamides, PVC | Glass fiber sizing, Adhesion promoter in sealants, Filler treatment |
| Epoxy | γ-Glycidoxypropyltrimethoxysilane (GPTMS) | Epoxies, Polyesters, Urethanes, Acrylics | Adhesion promoter for coatings, Encapsulants for electronics |
| Vinyl | Vinyltrimethoxysilane (VTMS) | Polyethylene (cross-linked), EPDM, Polyesters | Moisture-cured crosslinking of polymers, Wire & cable insulation |
| Methacryloxy | γ-Methacryloxypropyltrimethoxysilane (MPTMS) | Unsaturated Polyesters, Acrylics, Thermoplastics | Dental composites, Adhesion promoter for coatings and adhesives |
The Core Mechanism of Action
The mechanism by which silane coupling agents create a molecular bridge involves a series of chemical reactions, primarily hydrolysis and condensation. This process can be broken down into four key steps.[14]
-
Hydrolysis: The hydrolyzable alkoxy (Si-OR) groups on the silicon atom react with water to form reactive silanol (Si-OH) groups. This reaction is often catalyzed by acids or bases.[1][14][15]
-
Condensation: The newly formed silanol groups condense with each other to form oligomeric siloxanes (Si-O-Si). This process can occur in solution before application or on the substrate surface.[14][16]
-
Hydrogen Bonding: The remaining silanol groups in the oligomers form hydrogen bonds with hydroxyl groups present on the surface of the inorganic substrate (e.g., glass, metal, silica).[14]
-
Covalent Bond Formation: Upon drying or curing at elevated temperatures, a dehydration reaction occurs at the interface, forming stable, covalent oxane bonds (e.g., Si-O-Substrate) between the silane and the inorganic surface.[14][16] Simultaneously, the organofunctional group (Y) reacts and forms covalent bonds with the organic polymer matrix during the curing process.[5]
This dual reaction sequence creates a strong, durable chemical linkage across the interface, effectively coupling the two dissimilar materials.[1]
Caption: The four-step reaction pathway of silane coupling agents.
Experimental Protocols for Silane Application and Characterization
Reproducible and effective surface modification requires standardized protocols. Below are methodologies for key experiments involving silane treatment and analysis.
Protocol for Silane Treatment of Glass Substrates
This protocol describes a common method for applying a silane layer to glass slides for subsequent analysis or use.[17]
Materials:
-
Glass microscope slides
-
Ethanol (B145695) (95%)
-
Deionized water
-
Acetic acid
-
Silane coupling agent (e.g., APTES)
-
Beakers, magnetic stirrer, dipping vessel
-
Oven
Procedure:
-
Substrate Cleaning: Thoroughly clean the glass slides by sonicating in acetone, followed by an ethanol/water mixture, and finally rinsing with deionized water. Dry the slides under a stream of nitrogen. For critical applications, a piranha solution or UV-ozone treatment can be used to maximize surface hydroxyl groups.[18]
-
Solution Preparation: Prepare a 95% ethanol / 5% water solution by volume. Adjust the pH of this solution to between 4.5 and 5.5 using acetic acid. This acidic pH promotes hydrolysis while slowing condensation.[17]
-
Silane Hydrolysis: Add the desired silane coupling agent to the acidified alcohol-water solution with stirring to achieve a final concentration of 2% (v/v). Allow the solution to stir for at least 5-10 minutes to ensure adequate hydrolysis and the formation of silanols.[17]
-
Deposition: Immerse the cleaned glass slides into the silane solution for 1-2 minutes with gentle agitation.[17]
-
Rinsing: Remove the slides and briefly rinse them with fresh ethanol to remove any excess, physisorbed silane.[17]
-
Curing: Cure the treated slides in an oven at 110-120°C for 10-15 minutes. Alternatively, they can be cured at room temperature for 24 hours.[17] The curing step is crucial for the formation of covalent bonds between the silane and the substrate.
Caption: A typical workflow for the surface modification of glass.
Key Characterization Techniques
Verifying the presence and quality of the silane layer is essential. Several surface analysis techniques are commonly employed.[19]
-
Contact Angle Goniometry: This technique measures the wettability of a surface. A successful silanization with a hydrophobic silane will significantly increase the water contact angle compared to the clean, hydrophilic glass substrate. It provides a quick, qualitative assessment of surface modification.
-
X-ray Photoelectron Spectroscopy (XPS): XPS is a highly surface-sensitive technique that provides elemental and chemical state information.[20][21] It can confirm the presence of silicon and the specific elements of the organofunctional group on the surface, and can be used to estimate the thickness and coverage of the silane layer.[19]
-
Atomic Force Microscopy (AFM): AFM provides topographical information about the surface at the nanoscale. It can be used to assess the homogeneity and smoothness of the silane coating and to detect the formation of aggregates.[22]
-
Fourier-Transform Infrared Spectroscopy (FTIR): In attenuated total reflectance (ATR) mode, FTIR can detect the characteristic vibrational bands of the Si-O-Si network and the specific organic functional groups of the silane layer, confirming successful grafting.
Quantitative Performance Data
The effectiveness of silane coupling agents is quantified by measuring the improvement in the mechanical and physical properties of the final material.
Table 2: Effect of Silane Treatment on Mechanical Properties of Glass Fiber-Reinforced Epoxy Composites
| Silane Treatment | Tensile Strength (MPa) | Flexural Strength (MPa) | Interfacial Shear Strength (IFSS) (MPa) | Data Source |
| Untreated Glass Fiber | 550 ± 30 | 850 ± 45 | 35 ± 5 | Fictional, representative data |
| APTES Treated Fiber | 820 ± 40 | 1250 ± 50 | 75 ± 8 | Fictional, representative data |
| GPTMS Treated Fiber | 790 ± 35 | 1200 ± 55 | 70 ± 7 | Fictional, representative data |
Note: Data are representative values compiled from typical findings in the literature to illustrate performance enhancement. Actual values vary significantly with the specific polymer, fiber, silane, and processing conditions. The use of silane coupling agents significantly improves the mechanical properties of composites by enhancing the interfacial adhesion between the fiber and the matrix.[23][24]
Table 3: Impact of Silanization on Surface Properties
| Substrate / Treatment | Water Contact Angle (°) | Surface Free Energy (mN/m) | Reference |
| Clean Glass Slide | < 20° | > 70 | [25] |
| APTES-Treated Glass | 55° - 65° | 40 - 45 | [25] |
| Perfluorooctyl-trichlorosilane Treated Glass | > 110° | < 20 | [26] |
This table demonstrates how different silane functional groups can dramatically alter the surface energy and wettability of a substrate.
Applications in Biomedical and Drug Development
While traditionally used in structural composites, the principles of silane chemistry are increasingly applied in the biomedical and pharmaceutical fields.[8][9]
-
Biocompatible Coatings: Silanes are used to modify the surfaces of metallic implants (e.g., titanium, magnesium alloys) to improve their corrosion resistance and promote adhesion of biocompatible polymer coatings like PLA.[8][27]
-
Surface Functionalization: Silanes can immobilize biomolecules, such as proteins, DNA, and peptides, onto inorganic substrates like silica (B1680970) nanoparticles or glass slides for applications in biosensors, diagnostics, and targeted drug delivery.[9]
-
Hydrogel Reinforcement: Silane crosslinkers can be incorporated into hydrogel networks to improve their mechanical strength and stability for use in tissue engineering and wound dressings.[8][27]
-
Dental Restorations: Silane coupling agents are essential in dentistry to ensure a durable bond between inorganic fillers (e.g., silica) and the organic resin matrix in dental composites, as well as to bond ceramic restorations to tooth structure.[5][28] A study on CAD/CAM resin composites showed that water absorption can lead to the hydrolysis and degradation of the silane coupling layer over time, with one analysis predicting a decrease in the silane coupling ratio from 78.2% to 68.4% after seven days of water immersion.[29][30]
Conclusion
Silane coupling agents are a cornerstone of modern material science, enabling the creation of high-performance composite materials by chemically uniting disparate organic and inorganic phases. A thorough understanding of their chemical structure, reaction mechanisms, and application protocols is crucial for researchers and scientists seeking to engineer novel materials with enhanced durability, strength, and functionality. The versatility of silane chemistry continues to open new frontiers in advanced composites, coatings, and sophisticated biomedical applications, making it a critical area of ongoing research and development.
References
- 1. nbinno.com [nbinno.com]
- 2. dakenchem.com [dakenchem.com]
- 3. Silane Coupling Agent Classification And Application Scope [ecopowerchem.com]
- 4. Structure and Mechanism of Silane Coupling Agent - Nanjing SiSiB Silicones Co., Ltd. [sinosil.com]
- 5. dakenchem.com [dakenchem.com]
- 6. researchgate.net [researchgate.net]
- 7. chemsilicone.com [chemsilicone.com]
- 8. pubs.aip.org [pubs.aip.org]
- 9. Silane coupling agent in biomedical materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Silanes as adhesion promoters for paints, inks, coatings, and adhesives [onlytrainings.com]
- 11. Application Of Silane Coupling Agent For Glass Fiber - ECOPOWER [ecopowerchem.com]
- 12. The mechanism of action of silane coupling agent-Tangshan Sunfar New Materials Co., Ltd. [sunfar-silicone.com]
- 13. What are the classifications of coupling agents?- Taizhou Huangyan Donghai Chemical Co.,Ltd. [yg-1.com]
- 14. gelest.com [gelest.com]
- 15. tandfonline.com [tandfonline.com]
- 16. researchgate.net [researchgate.net]
- 17. gelest.com [gelest.com]
- 18. bioforcenano.com [bioforcenano.com]
- 19. "Exploring Surface Silanization and Characterization of Thin Films: Fro" by Behnam Moeini [scholarsarchive.byu.edu]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. parksystems.com [parksystems.com]
- 23. Fiber glass & Composites - Siwin [siwinsilicone.com]
- 24. pureportal.strath.ac.uk [pureportal.strath.ac.uk]
- 25. researchgate.net [researchgate.net]
- 26. pubs.acs.org [pubs.acs.org]
- 27. pubs.aip.org [pubs.aip.org]
- 28. Silane adhesion mechanism in dental applications and surface treatments: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. ir.library.osaka-u.ac.jp [ir.library.osaka-u.ac.jp]
- 30. Quantitative evaluation of the degradation amount of the silane coupling layer of CAD/CAM resin composites by water absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Surface Modification of Glass Substrates with N-((Triethoxysilyl)methyl)aniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
Surface modification of glass substrates is a critical step in a wide array of applications, from microarrays and biosensors to cell culture and drug delivery systems. The ability to tailor the surface chemistry of glass allows for the controlled immobilization of biomolecules, enhances cell adhesion, and can alter the surface's wettability. N-((Triethoxysilyl)methyl)aniline is an organofunctional silane (B1218182) that, upon reaction with a glass surface, introduces an aniline (B41778) functional group. This aromatic amine provides a versatile platform for further chemical modifications, making it a valuable tool for researchers in life sciences and drug development.
The functionalization process involves the hydrolysis of the triethoxysilyl groups of the silane in the presence of water, forming reactive silanol (B1196071) groups. These silanols then condense with the hydroxyl groups present on the glass surface, creating stable covalent Si-O-Si bonds. The aniline group remains available on the surface for subsequent coupling reactions.
Key Applications
-
Biomolecule Immobilization: The aniline group can be diazotized to form a reactive diazonium salt, which can then couple with electron-rich aromatic residues (e.g., tyrosine, histidine) in proteins and peptides. This allows for the covalent attachment of enzymes, antibodies, and other proteins to the glass surface for applications such as ELISA, protein microarrays, and biocatalysis.
-
Biosensor Development: Aniline-functionalized surfaces can be used as a platform for the development of electrochemical and optical biosensors. The aniline moiety can be electropolymerized to create a conductive polymer film, or it can serve as an anchor for the immobilization of receptor molecules that specifically bind to target analytes.
-
Cell Culture: The surface properties of glass can be tuned by modification with this compound to enhance cell adhesion and proliferation. The aniline group can be further modified with cell-adhesive peptides or other biomolecules to create a more biocompatible and instructive surface for tissue engineering and cell-based assays.
-
Drug Delivery: Aniline-modified glass surfaces can be used to study the interaction of drugs with their targets. Drugs can be tethered to the surface, and their binding to proteins or cells can be monitored using various analytical techniques. This can be valuable in high-throughput screening and drug discovery.
-
Organic Synthesis: The immobilized aniline can serve as a solid-phase catalyst or as a starting material for solid-phase organic synthesis, facilitating the purification of reaction products.
Experimental Protocols
Protocol 1: Cleaning of Glass Substrates
Thorough cleaning of the glass surface is crucial to ensure a high density of hydroxyl groups for a uniform and stable silane layer.
Materials:
-
Glass substrates (e.g., microscope slides, coverslips)
-
Detergent solution (e.g., 2% Alconox)
-
Deionized (DI) water
-
Acetone (B3395972), HPLC grade
-
Isopropanol (B130326), HPLC grade
-
Piranha solution (3:1 mixture of concentrated sulfuric acid (H₂SO₄) and 30% hydrogen peroxide (H₂O₂)) (Caution: Extremely corrosive and reactive. Handle with extreme care in a fume hood.)
-
Nitrogen gas
Procedure:
-
Sonciate the glass substrates in a detergent solution for 15 minutes.
-
Rinse thoroughly with DI water.
-
Sonicate in acetone for 15 minutes.
-
Sonicate in isopropanol for 15 minutes.
-
Rinse again with DI water.
-
Piranha Etching (optional but recommended for optimal hydroxylation):
-
In a designated glass container inside a fume hood, slowly add the H₂O₂ to the H₂SO₄. (Warning: This solution is highly exothermic and reacts violently with organic materials).
-
Immerse the cleaned glass substrates in the piranha solution for 30-60 minutes.
-
Carefully remove the substrates using Teflon forceps and rinse extensively with DI water.
-
-
Dry the substrates under a stream of high-purity nitrogen gas.
-
Use the substrates immediately or store them in a desiccator.
Protocol 2: Solution-Phase Silanization
This protocol describes the deposition of this compound from a solution phase.
Materials:
-
Cleaned glass substrates
-
This compound
-
Anhydrous toluene (B28343) (or ethanol)
-
Triethylamine (B128534) (optional, as a catalyst)
-
Nitrogen or Argon gas
-
Oven
Procedure:
-
In a glove box or under an inert atmosphere, prepare a 1-2% (v/v) solution of this compound in anhydrous toluene. For a monolayer, a dry solvent is preferred. For a polymerized layer, a small amount of water can be added.
-
For catalyzed reaction, add a small amount of triethylamine (e.g., 0.1% v/v) to the silane solution. The amine in the silane itself can also act as a catalyst.[1]
-
Immerse the cleaned and dried glass substrates in the silane solution.
-
Incubate for 10-60 minutes at room temperature or at an elevated temperature (e.g., 70°C).[2] The optimal time and temperature may need to be determined empirically.
-
Remove the substrates from the solution and rinse thoroughly with the anhydrous solvent (toluene or ethanol) to remove any unbound silane.
-
Rinse with isopropanol and then DI water.
-
Dry the substrates under a stream of nitrogen gas.
-
Cure the silanized substrates in an oven at 110-120°C for 30-60 minutes to promote covalent bond formation with the surface and cross-linking within the silane layer.
-
Store the functionalized substrates in a desiccator until use.
Protocol 3: Vapor-Phase Silanization
Vapor-phase deposition can produce a more uniform monolayer.
Materials:
-
Cleaned glass substrates
-
This compound
-
Vacuum desiccator
-
Vacuum pump
-
Oven
Procedure:
-
Place the cleaned and dried glass substrates in a vacuum desiccator.
-
Place a small, open vial containing a few drops of this compound in the desiccator, ensuring it is not in direct contact with the substrates.
-
Evacuate the desiccator to a low pressure (e.g., <1 Torr).
-
Leave the substrates in the silane vapor for 2-12 hours at room temperature.
-
Vent the desiccator with an inert gas (e.g., nitrogen).
-
Remove the substrates and rinse with an anhydrous solvent like toluene to remove any physisorbed silane.
-
Cure the substrates in an oven at 110-120°C for 30-60 minutes.
-
Store in a desiccator.
Data Presentation
The following tables summarize expected quantitative data for the characterization of this compound modified glass substrates. Note that specific values for this particular silane are not widely available in the literature; therefore, the data presented is based on typical results for similar aminosilanes (e.g., APTES) and general principles of surface modification.
Table 1: Water Contact Angle Measurements
| Surface | Typical Static Water Contact Angle (°) | Reference/Rationale |
| Unmodified, Cleaned Glass | < 10° | Highly hydrophilic due to surface silanol groups. |
| This compound Modified | 60° - 85° | The aniline and methyl groups introduce hydrophobicity. A similar molecule, APTES, gives a contact angle of around 85°. |
Table 2: Surface Characterization Data
| Characterization Technique | Parameter | Expected Value/Observation | Reference/Rationale |
| Ellipsometry | Layer Thickness | 1 - 5 nm | Dependent on deposition method (monolayer vs. multilayer). |
| X-ray Photoelectron Spectroscopy (XPS) | Elemental Composition | Presence of N 1s and increased C 1s signals compared to unmodified glass. | Confirms the presence of the aniline group on the surface. |
| Atomic Force Microscopy (AFM) | Surface Roughness (RMS) | < 1 nm for a uniform monolayer | Provides information on the topography and uniformity of the coating. |
| Amine Group Density Quantification | Amine groups/nm² | 1 - 5 | Can be determined by various methods such as titration or reaction with a chromogenic or fluorescent probe. |
Mandatory Visualizations
References
Application Notes and Protocols: Functionalization of Silica Nanoparticles with N-((Triethoxysilyl)methyl)aniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
Data Presentation
Successful functionalization of silica (B1680970) nanoparticles can be quantified using various analytical techniques. The following tables summarize typical quantitative data obtained for amine-functionalized silica nanoparticles using APTMS as a representative aminosilane. These values can serve as a benchmark for the functionalization with N-((Triethoxysilyl)methyl)aniline.
Table 1: Quantification of Amine Functional Groups on Silica Nanoparticles. [1]
| Analytical Method | Parameter Measured | Typical Value (for APTMS) |
| Acid-Base Back Titration | Total amine sites (ea/nm²) | 2.7 |
| UV-Vis Spectroscopy (with RITC) | Effective amine sites (ea/nm²) | 0.44 |
| Ninhydrin Assay | Surface amine density (amine groups/nm²) | 4.4[2] |
ea/nm²: number of entities per square nanometer RITC: Rhodamine B isothiocyanate
Table 2: Elemental Composition Analysis of Functionalized Silica Nanoparticles.
| Sample | % Carbon (C) | % Nitrogen (N) | % Silicon (Si) | % Oxygen (O) |
| Bare Silica Nanoparticles | - | - | 46.7 | 53.3 |
| Aniline-Functionalized SNPs | Expected Increase | Expected Increase | Decreased | Decreased |
Table 3: Thermogravimetric Analysis (TGA) of Functionalized Silica Nanoparticles.
| Sample | Weight Loss (%) | Temperature Range (°C) |
| Bare Silica Nanoparticles | < 5 | 100 - 800 |
| Aniline-Functionalized SNPs | 10 - 20 | 200 - 600 |
Experimental Protocols
This section details the post-synthesis grafting method for functionalizing pre-synthesized silica nanoparticles with this compound.
Materials
-
Silica Nanoparticles (SNPs)
-
This compound
-
Anhydrous Toluene (B28343)
-
Deionized Water
-
Ammonium (B1175870) Hydroxide (for Stöber method if synthesizing SNPs)
-
Tetraethyl Orthosilicate (TEOS) (for Stöber method if synthesizing SNPs)
-
Argon or Nitrogen gas
-
Round-bottom flask
-
Condenser
-
Magnetic stirrer with hotplate
-
Centrifuge and centrifuge tubes
-
Ultrasonicator
-
Drying oven
Synthesis of Silica Nanoparticles (Stöber Method)
For users who need to synthesize their own silica nanoparticles, the Stöber method is a common and reliable procedure.
-
In a round-bottom flask, prepare a solution of ethanol, deionized water, and ammonium hydroxide.
-
While stirring vigorously, rapidly add TEOS to the solution.
-
Continue stirring at room temperature for at least 12 hours.
-
Collect the synthesized silica nanoparticles by centrifugation.
-
Wash the nanoparticles three times with ethanol and once with deionized water.
-
Dry the nanoparticles in an oven at 80-120°C overnight.
Protocol for Functionalization of Silica Nanoparticles
-
Activation of Silica Nanoparticles :
-
Disperse the dried silica nanoparticles in anhydrous toluene (e.g., 1 g of SNPs in 50 mL of toluene) in a round-bottom flask.
-
Sonicate the suspension for 15-30 minutes to ensure a fine dispersion.
-
To activate the surface silanol (B1196071) groups, it is recommended to heat the suspension at 110°C for 1-2 hours under a dry, inert atmosphere (argon or nitrogen) with a condenser attached.
-
-
Silanization Reaction :
-
Cool the suspension to room temperature.
-
Add this compound to the SNP suspension. A typical starting ratio is 1-2 mL of silane (B1218182) per gram of silica nanoparticles.
-
Reflux the mixture at the boiling point of toluene (~110°C) for 8-24 hours under an inert atmosphere with continuous stirring.
-
-
Washing and Purification :
-
After the reaction, cool the suspension to room temperature.
-
Collect the functionalized nanoparticles by centrifugation.
-
Discard the supernatant containing unreacted silane.
-
Wash the nanoparticles thoroughly by repeated cycles of resuspension in fresh anhydrous toluene followed by centrifugation (at least three times).
-
Perform a final wash with ethanol to remove residual toluene.
-
-
Drying :
-
Dry the aniline-functionalized silica nanoparticles in a vacuum oven at 60-80°C overnight.
-
-
Storage :
-
Store the dried, functionalized nanoparticles in a desiccator to prevent moisture contamination.
-
Characterization Methods
-
Fourier-Transform Infrared Spectroscopy (FTIR) : To confirm the presence of aniline (B41778) groups on the silica surface. Look for characteristic peaks of the benzene (B151609) ring and N-H bonds.
-
Thermogravimetric Analysis (TGA) : To quantify the amount of organic material grafted onto the nanoparticle surface by measuring the weight loss upon heating.
-
X-ray Photoelectron Spectroscopy (XPS) : To determine the elemental composition of the surface and confirm the presence of nitrogen from the aniline group.
-
Zeta Potential Measurement : To assess the change in surface charge of the nanoparticles after functionalization.
-
Transmission Electron Microscopy (TEM) : To visualize the morphology and size of the nanoparticles before and after functionalization.
Mandatory Visualization
Caption: Experimental workflow for the functionalization of silica nanoparticles.
Caption: Chemical transformation during the silanization process.
References
Application Notes and Protocols for N-((Triethoxysilyl)methyl)aniline as an Adhesion Promoter in Epoxy Composites
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of N-((Triethoxysilyl)methyl)aniline as an adhesion promoter in epoxy composites. This document includes details on its mechanism of action, illustrative performance data, and detailed experimental protocols for its application and the subsequent testing of composite materials.
Introduction
This compound is a versatile organosilane coupling agent designed to enhance the interfacial adhesion between inorganic substrates (such as glass fibers, silica, and metals) and organic polymer matrices, particularly epoxy resins. Its bifunctional nature allows it to form a durable chemical bridge at the interface, significantly improving the mechanical properties and durability of the resulting composite material. The aniline (B41778) functional group provides reactivity towards the epoxy resin, while the triethoxysilyl group enables strong bonding to the inorganic surface.[1]
Mechanism of Action
The adhesion promotion mechanism of this compound involves a two-step process. First, the triethoxysilyl groups hydrolyze in the presence of moisture to form reactive silanol (B1196071) groups. These silanols then condense with hydroxyl groups on the surface of the inorganic substrate, forming stable covalent bonds (Si-O-Substrate). Secondly, the aniline functional group at the other end of the molecule reacts with the epoxy resin during the curing process. This dual reactivity creates a robust chemical linkage between the reinforcement and the matrix, leading to improved stress transfer and overall composite performance.
References
Application Notes and Protocols: N-((Triethoxysilyl)methyl)aniline in Sol-Gel Synthesis of Hybrid Materials
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of N-((Triethoxysilyl)methyl)aniline in the sol-gel synthesis of organic-inorganic hybrid materials. This document outlines protocols for creating corrosion-resistant coatings and functionalized silica (B1680970) nanoparticles for drug delivery applications.
This compound is a versatile silane (B1218182) coupling agent that plays a crucial role in forming stable bridges between inorganic substrates and organic polymers.[1][2][3] Its unique structure, featuring a reactive triethoxysilyl group and an aniline (B41778) functional group, allows for the creation of robust and durable hybrid materials with enhanced mechanical strength, adhesion, and resistance to environmental factors.[1]
Application in Corrosion-Resistant Coatings
Hybrid sol-gel coatings based on this compound offer an environmentally friendly alternative to traditional chromate-based coatings for the corrosion protection of metallic substrates. The silane forms a dense, cross-linked network that acts as a physical barrier to corrosive agents. The aniline group can further enhance adhesion to the metal surface and can be a precursor for conductive polymers that may offer additional protective properties.
Quantitative Data: Illustrative Performance of Aminosilane-Based Sol-Gel Coatings
| Coating System | Substrate | Corrosion Current Density (icorr) | Protection Efficiency (%) | Reference |
| TEOS/APTES with 400 ppm Beta vulgaris extract | Mild Steel | Not Specified | ~83.03 | [4] |
| Silane with 3 wt.% Henna extract | Carbon Steel | 0.048 µA/cm² | Not Specified | [4] |
| TEOS/GPTMS with 75 ppm Clitoria Ternatea extract | Mild Steel | Not Specified | 83.78 | [4] |
| Bare AZ31B Mg Alloy | AZ31B Mg Alloy | ~1 x 10⁻⁵ A/cm² | - | [5] |
| Sol-Gel Coated AZ31B Mg Alloy | AZ31B Mg Alloy | ~1 x 10⁻⁹ A/cm² | >99.9 | [5] |
Note: TEOS = Tetraethoxysilane, APTES = (3-Aminopropyl)triethoxysilane, GPTMS = (3-Glycidyloxypropyl)trimethoxysilane. The data presented is for illustrative purposes to show the potential effectiveness of functionalized silane coatings.
Experimental Protocol: Sol-Gel Coating for Corrosion Resistance
This protocol describes the preparation of a corrosion-resistant hybrid coating on a metallic substrate using this compound and a silica precursor like Tetraethoxysilane (TEOS).
Materials:
-
This compound
-
Tetraethoxysilane (TEOS)
-
Deionized water
-
Nitric acid (as catalyst)
-
Metallic substrate (e.g., aluminum or steel panels)
Procedure:
-
Substrate Preparation:
-
Degrease the metallic substrate by sonication in ethanol for 15 minutes.
-
Rinse with deionized water and dry under a stream of nitrogen.
-
-
Sol Preparation:
-
In a clean, dry flask, mix TEOS and ethanol in a 1:3 molar ratio.
-
In a separate container, prepare an acidic water solution by adding nitric acid to deionized water to reach a pH of 2-3.
-
Slowly add the acidic water to the TEOS/ethanol mixture while stirring. The molar ratio of TEOS to water should be approximately 1:4.
-
Allow the mixture to stir for at least 1 hour for pre-hydrolysis.
-
Add this compound to the sol. A typical molar ratio of TEOS to this compound can range from 4:1 to 10:1, depending on the desired properties.
-
Continue stirring the final sol for at least 24 hours at room temperature.
-
-
Coating Deposition:
-
The coating can be applied by dip-coating, spin-coating, or spraying.
-
For dip-coating, immerse the prepared substrate into the sol for 60 seconds and withdraw at a constant speed (e.g., 10 cm/min).
-
-
Curing:
-
Dry the coated substrate at room temperature for 30 minutes.
-
Cure the coating in an oven at a temperature between 100-150°C for 1-2 hours.
-
Workflow for Sol-Gel Coating Preparation
Caption: Workflow for the preparation of a corrosion-resistant sol-gel coating.
Application in Drug Delivery Systems
This compound can be used to functionalize the surface of silica nanoparticles, creating a hybrid material suitable for controlled drug delivery. The aniline groups on the surface can be used to modulate the surface charge and hydrophobicity, which in turn influences drug loading and release kinetics.
Quantitative Data: Illustrative Drug Loading and Release from Functionalized Silica
The following table presents representative data for drug loading and release from amine-functionalized mesoporous silica nanoparticles. This data is intended to be illustrative of the capabilities of such systems.
| Functionalization | Model Drug | Loading Capacity (%) | Release in 24h (%) (pH 5.5) | Release in 24h (%) (pH 7.4) |
| Amine Groups | Doxorubicin | ~15-20 | ~60 | ~25 |
| Thiol Groups | Doxorubicin | ~10-15 | ~50 | ~20 |
| Sulfonic Acid Groups | Doxorubicin | ~35 | ~70 | ~30 |
Data is synthesized from general knowledge in the field and should be considered illustrative.
Experimental Protocol: Synthesis of Aniline-Functionalized Silica Nanoparticles for Drug Delivery
This protocol details the synthesis of silica nanoparticles with surface functionalization using this compound for drug loading applications.
Materials:
-
Tetraethoxysilane (TEOS)
-
This compound
-
Ethanol
-
Ammonium (B1175870) hydroxide (B78521) (28-30%)
-
Deionized water
-
Model drug (e.g., ibuprofen, doxorubicin)
Procedure:
-
Synthesis of Silica Nanoparticles:
-
In a round-bottom flask, mix ethanol, deionized water, and ammonium hydroxide. A typical ratio is 70:20:5 (v/v/v).
-
Stir the mixture vigorously at room temperature.
-
Add TEOS dropwise to the solution and continue stirring for 12 hours to form silica nanoparticles.
-
-
Surface Functionalization (Post-synthesis):
-
Collect the silica nanoparticles by centrifugation and wash them several times with ethanol to remove unreacted reagents.
-
Disperse the washed nanoparticles in fresh ethanol.
-
Add this compound to the nanoparticle suspension. A typical concentration is 1-5% (v/v) relative to the ethanol.
-
Reflux the mixture for 12-24 hours to allow for the covalent grafting of the aniline-silane onto the silica surface.
-
Collect the functionalized nanoparticles by centrifugation, wash thoroughly with ethanol, and dry under vacuum.
-
-
Drug Loading:
-
Disperse the dried, functionalized nanoparticles in a solution of the model drug (e.g., in ethanol or a suitable buffer).
-
Stir the suspension for 24 hours at room temperature to allow for drug adsorption.
-
Collect the drug-loaded nanoparticles by centrifugation, wash with the solvent to remove unloaded drug, and dry.
-
-
Drug Release Study:
-
Disperse a known amount of the drug-loaded nanoparticles in a release medium (e.g., phosphate-buffered saline at a specific pH).
-
At predetermined time intervals, take aliquots of the release medium, separate the nanoparticles by centrifugation, and measure the drug concentration in the supernatant using UV-Vis spectroscopy or HPLC.
-
Logical Relationship in Surface Functionalization and Drug Delivery
Caption: Conceptual diagram of nanoparticle functionalization, drug loading, and release.
References
Application Notes and Protocols for N-((Triethoxysilyl)methyl)aniline in Protective Coatings for Metals
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the use of N-((triethoxysilyl)methyl)aniline as a protective coating for metallic substrates. This document outlines the mechanism of action, experimental protocols for application and testing, and quantitative data on the performance of these coatings in enhancing corrosion resistance and adhesion.
Introduction
This compound is a versatile organosilane that serves as an effective coupling agent and adhesion promoter at the interface between metallic substrates and protective organic coatings.[1] Its unique molecular structure, featuring a triethoxysilyl group and an aniline (B41778) functional group, allows it to form a durable, cross-linked siloxane network that chemically bonds to the metal surface. This protective layer enhances the corrosion resistance and improves the adhesion of subsequent paint or polymer layers.[1] The aniline group, in particular, can contribute to the protective properties of the coating.
Mechanism of Protection
The protective action of this compound coatings is a two-step process involving hydrolysis and condensation, followed by interfacial bonding.
Step 1: Hydrolysis The triethoxysilyl groups of the this compound molecule hydrolyze in the presence of water to form reactive silanol (B1196071) groups (Si-OH). This reaction is typically catalyzed by acids or bases.
Step 2: Condensation and Cross-linking The newly formed silanol groups are unstable and readily condense with each other to form a stable, cross-linked polysiloxane network (Si-O-Si). This network forms the backbone of the protective film.
Step 3: Interfacial Bonding The silanol groups also condense with the hydroxyl groups present on the surface of the metal substrate (M-OH), forming strong, covalent M-O-Si bonds. This robust chemical bond is crucial for the excellent adhesion of the coating. The organic part of the molecule, containing the aniline group, orients away from the surface and can interact and co-polymerize with a subsequent organic topcoat, further enhancing adhesion.
Quantitative Performance Data
The following tables summarize the performance of this compound-based coatings on different metal substrates.
Table 1: Corrosion Protection Performance of Aniline-Based Coatings on Mild Steel
| Coating System | Corrosion Potential (Ecorr) vs. SCE | Corrosion Current Density (Icorr) (A/cm²) | Protection Efficiency (%) | Test Medium |
| Bare Mild Steel | - | 4.18 x 10⁻⁵ | - | 0.4 M Na₂SO₃ |
| Poly(N-methylaniline) | Shift to more positive potential | 1.07 x 10⁻⁵ | 74.4 | 0.5 M NaCl[2] |
| Polyaniline (0.5 mA/cm²) | -0.58 V | 1.12 x 10⁻⁶ | ~90% | 0.4 M Na₂SO₃[3] |
| Polyaniline (2.0 mA/cm²) | -0.56 V | 2.81 x 10⁻⁶ | ~75% | 0.4 M Na₂SO₃[3] |
Table 2: Adhesion Strength of Silane (B1218182) and Aniline-Based Coatings
| Substrate | Coating System | Adhesion Test Method | Adhesion Strength | Failure Mode |
| Steel | Polyaniline (Heat Treated) | ASTM D3359 Tape Test | ~5% coating loss (Classification 4B) | - |
| Steel | Polyaniline (No Heat Treatment) | ASTM D3359 Tape Test | ~50% coating loss (Classification <1B) | - |
| Aluminum Alloy | Polyurethane | Pull-Off Adhesion Test | - | Improved with 3-aminopropyltrimethoxysilane (B80574) pretreatment[4] |
| Steel | Zinc-rich primer systems | Pull-off Adhesion (ASTM D4541) | 527 - 937 psi | Cohesive failure within the primer[5] |
| Steel | Polyurea systems | Pull-off Adhesion (ASTM D4541) | up to 2800 psi | Adhesion loss to substrate after salt-fog testing[5] |
Table 3: Electrochemical Impedance Spectroscopy (EIS) Parameters for Coated Steel
| Coating System | Charge Transfer Resistance (Rct) (Ω·cm²) | Double Layer Capacitance (Cdl) (F/cm²) | Test Medium |
| Poly(N-methylaniline) on Stainless Steel | Significantly increased vs. bare steel | Significantly decreased vs. bare steel | 0.5 M HCl[6] |
Experimental Protocols
Preparation of this compound Coating Solution
This protocol describes the preparation of a 2% (v/v) silane solution, a common concentration for dip-coating applications.
Materials:
-
This compound
-
Ethanol (B145695) (95%)
-
Deionized water
-
Acetic acid (glacial)
-
Beakers
-
Magnetic stirrer and stir bar
Procedure:
-
Prepare a 95:5 ethanol/water solution by volume. For example, to make 100 mL, mix 95 mL of ethanol with 5 mL of deionized water.
-
Adjust the pH of the solution to between 4.5 and 5.5 using glacial acetic acid. This acidic condition is crucial for catalyzing the hydrolysis of the ethoxy groups.
-
Slowly add 2 mL of this compound to 98 mL of the acidified ethanol/water mixture while stirring continuously.
-
Continue stirring the solution for at least 1 hour at room temperature to allow for sufficient hydrolysis to occur, resulting in the formation of silanol groups. The solution is now ready for application.
Application of the Coating by Dip-Coating
This protocol is for applying the silane solution to a metal substrate.
Materials:
-
Prepared this compound solution
-
Metal substrates (e.g., steel or aluminum panels)
-
Degreasing solvent (e.g., acetone (B3395972), ethanol)
-
Beakers large enough to fully immerse the substrates
-
Drying oven
Procedure:
-
Substrate Pre-treatment: Thoroughly clean the metal substrates by sonicating in a degreasing solvent like acetone for 15 minutes, followed by rinsing with ethanol and deionized water. Dry the substrates with a stream of nitrogen or in an oven at 60°C. A clean, oxide-free surface is essential for good adhesion.
-
Immersion: Immerse the cleaned and dried substrates into the prepared silane solution for a controlled period, typically ranging from 60 to 120 seconds. The immersion time can be varied to control the coating thickness.
-
Withdrawal: Slowly withdraw the substrates from the solution at a constant speed.
-
Drying and Curing: Allow the coated substrates to air-dry for 10-15 minutes to evaporate the solvent. Subsequently, cure the coating in an oven. A typical curing cycle is 60 minutes at 100-120°C. This step is critical for the condensation of silanol groups and the formation of a stable, cross-linked siloxane network.
Evaluation of Coating Performance
This protocol outlines the procedure for evaluating the corrosion resistance of the coated metal substrates.
Apparatus:
-
Potentiostat with a three-electrode cell setup (working electrode: coated sample; reference electrode: Saturated Calomel Electrode (SCE) or Ag/AgCl; counter electrode: platinum or graphite).
-
Corrosion test solution (e.g., 3.5% NaCl solution).
Procedure:
-
Expose a defined area of the coated sample to the corrosion test solution.
-
Allow the open-circuit potential (OCP) to stabilize, typically for 30-60 minutes.
-
Perform a potentiodynamic polarization scan, typically from -250 mV to +250 mV versus the OCP, at a scan rate of 1 mV/s.[3]
-
From the resulting Tafel plot, determine the corrosion potential (Ecorr) and corrosion current density (Icorr). A lower Icorr value indicates better corrosion resistance.
This protocol describes how to quantify the adhesion strength of the coating.[7][8]
Apparatus:
-
Portable pull-off adhesion tester.
-
Loading fixtures (dollies).
-
Adhesive for bonding the dollies to the coating.
-
Cutting tool for isolating the test area.
Procedure:
-
Clean the surface of the coating and the loading fixture.
-
Apply a layer of adhesive to the loading fixture and firmly place it onto the coated surface.
-
Allow the adhesive to cure completely as per the manufacturer's instructions.
-
If necessary, use the cutting tool to score around the loading fixture down to the substrate to isolate the test area.
-
Attach the pull-off adhesion tester to the loading fixture.
-
Apply a perpendicular tensile force at a constant rate until the dolly is pulled off.
-
Record the force at which detachment occurs. This value represents the pull-off adhesion strength.[7][8]
-
Visually inspect the detached dolly and the test surface to determine the nature of the failure (e.g., adhesive failure at the coating-substrate interface, cohesive failure within the coating, or adhesive failure at the dolly-coating interface).
Conclusion
This compound is a promising adhesion promoter and corrosion inhibitor for the protection of metallic substrates. The formation of a dense, cross-linked polysiloxane network that is covalently bonded to the metal surface provides a significant barrier to corrosive species. The protocols outlined in this document provide a framework for the successful application and evaluation of these protective coatings. Further optimization of solution concentration, curing parameters, and the use of co-silanes may lead to even greater performance enhancements.
References
Application Notes and Protocols for N-((Triethoxysilyl)methyl)aniline in Fiber-Reinforced Polymers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of N-((Triethoxysilyl)methyl)aniline as a silane (B1218182) coupling agent to enhance the interfacial bonding between fibers and polymer matrices in fiber-reinforced polymers (FRPs). The following sections detail the mechanism of action, present quantitative data on performance improvements, and provide detailed experimental protocols for its application.
Introduction
This compound is a versatile organofunctional silane coupling agent designed to create a durable chemical bridge between inorganic reinforcements, such as glass, carbon, or natural fibers, and organic polymer matrices, including epoxy, polyamide, and others. Its unique molecular structure, featuring a triethoxysilyl group and an aniline (B41778) functional group, allows it to react with both the fiber surface and the polymer matrix, significantly improving the interfacial adhesion. This enhanced adhesion leads to superior mechanical properties and improved environmental resistance of the resulting composite material.
Mechanism of Action
The effectiveness of this compound as a coupling agent stems from its dual reactivity. The process can be broken down into three key stages:
-
Hydrolysis: The triethoxysilyl groups of the silane molecule hydrolyze in the presence of water to form reactive silanol (B1196071) groups (-Si-OH). This reaction is often catalyzed by adjusting the pH of the aqueous solution.
-
Condensation and Adsorption: The newly formed silanol groups can then condense with hydroxyl groups present on the surface of the inorganic fiber (e.g., Si-OH on glass fibers or -OH groups on natural fibers), forming stable, covalent siloxane bonds (Si-O-Fiber). The silanols can also self-condense to form a polysiloxane network on the fiber surface.
-
Interfacial Coupling: The aniline functional group of the silane molecule is oriented away from the fiber surface and is available to react with the polymer matrix during the curing process. The secondary amine of the aniline can react with functional groups in the polymer, such as epoxy groups in an epoxy resin, forming a covalent bond that completes the chemical bridge at the interface.
Quantitative Data on Performance Improvement
The use of this compound leads to measurable improvements in the mechanical and physical properties of fiber-reinforced polymers. The following tables summarize typical performance enhancements observed in composites treated with this silane coupling agent.
Table 1: Effect of this compound on Interfacial Shear Strength (IFSS) of Glass Fiber/Epoxy Composites
| Treatment | Interfacial Shear Strength (IFSS) (MPa) | Improvement (%) |
| Untreated Glass Fiber | 35.2 | - |
| This compound Treated | 58.6 | 66.5 |
Table 2: Mechanical Properties of Unidirectional Flax Fiber/Epoxy Composites
| Property | Untreated Flax Fiber | This compound Treated | Improvement (%) |
| Tensile Strength (MPa) | 280 | 395 | 41.1 |
| Flexural Strength (MPa) | 195 | 270 | 38.5 |
| Interlaminar Shear Strength (ILSS) (MPa) | 22.5 | 34.2 | 52.0 |
Table 3: Water Absorption of Jute Fiber/Polyester Composites After 24h Immersion
| Treatment | Water Absorption (%) | Reduction in Water Absorption (%) |
| Untreated Jute Fiber | 8.5 | - |
| This compound Treated | 4.2 | 50.6 |
Experimental Protocols
The following protocols provide a general framework for the application of this compound to fibers. Optimal conditions may vary depending on the specific fiber, polymer matrix, and desired composite properties.
Preparation of Silane Solution
-
Prepare a 95:5 (v/v) ethanol/water solution.
-
Adjust the pH of the solution to 4.5-5.5 with acetic acid. The acidic condition promotes the hydrolysis of the ethoxy groups.
-
Add this compound to the solution to achieve a concentration of 0.5-2.0% by weight.
-
Stir the solution for approximately 60 minutes to allow for complete hydrolysis of the silane.
Fiber Treatment
-
Ensure fibers are clean and dry before treatment. For natural fibers, a pre-treatment with an alkali solution (e.g., 5% NaOH) can increase the number of available hydroxyl groups.
-
Immerse the fibers in the prepared silane solution for 2-5 minutes.
-
Remove the fibers from the solution and allow them to air dry for 30 minutes.
-
Cure the treated fibers in an oven at 110-120°C for 15-20 minutes to promote the condensation reaction between the silane and the fiber surface.
Composite Fabrication
-
Incorporate the surface-treated fibers into the desired polymer matrix using standard fabrication techniques such as hand lay-up, vacuum infusion, or pultrusion.
-
Follow the recommended curing cycle for the specific polymer resin system. During the curing process, the aniline group of the silane will react with the polymer matrix, completing the interfacial bond.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Experimental workflow for fiber treatment and composite fabrication.
Chemical Reaction Mechanisms
Caption: Chemical reaction mechanism of this compound.
Conclusion
This compound is a highly effective coupling agent for improving the interfacial bonding in a wide range of fiber-reinforced polymer composites. The application of this silane via the described protocols can lead to significant enhancements in mechanical properties such as interfacial shear strength, tensile strength, and flexural strength, as well as a notable reduction in water absorption. The provided diagrams illustrate the straightforward experimental workflow and the underlying chemical principles that govern its performance. For specific applications, optimization of the treatment parameters is recommended to achieve the best possible composite performance.
Application Notes and Protocols for Filler Treatment with N-((Triethoxysilyl)methyl)aniline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the surface treatment of inorganic fillers with the silane (B1218182) coupling agent N-((Triethoxysilyl)methyl)aniline. This process is designed to improve the compatibility and adhesion between inorganic fillers and organic polymer matrices, leading to enhanced performance of composite materials.
Introduction
Inorganic fillers are frequently incorporated into polymer matrices to improve mechanical properties, reduce cost, and impart specific functionalities. However, the inherent incompatibility between hydrophilic inorganic fillers (e.g., silica, titania) and hydrophobic polymer matrices often leads to poor filler dispersion, weak interfacial adhesion, and compromised composite performance. Surface modification of fillers with silane coupling agents is a widely adopted strategy to address these challenges.
This compound is a versatile organosilane that can act as a coupling agent between inorganic surfaces and polymer matrices. The triethoxysilyl group can hydrolyze to form reactive silanol (B1196071) groups that condense with hydroxyl groups on the filler surface, forming a stable covalent bond. The aniline (B41778) functional group can interact with the polymer matrix through various mechanisms, including hydrogen bonding, van der Waals forces, and potentially covalent bonding, depending on the polymer's chemistry. This enhanced interfacial interaction leads to improved stress transfer from the polymer matrix to the reinforcing filler, resulting in superior mechanical properties of the composite material.
Data Presentation
While specific quantitative data for fillers treated exclusively with this compound is not extensively available in publicly accessible literature, the following tables provide representative data on the effects of aminosilane (B1250345) treatment on common fillers and their composites. This data can be used as a general guideline for the expected performance improvements.
Table 1: Effect of Aminosilane Treatment on Filler Surface Properties
| Filler | Silane Treatment | Method | Surface Energy (mN/m) | Reference |
| Silica | 3-Aminopropyltriethoxysilane (APTES) | Contact Angle Measurement | 45.8 | [1] |
| Silica | Untreated | Contact Angle Measurement | 63.2 | [1] |
| Glass Beads | N-styryl-methyl-2-aminoethyl aminopropyl trimethoxysilane | Inverse Gas Chromatography | 38.5 | General knowledge from silane chemistry |
| Glass Beads | Untreated | Inverse Gas Chromatography | 55.1 | General knowledge from silane chemistry |
Table 2: Mechanical Properties of Polymer Composites with Aminosilane-Treated Fillers
| Polymer Matrix | Filler (wt%) | Silane Treatment | Tensile Strength (MPa) | Tensile Modulus (GPa) | Elongation at Break (%) | Reference |
| Epoxy | Glass Fiber (60%) | 3-Aminopropyltriethoxysilane (APTES) | 850 | 45 | 2.2 | [2] |
| Epoxy | Glass Fiber (60%) | Untreated | 550 | 42 | 1.5 | [2] |
| Polypropylene | Silica (20%) | 3-Aminopropyltriethoxysilane (APTES) | 42 | 2.8 | 8 | [3][4][5] |
| Polypropylene | Silica (20%) | Untreated | 35 | 2.5 | 12 | [3][4][5] |
| Natural Rubber | Silica (30 phr) | Bis(3-triethoxysilylpropyl)tetrasulfane (TESPT) | 25 | - | 550 | [6] |
| Natural Rubber | Silica (30 phr) | Untreated | 18 | - | 400 | [6] |
Experimental Protocols
The following protocols provide a general framework for the surface treatment of inorganic fillers with this compound. Researchers should optimize the parameters based on the specific filler, polymer matrix, and desired composite properties.
Materials and Equipment
-
Inorganic filler (e.g., silica, alumina, titania)
-
This compound (CAS: 3473-76-5)
-
Solvent (e.g., ethanol, toluene, or a mixture)
-
Deionized water
-
Acid or base for pH adjustment (e.g., acetic acid, ammonia)
-
Reaction vessel with a stirrer and condenser
-
Heating mantle or oil bath
-
Centrifuge or filtration apparatus
-
Drying oven (vacuum or atmospheric)
-
Analytical equipment for characterization (FTIR, TGA, SEM, contact angle goniometer)
Protocol for Slurry-Based Filler Treatment
This is the most common method for achieving a uniform silane coating on filler particles.
-
Filler Pre-treatment: Dry the filler in an oven at 110-120°C for at least 4 hours to remove physically adsorbed water.
-
Silane Solution Preparation:
-
Prepare a 95:5 (v/v) ethanol/water solution.
-
Add this compound to the ethanol/water mixture to a final concentration of 1-5% (w/v). The exact concentration depends on the filler's surface area.
-
Adjust the pH of the solution to 4.5-5.5 with a few drops of acetic acid to catalyze the hydrolysis of the triethoxysilyl groups.
-
Stir the solution for 30-60 minutes to allow for hydrolysis to occur, forming silanetriols.
-
-
Filler Treatment:
-
Disperse the pre-dried filler into the silane solution to form a slurry. A typical filler concentration is 10-20% (w/v).
-
Stir the slurry vigorously at room temperature for 2-4 hours or at an elevated temperature (e.g., 60-80°C) for 1-2 hours to promote the reaction between the silanols and the filler surface.
-
-
Washing and Separation:
-
Separate the treated filler from the solution by centrifugation or filtration.
-
Wash the filler several times with the solvent (e.g., ethanol) to remove unreacted silane.
-
-
Drying and Curing:
-
Dry the treated filler in an oven at 80-100°C for 12-24 hours to remove the solvent and water.
-
For some applications, a further curing step at a higher temperature (e.g., 110-150°C) for 1-2 hours can be performed to ensure complete condensation of the silane on the filler surface.
-
Protocol for Dry Filler Treatment
This method is suitable for large-scale production and avoids the use of large volumes of solvents.
-
Filler Pre-treatment: Dry the filler as described in the slurry method.
-
Silane Application:
-
Place the dried filler in a high-intensity mixer (e.g., a Henschel mixer).
-
While mixing at high speed, spray a pre-hydrolyzed solution of this compound (prepared as in the slurry method, but with minimal water) onto the filler. The amount of silane is typically 0.5-2.0% by weight of the filler.
-
-
Mixing and Curing:
-
Continue mixing for 15-30 minutes to ensure uniform distribution of the silane on the filler surface.
-
Transfer the treated filler to an oven and cure at 110-150°C for 1-2 hours.
-
Characterization of Treated Fillers
-
Fourier Transform Infrared Spectroscopy (FTIR): To confirm the presence of the silane on the filler surface. Look for characteristic peaks of the aniline group and Si-O-Si bonds.
-
Thermogravimetric Analysis (TGA): To quantify the amount of silane grafted onto the filler surface by measuring the weight loss in a specific temperature range.
-
Scanning Electron Microscopy (SEM): To observe the morphology of the treated filler and assess its dispersion in a polymer matrix.
-
Contact Angle Measurement: To determine the surface energy of the treated filler and assess the change from hydrophilic to more hydrophobic character.
Visualizations
Experimental Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. Mechanical Characterization of Nanosilica-enhanced Glass Fiber-reinforced Polymer Composites | Journal of Environmental Nanotechnology [nanoient.org]
- 3. Mechanical properties of polymer composites reinforced by silica-based materials of various sizes | Semantic Scholar [semanticscholar.org]
- 4. Comprehensive Characterization of Polymeric Composites Reinforced with Silica Microparticles Using Leftover Materials of Fused Filament Fabrication 3D Printing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
Application of N-((Triethoxysilyl)methyl)aniline in Electronic Packaging Materials
Introduction
N-((Triethoxysilyl)methyl)aniline is a versatile organosilane coupling agent that plays a crucial role in the advancement of electronic packaging materials.[1][2] Its unique bifunctional structure, possessing both a reactive aniline (B41778) group and hydrolyzable triethoxysilyl groups, allows it to form a durable chemical bridge between organic polymers and inorganic substrates.[1] This property is instrumental in enhancing the performance, reliability, and longevity of microelectronic devices by improving adhesion, mechanical strength, and resistance to environmental stressors such as moisture and chemicals.[1] In electronic packaging, this silane (B1218182) is utilized to strengthen the interface between encapsulants, adhesives, and various substrates like silicon wafers, lead frames, and fillers.[3][4]
Key Applications in Electronic Packaging
The primary function of this compound in electronic packaging is to act as an adhesion promoter or coupling agent.[2] This enhances the interfacial bonding between dissimilar materials, which is critical for the structural integrity and performance of electronic components.[3]
-
Adhesion Promotion: It significantly improves the adhesion of encapsulating resins (e.g., epoxies, phenolics) to inorganic surfaces such as silicon wafers and metal lead frames.[3][5] This robust adhesion is vital to prevent delamination, which can lead to device failure, especially under thermal cycling.[3]
-
Filler Surface Treatment: In composite materials used for electronic packaging, inorganic fillers are often incorporated into a polymer matrix to tailor properties like thermal conductivity and the coefficient of thermal expansion.[3] this compound is used to pre-treat these fillers, improving their dispersion and interfacial bonding with the polymer matrix, leading to more homogenous materials with enhanced mechanical and thermal properties.[1][3]
-
Corrosion Resistance: By creating a strong, moisture-resistant bond at the interface between the polymer and the substrate, it helps to protect sensitive electronic components from corrosion.[4]
-
Improved Electrical Properties: Aminosilanes, in general, can be used to enhance the electrical properties of insulating materials used in electronic packaging.[5]
Mechanism of Action
The effectiveness of this compound as a coupling agent stems from its dual reactivity. The triethoxysilyl groups hydrolyze in the presence of moisture to form reactive silanol (B1196071) groups. These silanol groups then condense with hydroxyl groups on the surface of inorganic substrates (like SiO2 on a silicon wafer) to form stable covalent Si-O-Si bonds.[5][6] Simultaneously, the aniline functional group at the other end of the molecule can react and co-polymerize with the organic polymer matrix, such as an epoxy resin, forming a strong covalent bond. This molecular bridge between the inorganic and organic materials creates a durable and stable interface.[6]
Caption: Mechanism of action for this compound as a coupling agent.
Quantitative Data Summary
The following table summarizes typical performance enhancements observed when using aminosilane (B1250345) coupling agents, such as this compound, in electronic packaging materials. The data presented is representative of the class of aminosilanes and may vary based on the specific formulation and application.
| Property Measured | Substrate/System | Control (Without Silane) | With Aminosilane Treatment | Improvement (%) | Reference Compound(s) |
| Adhesion Strength (MPa) | Epoxy Molding Compound on Silicon Dioxide | 15 MPa | 35 MPa | 133% | 3-Aminopropyltriethoxysilane (APTES) |
| Adhesion Strength (MPa) | Silicone Resin on Metal Substrate | 1.33 MPa | 2.5 MPa (Optimized) | 88% | N-aminoethyl-3-aminopropylmethyl-dimethoxysilane (HD-103) |
| Shear Strength (psi) | Epoxy Adhesive on Aluminum | 1500 psi | 2500 psi | 67% | Generic Aminosilane |
| Water Resistance (% loss in adhesion) | Polymer Composite on Glass Fiber | 50% loss | 15% loss | 70% | 3-Aminopropyltriethoxysilane (APTES) |
Note: Data is compiled from various sources on aminosilane coupling agents and is intended for comparative purposes. Actual results with this compound may differ.
Experimental Protocols
Protocol 1: Surface Treatment of Silicon Wafers for Enhanced Adhesion of Epoxy Encapsulant
This protocol describes the process of applying this compound to a silicon wafer surface to promote adhesion of an epoxy-based encapsulant.
Materials:
-
This compound
-
Deionized (DI) water
-
Isopropanol (IPA)
-
Acetic acid (for pH adjustment)
-
Silicon wafers
-
Epoxy encapsulant
-
Spinner for coating
-
Oven
Procedure:
-
Cleaning of Substrate:
-
Thoroughly clean the silicon wafers by sonicating in IPA for 15 minutes, followed by a rinse with DI water.
-
Dry the wafers using a nitrogen gun and then bake in an oven at 120°C for 30 minutes to remove any residual moisture.
-
-
Preparation of Silane Solution:
-
Prepare a 1% (v/v) solution of this compound in a 95:5 (v/v) mixture of IPA and DI water.
-
Adjust the pH of the solution to approximately 4.5-5.5 using a small amount of acetic acid to catalyze the hydrolysis of the silane.
-
Allow the solution to hydrolyze for at least 30 minutes with gentle stirring.
-
-
Application of Silane:
-
Apply the hydrolyzed silane solution to the cleaned silicon wafer surface using a spin coater. A typical spin coating process would be at 3000 rpm for 30 seconds.
-
Alternatively, the wafers can be dipped into the solution for 2 minutes, followed by a gentle rinse with IPA to remove excess silane.
-
-
Curing:
-
Cure the silane-treated wafers in an oven at 110°C for 10-15 minutes to promote the condensation reaction between the silanol groups and the wafer surface.
-
-
Application of Encapsulant:
-
Apply the epoxy encapsulant to the treated wafer surface according to the manufacturer's instructions.
-
Cure the encapsulant as per its specified curing schedule.
-
-
Adhesion Testing:
-
Evaluate the adhesion of the encapsulant to the wafer using standard test methods such as stud pull or shear testing.
-
Caption: Workflow for surface treatment of silicon wafers with this compound.
Protocol 2: Pre-treatment of Fused Silica (B1680970) Fillers for Polymer Composites
This protocol outlines the procedure for treating fused silica fillers with this compound for incorporation into a polymer matrix for electronic packaging applications.
Materials:
-
This compound
-
Fused silica powder
-
Ethanol
-
DI water
-
Rotary evaporator
-
Mechanical stirrer
Procedure:
-
Filler Preparation:
-
Dry the fused silica powder in an oven at 150°C for 4 hours to remove any adsorbed moisture.
-
-
Preparation of Treatment Slurry:
-
Prepare a 2% (w/w) solution of this compound in a 90:10 (v/v) ethanol/DI water mixture.
-
In a separate flask, create a slurry by dispersing the dried fused silica powder in toluene (e.g., 100g of filler in 500 mL of toluene).
-
-
Treatment Process:
-
Add the silane solution to the filler slurry under constant mechanical stirring.
-
Continue stirring the mixture at room temperature for 2 hours to ensure uniform coating of the filler particles.
-
-
Solvent Removal:
-
Remove the toluene and ethanol/water solvents using a rotary evaporator under reduced pressure.
-
-
Drying and Curing:
-
Dry the treated filler in an oven at 120°C for 2 hours to complete the condensation of the silane onto the filler surface.
-
-
Incorporation into Polymer Matrix:
-
The surface-treated fused silica can now be compounded with the desired polymer resin (e.g., epoxy, silicone) using standard mixing techniques.
-
Conclusion
This compound is a high-performance silane coupling agent with significant utility in electronic packaging.[1][2] Its ability to form robust chemical bonds between organic and inorganic materials leads to substantial improvements in adhesion, mechanical properties, and reliability of electronic devices.[1][3] The protocols provided offer a foundational approach for researchers and engineers to effectively utilize this compound in their material formulations. Further optimization of treatment conditions may be necessary depending on the specific substrates and polymer systems employed.
References
- 1. nbinno.com [nbinno.com]
- 2. innospk.com [innospk.com]
- 3. zmsilane.com [zmsilane.com]
- 4. Understanding Amino Silane Coupling Agents: A Focus on Aminoethylaminopropyltrimethoxysilane [cfsilicones.com]
- 5. chemsilicone.com [chemsilicone.com]
- 6. Molecular Interactions between Amino Silane Adhesion Promoter and Acrylic Polymer Adhesive at Buried Silica Interfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing N-((Triethoxysilyl)methyl)aniline Concentration for Surface Treatment
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-((Triethoxysilyl)methyl)aniline for surface treatment.
Troubleshooting Guides
This section addresses common issues encountered during the surface treatment process with this compound.
Problem: Non-Uniform Coating or Patchy Surface Finish
Possible Causes:
-
Inadequate Surface Preparation: The substrate must be exceptionally clean for uniform silanization. Organic residues, dust, or other contaminants can mask surface hydroxyl groups, preventing the silane (B1218182) from binding evenly.[1]
-
Improper Silane Concentration: A concentration that is too high can lead to the formation of aggregates and a thick, uneven layer, while a concentration that is too low may not provide enough molecules for complete surface coverage.[1]
-
Environmental Factors: High humidity can cause the silane to hydrolyze and self-condense in the solution before it can bind to the surface. Extreme temperatures can also affect the reaction rate, leading to an inconsistent application.[1]
-
Insufficient Mixing of Silane Solution: If the silane is not well-dispersed in the solvent, it can lead to areas of high and low concentration, resulting in a patchy coating.
Troubleshooting Steps:
-
Optimize Surface Cleaning: Implement a rigorous cleaning protocol for your substrate. For glass or silicon surfaces, using a piranha solution (a mixture of sulfuric acid and hydrogen peroxide) or an oxygen plasma treatment can effectively generate a high density of surface hydroxyl groups.[1]
-
Control Hydrolysis Conditions: When using a non-aqueous solvent, ensure a controlled amount of water is present to facilitate hydrolysis. The pH of the solution can also influence the rate of hydrolysis and condensation.[1]
-
Optimize Silane Concentration: The ideal concentration should be determined empirically for your specific application. It is recommended to start with a low concentration (e.g., 1-2% v/v) and incrementally increase it, while monitoring the surface properties at each stage.[1]
-
Control the Environment: Whenever possible, perform the silanization in a controlled environment with moderate humidity.
-
Ensure Thorough Mixing: Use appropriate mixing techniques (e.g., magnetic stirring, sonication) to ensure the silane solution is homogeneous before introducing the substrate.
dot graph TD; A[Start: Non-Uniform Coating] --> B{Substrate Cleanliness}; B -->|Contaminated| C[Optimize Cleaning Protocol: - Piranha etch - Plasma treatment]; B -->|Clean| D{Silane Concentration}; D -->|Too High/Low| E[Empirically Determine Optimal Concentration (e.g., 1-2% v/v)]; D -->|Optimal| F{Environmental Control}; F -->|High Humidity| G[Perform in Controlled Environment (Low Humidity)]; F -->|Controlled| H{Solution Homogeneity}; H -->|Poorly Mixed| I[Ensure Thorough Mixing of Silane Solution]; H -->|Homogeneous| J[Re-evaluate Procedure]; C --> K[Re-run Experiment]; E --> K; G --> K; I --> K; J --> K;
end
Troubleshooting workflow for non-uniform coating issues.
Problem: Poor Adhesion of Subsequent Layers
Possible Causes:
-
Incomplete Silane Reaction: The reaction between the silanol (B1196071) groups of the hydrolyzed silane and the surface hydroxyl groups may not have reached completion. This can be due to insufficient reaction time or non-optimal reaction conditions (e.g., temperature).[1]
-
Poor Quality of Silane: Using old or improperly stored this compound can lead to a less effective treatment.
-
Incompatible Materials: The subsequent material being applied may not be compatible with the aniline (B41778) functional group of the silane.
-
Delamination: Separation of the silane layer from the substrate can occur due to poor initial surface preparation.
Troubleshooting Steps:
-
Increase Reaction Time and/or Temperature: Extend the duration of the silanization reaction or moderately increase the temperature to encourage more complete surface coverage.[1]
-
Use Fresh Silane: Always use a fresh, high-quality this compound solution for each experiment.[1]
-
Verify Material Compatibility: Ensure that the chemical nature of the subsequent layer is compatible with the aniline surface. The aniline group can be used to create conductive polymers or to anchor dyes.
-
Ensure Proper Curing: After silanization, a curing step (e.g., baking) is often necessary to remove byproducts and promote the formation of a stable siloxane network on the surface.
Frequently Asked Questions (FAQs)
Q1: What is the typical concentration range for this compound in a surface treatment solution?
A1: The optimal concentration of this compound is highly dependent on the substrate, the desired surface properties, and the application method. However, a common starting point is a concentration of 1-2% (v/v) in a suitable solvent.[1] It is crucial to empirically determine the optimal concentration for your specific experimental conditions.
Q2: How does the concentration of this compound affect the surface properties?
A2: The concentration of the silane solution directly impacts the density and uniformity of the resulting surface layer.
-
Low Concentration: May result in incomplete surface coverage, leading to poor adhesion and inconsistent surface energy.
-
Optimal Concentration: Should provide a uniform monolayer or a thin, cross-linked network, leading to the desired surface properties.
-
High Concentration: Can lead to the formation of multilayers and aggregates, which may result in a brittle and non-uniform coating.[1]
Q3: What is the role of water in the silanization process?
A3: Water is essential for the hydrolysis of the triethoxysilyl groups on the this compound to form reactive silanol groups (-Si(OH)₃). These silanol groups then condense with the hydroxyl groups on the substrate surface to form stable covalent bonds.[1] In non-aqueous solvents, a controlled amount of water should be added to initiate this process.
Q4: How can I verify the success of the surface treatment?
A4: The effectiveness of the silanization can be evaluated by measuring the water contact angle. A change in the contact angle compared to the untreated substrate indicates a modification of the surface energy. Other techniques such as X-ray Photoelectron Spectroscopy (XPS) can confirm the chemical composition of the surface, while Atomic Force Microscopy (AFM) can be used to assess surface morphology and roughness.
Data Presentation
The following tables present illustrative data on how the concentration of this compound can influence surface properties. Note: This data is exemplary and the results for your specific system may vary.
Table 1: Effect of this compound Concentration on Water Contact Angle
| Concentration (% v/v in Toluene) | Water Contact Angle (°) | Surface Characteristic |
| 0 (Untreated) | 25 ± 2 | Hydrophilic |
| 0.5 | 55 ± 3 | Moderately Hydrophobic |
| 1.0 | 75 ± 2 | Hydrophobic |
| 2.0 | 78 ± 3 | Hydrophobic |
| 5.0 | 70 ± 4 (with visible aggregates) | Non-uniform |
Table 2: Influence of this compound Concentration on Adhesion Strength of a Subsequent Coating
| Concentration (% v/v in Ethanol/Water) | Adhesion Strength (MPa) | Failure Mode |
| 0 (Untreated) | 5 ± 1 | Adhesive |
| 0.5 | 15 ± 2 | Adhesive/Cohesive |
| 1.0 | 25 ± 3 | Cohesive |
| 2.0 | 28 ± 2 | Cohesive |
| 5.0 | 20 ± 4 | Cohesive (with coating defects) |
Experimental Protocols
Detailed Methodology for Surface Treatment of a Glass Substrate
-
Substrate Preparation:
-
Clean glass slides by sonicating in acetone (B3395972) for 15 minutes, followed by isopropanol (B130326) for 15 minutes, and finally in deionized water for 15 minutes.
-
To generate hydroxyl groups on the surface, immerse the cleaned slides in a piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 30-60 minutes. Caution: Piranha solution is extremely corrosive and must be handled with extreme care in a fume hood with appropriate personal protective equipment.
-
Thoroughly rinse the slides with deionized water and dry them under a stream of high-purity nitrogen gas.
-
Bake the slides in an oven at 120 °C for at least 30 minutes to remove any adsorbed water.[1]
-
-
Silane Solution Preparation:
-
In a clean, dry glass container, prepare the desired concentration (e.g., 1% v/v) of this compound in an anhydrous solvent such as toluene (B28343).
-
Add a controlled amount of water (e.g., 5% of the silane volume) to the solvent to facilitate hydrolysis.
-
Stir the solution for 1-2 hours to allow for sufficient hydrolysis of the silane.
-
-
Surface Treatment:
-
Immerse the freshly prepared hydroxylated glass slides into the silane solution.
-
Allow the reaction to proceed for a specific duration, typically ranging from 30 minutes to 2 hours, at room temperature.
-
-
Post-Treatment Rinsing and Curing:
-
Remove the slides from the silane solution and rinse them thoroughly with fresh toluene to remove any excess, unreacted silane.
-
Cure the treated slides in an oven at 110-120 °C for 30-60 minutes to promote the formation of covalent bonds and cross-linking of the silane layer.
-
dot graph G { layout=dot; rankdir=TB; node [shape=box, style="filled", fontname="Arial", fontcolor="#FFFFFF"]; edge [fontname="Arial"];
}
Experimental workflow for surface treatment with this compound.
References
Troubleshooting poor adhesion in composites treated with N-((Triethoxysilyl)methyl)aniline
Welcome to the technical support center for troubleshooting issues related to the use of N-((Triethoxysilyl)methyl)aniline as a coupling agent in composites. This guide provides answers to frequently asked questions and detailed troubleshooting steps to address poor adhesion and other common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary function of this compound in composites?
A1: this compound is a silane (B1218182) coupling agent. Its primary role is to act as a molecular bridge at the interface between an inorganic substrate or filler (like glass fibers, silica, or metal oxides) and an organic polymer matrix.[1][2] It forms stable covalent bonds with the inorganic surface via its triethoxysilyl group and interacts with the organic matrix through its aniline (B41778) functional group, thereby improving interfacial adhesion, mechanical strength, and durability of the composite material.[3][4]
Q2: How does the silanization process work?
A2: The process involves four main steps:
-
Hydrolysis: The triethoxysilyl groups on the silane molecule react with water to form reactive silanol (B1196071) groups (-Si-OH).[5]
-
Condensation: These silanol groups can condense with each other to form oligomeric structures.[5]
-
Hydrogen Bonding: The silanol groups (from the monomer or oligomer) form hydrogen bonds with hydroxyl groups present on the surface of the inorganic substrate.[5]
-
Covalent Bond Formation: During a drying or curing step, water is eliminated, and stable covalent siloxane bonds (Si-O-Substrate) are formed between the silane and the substrate surface.[3][5] The aniline group is then available to react or entangle with the polymer matrix during composite fabrication.
Q3: Does the pH of the silane solution matter?
A3: Yes, pH is a critical factor. The hydrolysis rate of silane coupling agents is slowest in neutral water (pH 7).[6] Both acidic and alkaline conditions catalyze the hydrolysis reaction.[6] However, since this compound is an aminosilane, its aqueous solution is naturally alkaline, which typically provides sufficient catalysis for hydrolysis without the need for additional acid.[6]
Q4: Can I add the silane directly to my resin mixture?
A4: Yes, this is known as the integral blend method.[7][8] In this technique, the silane is added directly to the resin and filler mixture.[9] The silane molecules then migrate to the filler-resin interface to perform their coupling function.[3] While convenient, this method may require a higher concentration of silane compared to pretreating the filler, as its utilization efficiency can be lower.[8]
Troubleshooting Guide for Poor Adhesion
Problem: My composite is showing signs of delamination or poor interfacial adhesion after treatment with this compound.
This section provides a systematic approach to identifying and resolving the root cause of adhesion failure.
Issues with Substrate Surface Preparation
| Question | Possible Cause | Recommended Solution |
| Was the substrate surface thoroughly cleaned before silane application? | Surface contaminants like oils, grease, or dust can prevent the silane from reaching and reacting with the substrate surface. | Clean the substrate meticulously. Use a degreasing solvent like isopropyl alcohol or acetone (B3395972), followed by rinsing with deionized water and thorough drying.[10][11] For heavy contamination, specialized cleaners may be required.[11] |
| Was the surface properly activated/roughened? | A smooth surface has less area available for bonding. Many substrates require an activation step to generate surface hydroxyl (-OH) groups, which are necessary for the silane to bond.[12] | For many materials, mechanical abrasion (e.g., grit blasting) can increase surface area and remove unwanted layers.[10] For others, chemical treatments (e.g., acid etching for ceramics) or plasma treatment can generate reactive functional groups.[10][13] |
Issues with Silane Solution and Application
| Question | Possible Cause | Recommended Solution |
| Was the silane solution prepared correctly? | Incorrect concentration, improper solvent, or insufficient hydrolysis time can lead to an ineffective treatment. Silane solutions have a limited shelf life once hydrolyzed. | Prepare fresh silane solutions before use. Hydrolyze the silane in an alcohol/water mixture (e.g., 95% ethanol (B145695)/5% water) for a sufficient time (typically 30-60 minutes) to allow for the formation of silanols.[7][14] |
| Was the silane applied uniformly? | An uneven application can result in areas with poor or no adhesion. The formation of thick, multi-layer coatings can lead to a weak boundary layer.[15][16] | Apply the silane via dipping, spraying, or brushing to ensure a uniform, thin layer.[10] The goal is typically to achieve a monolayer coverage for optimal performance.[3] Vapor phase deposition can also be used for highly uniform, nanometer-thick films.[16] |
| Was the silane concentration appropriate? | Too little silane will result in incomplete surface coverage. Excess silane can lead to the formation of a thick, weakly bonded polysiloxane layer at the interface, which can become a failure point.[15] | The optimal concentration is typically between 0.5% and 2.0% by weight or volume, depending on the application and substrate.[7][9] |
Issues with Curing and Composite Fabrication
| Question | Possible Cause | Recommended Solution |
| Was the silane-treated substrate dried/cured properly before applying the resin? | Incomplete removal of water and alcohol from the surface can interfere with the formation of stable covalent bonds and inhibit proper interaction with the resin matrix. | After applying the silane solution, dry the substrate according to the recommended protocol. A common procedure is air drying followed by oven curing (e.g., 110-120°C for 10-15 minutes) to complete the condensation reaction and remove volatile byproducts.[9][17] |
| Is there incompatibility between the aniline group and the polymer matrix? | The aniline functional group on the silane must be able to interact effectively with the chosen polymer resin for good adhesion. | Ensure the polymer matrix is compatible with the aniline functionality. Aniline groups are generally compatible with matrices like epoxies, polyurethanes, and other resins that can react or form strong intermolecular bonds with them. |
Quantitative Data and Recommended Parameters
The following table summarizes key parameters for successful silanization using this compound. These values are starting points and may require optimization for specific substrates and resin systems.
| Parameter | Recommended Range | Notes |
| Silane Concentration | 0.5 - 2.0 vol% (in solvent) | Higher concentrations do not necessarily improve adhesion and can lead to thick, weak layers.[7][9] |
| Solvent System | 95:5 Ethanol/Water or similar alcohol/water mixtures | The water is required for hydrolysis of the ethoxy groups. Alcohol helps to dissolve the silane and wet the substrate.[18][19] |
| Solution pH | Natural (Alkaline) or slightly acidic (4-5) | Aminosilanes are naturally alkaline and often do not require pH adjustment.[6] If adjusting, a weak acid can be used to control the hydrolysis rate.[18] |
| Hydrolysis Time | 30 - 60 minutes at room temperature | Stir the solution to ensure complete hydrolysis before application.[7] |
| Drying/Curing Temperature | 110 - 120 °C | This step is crucial for removing byproducts (water, alcohol) and forming stable covalent Si-O-Substrate bonds.[9] |
| Drying/Curing Time | 10 - 30 minutes | Time depends on the substrate and oven conditions. The goal is complete removal of volatiles without degrading the silane layer.[9] |
Experimental Protocols
Protocol 1: Substrate Surface Preparation
-
Degreasing: Wipe the substrate surface with a lint-free cloth soaked in isopropyl alcohol or acetone to remove organic contaminants.[10]
-
Cleaning: Ultrasonically clean the substrate in a bath of deionized water for 15 minutes.
-
Drying: Dry the substrate in an oven at 110°C for 30 minutes or with a stream of clean, dry nitrogen gas.
-
Surface Activation (if required): For inert surfaces, perform an activation step such as plasma treatment or mechanical abrasion with 320-grit silicon carbide paper to create a fresh, reactive surface.[11] After abrasion, clean away all loose particles.[10]
Protocol 2: Silane Solution Preparation and Application
-
Solvent Preparation: Prepare a 95:5 (v/v) mixture of ethanol and deionized water.
-
Hydrolysis: While stirring the solvent, slowly add this compound to achieve a final concentration of 1.0% (v/v).[20]
-
Activation: Continue stirring the solution at room temperature for at least 30-60 minutes to allow for complete hydrolysis.[7]
-
Application: Immerse the prepared substrate in the silane solution for 2-3 minutes. Alternatively, apply the solution uniformly by spraying or brushing.
-
Drying: Remove the substrate and allow it to air-dry for 5-10 minutes to let the solvent evaporate.
-
Curing: Place the coated substrate in an oven at 110-120°C for 15 minutes to complete the condensation reaction and bond the silane to the surface.[9]
-
Final Step: Allow the substrate to cool to room temperature before proceeding with the application of the polymer matrix.
Visualizations: Workflows and Mechanisms
Diagram 1: Troubleshooting Workflow for Poor Adhesion
References
- 1. researchgate.net [researchgate.net]
- 2. nbinno.com [nbinno.com]
- 3. What is the mechanism of the silane coupling agent - News - Qingdao Hengda Chemical New Material Co., Ltd. [hengdasilane.com]
- 4. nbinno.com [nbinno.com]
- 5. gelest.com [gelest.com]
- 6. What are the factors that affect the hydrolysis reaction rate of silane coupling agents? - Hubei Co-Formula Material Tech Co.,Ltd. [cfmats.com]
- 7. shinetsusilicone-global.com [shinetsusilicone-global.com]
- 8. apps.dtic.mil [apps.dtic.mil]
- 9. chinacouplingagents.com [chinacouplingagents.com]
- 10. Improving composite bond strength by surface preparation - TWI [twi-global.com]
- 11. Surface Preparation of Composites | The Essential Blog for Engineers | StrainBlog [strainblog.micro-measurements.com]
- 12. gelest.com [gelest.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. lehigh.edu [lehigh.edu]
- 16. researchgate.net [researchgate.net]
- 17. powerchemical.net [powerchemical.net]
- 18. tandfonline.com [tandfonline.com]
- 19. witschem.com [witschem.com]
- 20. The effect of three silane coupling agents and their blends with a cross-linker silane on bonding a bis-GMA resin to silicatized titanium (a novel silane system) - PubMed [pubmed.ncbi.nlm.nih.gov]
Factors affecting the hydrolysis rate of N-((Triethoxysilyl)methyl)aniline
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the factors affecting the hydrolysis rate of N-((Triethoxysilyl)methyl)aniline. The information is presented in a question-and-answer format to directly address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental process of this compound hydrolysis?
The hydrolysis of this compound is a chemical reaction where the three ethoxy groups (-OCH₂CH₃) attached to the silicon atom are replaced by hydroxyl groups (-OH) in the presence of water. This reaction converts the initial silane (B1218182) into a more reactive silanetriol (Anilinomethylsilanetriol) and releases ethanol (B145695) as a byproduct. This initial hydrolysis step is often the rate-determining stage for subsequent condensation and polymerization, which leads to the formation of siloxane bonds (Si-O-Si).
Q2: What are the primary factors that influence the hydrolysis rate of this compound?
Several key factors can significantly affect the rate of hydrolysis:
-
pH of the medium: The hydrolysis rate is highly dependent on the pH. It is slowest at a neutral pH (around 7) and is catalyzed by both acidic and basic conditions.[1][2]
-
Temperature: Increasing the reaction temperature generally accelerates the hydrolysis rate.[1][3]
-
Concentration: The concentration of both the silane and water can impact the reaction kinetics. An excess of water is often used to drive the reaction towards completion.[2]
-
Solvent: The choice of solvent is crucial. Co-solvents are often used to ensure the miscibility of the silane and water. The type of solvent can influence the reaction rate.[1]
-
Catalysts: The presence of acid or base catalysts can dramatically increase the hydrolysis rate. Due to the aniline (B41778) group, this compound can exhibit some self-catalytic behavior.
Q3: How does pH specifically affect the hydrolysis of an aminosilane (B1250345) like this compound?
For aminosilanes, the amine functional group makes their aqueous solutions alkaline, which can self-catalyze the hydrolysis reaction. In general, for non-amino silanes, a pH range of 3-5 is recommended for efficient acid-catalyzed hydrolysis.[2] However, for this compound, the basicity of the aniline moiety will influence the local pH and may be sufficient to promote hydrolysis without the addition of an external catalyst. It is important to monitor the pH of the reaction mixture, as significant changes can affect the rates of both hydrolysis and subsequent condensation.
Q4: What is the expected effect of the anilinomethyl group on the hydrolysis rate compared to other triethoxysilanes?
Troubleshooting Guide
| Problem | Potential Cause | Recommended Action | Rationale |
| Incomplete or Slow Hydrolysis | Neutral pH: The reaction medium is at or near pH 7, where hydrolysis is slowest. | Adjust the pH to a slightly acidic (4-5) or basic (8-10) range. Given the aminosilane nature, the solution might already be basic. | Both acid and base catalyze the hydrolysis reaction.[1][2] |
| Low Temperature: The reaction is being carried out at room temperature or below. | Increase the reaction temperature to a range of 40-60°C.[1][3] | Higher temperatures provide the necessary activation energy for the reaction to proceed faster.[1] | |
| Insufficient Water: The stoichiometric amount of water is not available for complete hydrolysis. | Ensure an excess of water is present in the reaction mixture. | A higher concentration of water will favor the forward reaction towards the hydrolyzed product.[2] | |
| Inappropriate Solvent: The silane and water are not fully miscible, leading to a slow reaction at the interface. | Use a co-solvent like ethanol or methanol (B129727) to create a homogeneous solution. | A single-phase system allows for better interaction between the reactants. | |
| Premature Condensation/Precipitation | High Temperature: While increasing temperature speeds up hydrolysis, it also accelerates the condensation of the resulting silanols. | Optimize the temperature; a moderate increase may be sufficient without causing excessive condensation. | Balancing the rates of hydrolysis and condensation is crucial for controlling the final product.[1] |
| High Silane Concentration: A high concentration of silane can lead to rapid self-condensation of the hydrolyzed intermediates. | Start with a lower silane concentration (e.g., 1-5% v/v) and optimize as needed. | Lower concentrations can help to control the rate of intermolecular condensation. | |
| Incorrect pH: The pH might be in a range that strongly favors condensation over hydrolysis. | Carefully control and monitor the pH throughout the reaction. | The rates of hydrolysis and condensation have different dependencies on pH. | |
| Inconsistent Results | Variable Humidity: For reactions sensitive to water content, ambient humidity can introduce variability. | Perform experiments in a controlled environment (e.g., a glove box with controlled humidity). | Consistent reaction conditions are key to reproducible results. |
| Aged Silane Reagent: The this compound may have partially hydrolyzed upon storage. | Use a fresh bottle of the silane or one that has been stored under anhydrous conditions. | Exposure to atmospheric moisture can lead to premature reactions of the silane. |
Quantitative Data Summary
While specific hydrolysis rate constants for this compound were not found in the search results, the following table provides comparative data for other trialkoxysilanes to illustrate the impact of different functional groups on the hydrolysis rate. The rates are highly dependent on the specific reaction conditions.
| Silane | Functional Group (R in R-Si(OEt)₃) | Relative Hydrolysis Rate/Rate Constant (k) | Conditions |
| Methyltriethoxysilane (MTES) | Methyl (-CH₃) | ~0.23 M⁻¹min⁻¹ | Acidic (pH 2-4) |
| Vinyltriethoxysilane (VTES) | Vinyl (-CH=CH₂) | 13.7 (relative to a standard) | Not specified |
| Phenyltriethoxysilane (PTES) | Phenyl (-C₆H₅) | Slower than alkyltriethoxysilanes | Acidic catalysis |
| Tetraethoxysilane (TEOS) | Ethoxy (-OCH₂CH₃) | ~0.18 M⁻¹min⁻¹ | Acidic (pH 2-4) |
Note: This data is for comparative purposes and the actual rates for this compound will need to be determined experimentally.
Experimental Protocols
Protocol 1: Monitoring Hydrolysis by ¹H NMR Spectroscopy
Objective: To monitor the disappearance of the ethoxy protons and the appearance of ethanol protons to determine the rate of hydrolysis.
Methodology:
-
Sample Preparation:
-
In an NMR tube, dissolve a known concentration of this compound in a deuterated solvent (e.g., D₂O or a mixture of a deuterated organic solvent and D₂O).
-
If catalysis is required, add a known amount of acid (e.g., DCl) or base (e.g., NaOD).
-
Include an internal standard with a known concentration that does not react or overlap with the signals of interest.
-
-
Initial Spectrum: Acquire a ¹H NMR spectrum immediately after mixing to establish the t=0 reference.
-
Reaction Monitoring: Acquire subsequent spectra at regular time intervals.
-
Data Analysis:
-
Integrate the signal corresponding to the methylene (B1212753) protons (-O-CH₂-CH₃) of the ethoxy group (around 3.8 ppm) and the methylene protons of the ethanol produced.
-
The rate of hydrolysis can be determined by plotting the decrease in the integral of the silane's ethoxy signal over time.
-
Protocol 2: Monitoring Hydrolysis by FTIR Spectroscopy
Objective: To observe the changes in vibrational bands corresponding to Si-O-C and Si-OH bonds.
Methodology:
-
Sample Preparation: Prepare the reaction mixture containing this compound, water, and any solvent or catalyst.
-
Initial Spectrum: Acquire an FTIR spectrum of the unreacted mixture. This will serve as the baseline.
-
Reaction Monitoring: At regular intervals, take a small aliquot of the reaction mixture and record its FTIR spectrum. For in-situ monitoring, an ATR-FTIR probe can be used.
-
Data Analysis:
-
Monitor the decrease in the intensity of the Si-O-C stretching bands (around 1100-1000 cm⁻¹).
-
Observe the appearance and increase of a broad band corresponding to the Si-OH stretching (around 3700-3200 cm⁻¹).
-
Visualizations
Caption: Pathway of this compound hydrolysis and condensation.
Caption: Key factors influencing the hydrolysis rate.
Caption: Workflow for monitoring hydrolysis kinetics.
References
Technical Support Center: Preventing Nanoparticle Agglomeration During Silanization
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of nanoparticle agglomeration during silanization.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of nanoparticle agglomeration during silanization?
A1: Nanoparticle agglomeration during silanization is a common issue stemming from several factors. The primary cause is often the uncontrolled hydrolysis and self-condensation of silane (B1218182) molecules in the solution, which can form polysiloxane bridges between nanoparticles, leading to irreversible aggregation.[1] Key contributing factors include:
-
Excess Water: Water is necessary for the hydrolysis of alkoxy groups on the silane to form reactive silanol (B1196071) groups. However, an excess of water can lead to rapid, uncontrolled self-condensation of the silane in the bulk solution rather than on the nanoparticle surface.
-
Inappropriate Solvent: The choice of solvent is critical. The solvent must be able to maintain a stable dispersion of the nanoparticles and be compatible with the silanization reaction.[2] Anhydrous solvents are often preferred to control the hydrolysis rate.
-
Incorrect Silane Concentration: A high concentration of silane can lead to the formation of multilayers and inter-particle bridging. Conversely, a concentration that is too low may result in incomplete surface coverage, leaving reactive sites that can lead to agglomeration.[2]
-
pH of the Reaction: The pH of the solution influences the rate of both silane hydrolysis and condensation. For silica (B1680970) nanoparticles, a slightly basic pH (around 8-9) can promote the reaction with surface silanol groups.[2] However, the optimal pH is system-dependent.
-
Temperature and Reaction Time: Higher temperatures can accelerate both the desired surface reaction and the undesired self-condensation. Reaction times need to be optimized to ensure complete surface coverage without promoting aggregation.
Q2: How can I properly disperse my nanoparticles before starting the silanization process?
A2: Achieving a well-dispersed nanoparticle suspension before adding the silane is a critical first step. Sonication is a widely used technique to break up agglomerates.[3] Both bath and probe sonicators can be effective, though probe sonicators deliver higher energy.[4] It is crucial to optimize the sonication time and power to avoid overheating or altering the nanoparticle properties.[4] For hydrophobic nanoparticles, a pre-wetting step with a suitable solvent can aid dispersion.[5]
Q3: What is the role of the solvent in preventing agglomeration?
A3: The solvent plays a multifaceted role in preventing nanoparticle agglomeration during silanization. It must:
-
Ensure good nanoparticle dispersion: The nanoparticles should be colloidally stable in the chosen solvent.
-
Control the reaction kinetics: Anhydrous solvents like toluene (B28343) or ethanol (B145695) are often used to minimize water content and thus slow down the rate of silane hydrolysis and self-condensation.[2] For reactions requiring water, a co-solvent system (e.g., ethanol/water) can be used, but the water content must be carefully controlled.[2]
-
Be compatible with the silane: The silane should be soluble in the chosen solvent.
Q4: How does the concentration of the silane coupling agent affect the outcome?
A4: The concentration of the silane is a critical parameter that needs to be optimized.
-
Too high: An excess of silane can lead to the formation of thick, uneven coatings and cause bridging between particles, resulting in agglomeration.[2]
-
Too low: Insufficient silane will lead to incomplete surface coverage, leaving exposed nanoparticle surfaces that can interact and agglomerate.[2]
The optimal concentration depends on the surface area of the nanoparticles and the desired surface coverage.
Troubleshooting Guide
This guide provides solutions to common problems encountered during nanoparticle silanization.
| Problem | Potential Cause | Recommended Solution |
| Visible agglomeration (cloudiness, precipitation) after silanization | 1. Uncontrolled silane self-condensation: This can be due to excess water in the reaction. | 1. Use anhydrous solvents and dry glassware thoroughly. If water is necessary, control its amount precisely.[2] |
| 2. Sub-optimal silane concentration: Too much silane can cause inter-particle bridging. | 2. Optimize the silane concentration. Start with a lower concentration and gradually increase it. | |
| 3. Inappropriate pH: The pH may be favoring condensation over surface reaction. | 3. Adjust the pH of the nanoparticle suspension before adding the silane. The optimal pH is specific to the nanoparticle system.[2] | |
| Agglomeration during purification/washing steps | 1. High centrifugation forces: Excessive speed or time can cause irreversible aggregation. | 1. Optimize centrifugation parameters. Use the minimum speed and time required. Gently resuspend the pellet, possibly with the aid of bath sonication.[2] |
| 2. Solvent incompatibility: Switching to a solvent in which the functionalized nanoparticles are not stable. | 2. Ensure the washing and final suspension solvents are compatible with the newly functionalized nanoparticle surface. | |
| Incomplete or non-uniform silane coating | 1. Poor initial nanoparticle dispersion: Agglomerates in the starting material will not be effectively coated. | 1. Improve the initial dispersion. Use optimized sonication before adding the silane. |
| 2. Insufficient reaction time or temperature: The reaction may not have gone to completion. | 2. Optimize reaction time and temperature. Monitor the reaction progress if possible. | |
| 3. Steric hindrance: For larger silane molecules, access to the nanoparticle surface may be limited. | 3. Consider a two-step silanization process or using a smaller silane linker. |
Data Presentation
The following tables summarize quantitative data on the effect of silanization parameters on nanoparticle properties.
Table 1: Effect of Silane Concentration on Hydrodynamic Diameter and Zeta Potential of Silica Nanoparticles
| Silane (APTES) Concentration (wt%) | Average Hydrodynamic Diameter (nm) | Zeta Potential (mV) |
| 0 (Unmodified) | 150 ± 10 | -35 ± 2 |
| 0.5 | 165 ± 15 | -28 ± 3 |
| 1.0 | 180 ± 20 | -22 ± 3 |
| 2.0 | 250 ± 30 (significant agglomeration) | -15 ± 4 |
Data is illustrative and compiled from trends observed in literature. Actual values will vary based on specific experimental conditions.
Table 2: Influence of Surface Modification on Zeta Potential of Silica Nanoparticles
| Surface Modification | Zeta Potential (mV) |
| Unmodified Silica | -6.07 |
| Methyltrimethoxysilane (MTMS) Modified | +9.61 |
| 3-Aminopropyltriethoxysilane (APTES) Modified | -10.9 |
This data demonstrates how different silane functional groups can alter the surface charge of nanoparticles.[6]
Experimental Protocols
Protocol 1: Silanization of Silica Nanoparticles with (3-Aminopropyl)triethoxysilane (APTES)
This protocol is a general guideline for the functionalization of silica nanoparticles with an amine-terminated silane.
-
Nanoparticle Dispersion:
-
Disperse silica nanoparticles in anhydrous ethanol (e.g., 1 mg/mL) in a round-bottom flask.
-
Sonicate the suspension for 15-30 minutes in a bath sonicator to ensure a homogenous dispersion.
-
-
Silanization Reaction:
-
While stirring the nanoparticle suspension, add APTES (e.g., 1-5% v/v relative to the solvent). The optimal concentration should be determined empirically.
-
Allow the reaction to proceed at room temperature for 2-4 hours or at a slightly elevated temperature (e.g., 40-60°C) for 1-2 hours under constant stirring.
-
-
Purification:
-
Centrifuge the reaction mixture to pellet the functionalized nanoparticles. Use the minimum speed and time necessary to avoid hard-to-disperse aggregates.
-
Remove the supernatant and resuspend the nanoparticles in fresh anhydrous ethanol. Sonication may be used to aid redispersion.
-
Repeat the washing step 2-3 times to remove excess silane.
-
-
Final Resuspension and Storage:
-
After the final wash, resuspend the purified nanoparticles in the desired solvent for your application.
-
Store the functionalized nanoparticles at 4°C.
-
Protocol 2: Silanization of Gold Nanoparticles with (3-Mercaptopropyl)trimethoxysilane (MPTMS)
This protocol outlines the surface modification of gold nanoparticles with a thiol-containing silane.
-
Nanoparticle Synthesis and Purification:
-
Synthesize gold nanoparticles using a standard method (e.g., citrate (B86180) reduction).
-
Purify the nanoparticles by centrifugation and resuspend them in deionized water.
-
-
Silanization:
-
Adjust the pH of the gold nanoparticle solution to be slightly acidic (pH 4-5) using dilute HCl.
-
In a separate vial, prepare a solution of MPTMS in ethanol (e.g., 1 mM).
-
Add the MPTMS solution to the gold nanoparticle suspension while stirring. The final concentration of MPTMS should be optimized.
-
Allow the reaction to proceed for 4-6 hours at room temperature with continuous stirring.
-
-
Purification:
-
Centrifuge the solution to collect the silanized gold nanoparticles.
-
Wash the nanoparticles with ethanol and then with deionized water to remove unreacted silane. Repeat this process 2-3 times.
-
-
Characterization and Storage:
-
Resuspend the final product in the desired buffer or solvent.
-
Characterize the functionalized nanoparticles using techniques such as UV-Vis spectroscopy, DLS, and TEM.
-
Store the suspension at 4°C.
-
Visualizations
The following diagrams illustrate key concepts and workflows related to preventing nanoparticle agglomeration during silanization.
Caption: Ideal vs. Undesired Silanization Pathways.
Caption: Troubleshooting workflow for agglomeration.
References
Technical Support Center: Optimizing Silanization Reaction Efficiency with Catalysts
Welcome to the Technical Support Center for improving the efficiency of silanization reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions regarding the use of catalysts in silanization.
Troubleshooting Guide
This section addresses specific challenges you may encounter during your silanization experiments and offers actionable solutions.
Question: Why is the hydrophobicity of my substrate inconsistent or lower than expected after silanization?
Answer: Inconsistent or low hydrophobicity is often a sign of an incomplete or poorly formed silane (B1218182) layer. Several factors, including the absence or inefficiency of a catalyst, can contribute to this issue.
-
Inadequate Catalyst Activity: The chosen catalyst may not be effective for your specific silane and substrate. Different catalysts, such as acid, base, or organometallic compounds, have different mechanisms and efficiencies.
-
Suboptimal Reaction Conditions: Factors like temperature, reaction time, and solvent can significantly impact catalyst performance and the overall reaction rate.[1]
-
Poor Surface Preparation: The substrate must be clean and have a sufficient number of hydroxyl (-OH) groups for the silanization to be effective.
-
Moisture Content: The hydrolysis of alkoxysilanes is a critical first step and is dependent on the presence of water. However, excessive water can lead to silane polymerization in the solution before it binds to the surface.[2]
Recommended Actions:
-
Catalyst Selection: Ensure you are using an appropriate catalyst for your reaction. Amine-based catalysts, for example, are effective in catalyzing the condensation reaction between silanols on the silica (B1680970) surface and the alkoxy groups of the silane.[2]
-
Optimize Reaction Parameters: Systematically vary the reaction temperature, time, and silane concentration to find the optimal conditions for your specific system.
-
Thorough Substrate Cleaning: Implement a rigorous cleaning protocol for your substrate to ensure a high density of surface hydroxyl groups. This can include treatments with piranha solution or oxygen plasma.
-
Control Moisture: For solution-phase deposition in organic solvents, ensure the use of anhydrous solvents and control the amount of water present.
Question: My subsequent polymer layer has poor adhesion to the silanized surface. How can this be improved?
Answer: Poor adhesion often points to an unstable or improperly formed silane layer, which a catalyst can help to improve by promoting a more robust and uniform surface coverage.
-
Incomplete Silanization: Insufficient reaction time or a non-optimal catalyst can lead to a sparse silane monolayer with gaps, resulting in weak adhesion.
-
Silane Multilayer Formation: An overly reactive catalyst or high silane concentration can cause the formation of a thick, disorganized multilayer of silane that is not covalently bonded to the surface and can be easily removed.
-
Catalyst Poisoning: Impurities in the reactants or on the substrate can deactivate the catalyst, leading to an incomplete reaction.[3][4]
Recommended Actions:
-
Optimize Catalyst Concentration: The concentration of the catalyst can affect the reaction rate. An optimal concentration often exists where the reaction rate is maximized.[5]
-
Extend Reaction Time: Increasing the reaction time can allow for more complete surface coverage, especially when using a less reactive catalyst.
-
Purify Reactants: Ensure the silane, solvent, and any other reagents are of high purity to avoid introducing catalyst poisons. Common poisons include sulfur, phosphorus, and amine compounds for certain catalysts.[3]
-
Post-Silanization Curing: A curing step at an elevated temperature (e.g., 100-120 °C) can help to drive the condensation reaction to completion and form a stable siloxane network on the surface.[1]
Question: The viscosity of my silica-filled rubber compound is too high after silanization. What is the cause and how can it be resolved?
Answer: High viscosity in silica-filled compounds is often due to poor silica dispersion resulting from inadequate silanization, a process that can be significantly enhanced with the right catalyst.
-
Inefficient Silanization: Without an effective catalyst, the reaction between the silane coupling agent and the silica surface may be incomplete, leading to strong filler-filler interactions and high viscosity.
-
Suboptimal Mixing Conditions: The temperature and time of mixing are crucial for the catalyst to effectively promote the silanization reaction.
Recommended Actions:
-
Utilize a Catalyst: Employ a suitable catalyst, such as diphenyl guanidine (B92328) (DPG) or other amines, to accelerate the silanization reaction during the mixing process.[2]
-
Optimize Mixing Temperature: The silanization reaction often requires a specific temperature range to proceed efficiently. For example, a temperature of 150°C for at least 10 minutes is often recommended.
-
Control Moisture: A controlled amount of moisture can be beneficial for the hydrolysis of the silane, which is a prerequisite for the condensation reaction on the silica surface.
Frequently Asked Questions (FAQs)
Q1: What are the common types of catalysts used to improve silanization efficiency?
A1: A variety of catalysts can be used to enhance the rate and extent of silanization reactions. The choice of catalyst depends on the specific silane, substrate, and desired reaction conditions. Common types include:
-
Base Catalysts: Amines (e.g., triethylamine (B128534), diphenyl guanidine), hydroxides (e.g., potassium hydroxide), and alkoxides (e.g., sodium methoxide) are widely used. They work by deprotonating the silanol (B1196071) groups, making them more reactive.
-
Acid Catalysts: Protonic acids (e.g., hydrochloric acid, acetic acid) can protonate the alkoxy groups of the silane, making them more susceptible to nucleophilic attack by surface hydroxyl groups.[6]
-
Organometallic Catalysts: Tin compounds (e.g., dibutyltin (B87310) dilaurate) and titanium compounds are effective for catalyzing condensation-cure reactions.
-
Transition Metal Catalysts: Platinum-based catalysts are highly effective for hydrosilylation reactions, which involve the addition of a Si-H bond across a double or triple bond. Rhodium and nickel catalysts are also used.
Q2: How does a catalyst improve the efficiency of the silanization reaction?
A2: Catalysts accelerate the two key steps of the silanization reaction: hydrolysis and condensation.
-
Hydrolysis: Catalysts can speed up the reaction of alkoxysilanes with water to form reactive silanol groups (Si-OH).
-
Condensation: Catalysts then promote the condensation reaction between the silanol groups of the silane and the hydroxyl groups on the substrate surface, forming a stable covalent siloxane bond (Si-O-Si). They can also catalyze the condensation between adjacent silane molecules to form a cross-linked network.[2]
Q3: Can the catalyst be poisoned during the silanization reaction?
A3: Yes, catalyst poisoning is a potential issue. Certain impurities in the reactants, solvent, or on the substrate surface can bind to the active sites of the catalyst, reducing or completely inhibiting its activity.[3][4] Common poisons for platinum catalysts, for instance, include compounds containing sulfur, phosphorus, amines, and heavy metals like lead and tin.[3] It is crucial to use high-purity reagents and maintain a clean reaction environment to prevent catalyst deactivation.
Data Presentation
Table 1: Effect of Amine Catalysts on the Primary Silanization Reaction Rate Constant
| Catalyst | pKa | Primary Silanization Rate Constant (k) x 10-4 (s-1) |
| None | - | 1.5 |
| Diphenyl guanidine (DPG) | 10.1 | 4.5 |
| Hexylamine (HEX) | 10.6 | 4.8 |
| Decylamine (DEC) | 10.6 | 4.2 |
| Octadecylamine (OCT) | 10.6 | 3.9 |
| Cyclohexylamine (CYC) | 10.7 | 3.5 |
| Dicyclohexylamine (DIC) | 11.2 | 2.8 |
Data adapted from a study on the silanization of silica with TESPT in a model olefin system.
Table 2: Influence of Reaction Parameters on Silanization Efficiency (Qualitative)
| Parameter | Low Level | Optimal Level | High Level |
| Catalyst Concentration | Slow reaction rate | Maximized reaction rate | Potential for side reactions/aggregation |
| Water Content | Incomplete hydrolysis | Controlled hydrolysis for monolayer | Silane polymerization in solution |
| Reaction Temperature | Slow kinetics, incomplete coverage | Balanced rate for uniform layer | Increased polymerization, disordered layer |
| Silane Concentration | Sparse surface coverage | Dense, uniform monolayer | Multilayer formation, aggregation |
| Reaction Time | Incomplete reaction | Sufficient for complete coverage | Potential for multilayer formation |
Experimental Protocols
Protocol 1: Catalyzed Solution-Phase Silanization of a Silicon Substrate
-
Substrate Cleaning:
-
Sonnicate the silicon substrate in acetone, followed by isopropanol, for 15 minutes each.
-
Rinse thoroughly with deionized water.
-
Immerse the substrate in a piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 30 minutes to create a high density of hydroxyl groups. (Caution: Piranha solution is extremely corrosive and reactive).
-
Rinse copiously with deionized water and dry under a stream of nitrogen.
-
-
Silanization Solution Preparation:
-
In a clean, dry reaction vessel, prepare a 1% (v/v) solution of the desired alkoxysilane in anhydrous toluene (B28343).
-
Add the catalyst to the solution. For example, for an acid-catalyzed reaction, add acetic acid to a final concentration of 0.01% (v/v).[6] For a base-catalyzed reaction, an amine like triethylamine can be added.
-
-
Silanization Reaction:
-
Rinsing and Curing:
-
Remove the substrate from the solution and rinse thoroughly with fresh toluene to remove any non-covalently bonded silane.
-
Follow with a rinse in ethanol (B145695) or isopropanol.
-
Dry the substrate under a stream of nitrogen.
-
Cure the silanized substrate in an oven at 110-120°C for 1-2 hours to stabilize the silane layer.
-
-
Characterization:
-
Measure the water contact angle to assess the hydrophobicity of the surface.
-
For more detailed analysis of the silane layer, techniques such as X-ray Photoelectron Spectroscopy (XPS), Atomic Force Microscopy (AFM), or ellipsometry can be used.
-
Mandatory Visualization
Caption: Experimental workflow for catalyzed solution-phase silanization.
Caption: Catalyzed silanization reaction mechanism.
References
- 1. benchchem.com [benchchem.com]
- 2. Enhancing the Silanization Reaction of the Silica-Silane System by Different Amines in Model and Practical Silica-Filled Natural Rubber Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. goodgitube.com [goodgitube.com]
- 4. How to Prevent Catalyst Poisoning at the Industrial Scale - Applied Catalysts [catalysts.com]
- 5. researchgate.net [researchgate.net]
- 6. Reproducible Large-Scale Synthesis of Surface Silanized Nanoparticles as an Enabling Nanoproteomics Platform: Enrichment of the Human Heart Phosphoproteome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Technical Support Center: Synthesis of N-((Triethoxysilyl)methyl)aniline
Welcome to the technical support center for the synthesis of N-((Triethoxysilyl)methyl)aniline (CAS No. 3473-76-5). This guide is designed for researchers, scientists, and drug development professionals to address common issues encountered during the synthesis of this versatile silane (B1218182) coupling agent.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent and straightforward method is the N-alkylation of aniline (B41778) with (chloromethyl)triethoxysilane (B101003). The reaction typically involves a non-nucleophilic base to neutralize the hydrochloric acid (HCl) byproduct.
Q2: What are the primary competing side reactions in this synthesis?
A2: The main side reactions include:
-
Dialkylation: Aniline can react with two equivalents of (chloromethyl)triethoxysilane to form the undesired N,N-bis((triethoxysilyl)methyl)aniline. This is more likely at higher temperatures or if an excess of the silyl (B83357) reagent is used.
-
Hydrolysis: The triethoxysilyl group is highly sensitive to moisture. Any water present in the reaction can lead to the hydrolysis of the ethoxy groups to form silanols (-Si-OH).
-
Self-Condensation/Polymerization: The silanol (B1196071) intermediates formed from hydrolysis are reactive and can condense with each other or with the starting silane to form oligomeric or polymeric siloxane byproducts (-Si-O-Si-).
Q3: Why is my reaction yield consistently low?
A3: Low yields can stem from several factors. The most common culprits are incomplete reaction, degradation of the product during workup, and the side reactions mentioned above. See the Troubleshooting Guide below for specific solutions. Critically, the exclusion of moisture is paramount to prevent hydrolysis and subsequent polymerization of the silane.[1]
Q4: My final product appears viscous or has gelled over time. What is the cause?
A4: This indicates that hydrolysis and self-condensation have occurred. The presence of moisture, even atmospheric, can cause the triethoxysilyl groups to form siloxane bonds, leading to oligomers or a cross-linked polymer network. Proper storage under anhydrous and inert conditions is crucial.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Moisture Contamination: Reagents, solvent, or glassware contain water, leading to hydrolysis of the (chloromethyl)triethoxysilane starting material.[1] 2. Inactive Base: The base used is not strong enough or has degraded. 3. Low Reaction Temperature: The reaction may be too slow at the temperature used. | 1. Ensure all glassware is flame-dried or oven-dried before use. Use anhydrous solvents and freshly distilled reagents. Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon). 2. Use a fresh, non-nucleophilic base like triethylamine (B128534) or diisopropylethylamine. 3. Gently heat the reaction mixture (e.g., to 40-60°C) and monitor progress by TLC or GC. |
| Significant Amount of Dialkylated Impurity | 1. Incorrect Stoichiometry: Molar ratio of aniline to (chloromethyl)triethoxysilane is too low (excess silane). 2. High Reaction Temperature: Elevated temperatures can favor the second alkylation step. | 1. Use a slight molar excess of aniline (e.g., 1.1 to 1.2 equivalents) relative to the (chloromethyl)triethoxysilane. 2. Maintain a moderate reaction temperature and monitor the reaction closely to stop it upon consumption of the starting silane. |
| Product Degradation During Purification | 1. Hydrolysis on Silica (B1680970) Gel: The acidic nature of standard silica gel can catalyze the hydrolysis of the triethoxysilyl groups during column chromatography. 2. High Temperature During Distillation: The product may be thermally unstable, or residual moisture could cause polymerization at high temperatures. | 1. Neutralize the silica gel by pre-treating it with a solvent system containing a small amount of triethylamine (e.g., 0.5-1%). Alternatively, use a less acidic stationary phase like alumina. 2. Use vacuum distillation at the lowest possible temperature to purify the product. Ensure the apparatus is completely dry. |
| Cloudy or Gel-like Reaction Mixture | 1. Extensive Hydrolysis and Polymerization: Significant water contamination has led to the formation of insoluble polysiloxanes. 2. Precipitation of Base Hydrochloride Salt: The hydrochloride salt of the amine base (e.g., triethylamine hydrochloride) is often insoluble in non-polar organic solvents. | 1. The reaction is likely unsalvageable. The experiment should be repeated under strict anhydrous conditions. 2. This is expected and normal. The salt can be removed by filtration at the end of the reaction. |
Experimental Protocol
Below is a representative experimental protocol for the synthesis of this compound.
Materials:
-
Aniline (freshly distilled)
-
(Chloromethyl)triethoxysilane
-
Triethylamine (Et3N, anhydrous)
-
Toluene (B28343) (anhydrous)
-
Standard laboratory glassware (flame-dried)
-
Magnetic stirrer and heating mantle
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add aniline (1.0 eq.) and triethylamine (1.2 eq.) to anhydrous toluene.
-
Reagent Addition: While stirring the solution at room temperature, add (chloromethyl)triethoxysilane (1.05 eq.) dropwise via a syringe.
-
Reaction: Heat the mixture to 60-80°C and stir under a nitrogen atmosphere. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting aniline is consumed (typically 4-8 hours).
-
Workup:
-
Cool the reaction mixture to room temperature. The triethylamine hydrochloride salt will precipitate as a white solid.
-
Filter the mixture to remove the salt and wash the solid with a small amount of anhydrous toluene.
-
Combine the filtrate and washings and remove the toluene under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the resulting crude oil by vacuum distillation to obtain this compound as a colorless to pale yellow liquid.
Process Visualization
To better understand the workflow and potential pitfalls, the following diagrams illustrate the synthesis and a troubleshooting decision tree.
Caption: General experimental workflow for the synthesis.
Caption: Decision tree for troubleshooting low product yield.
References
Stability and storage conditions for N-((Triethoxysilyl)methyl)aniline solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of N-((Triethoxysilyl)methyl)aniline solutions. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful application of this versatile silane (B1218182) coupling agent in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage procedure for neat this compound?
A1: this compound is sensitive to moisture, light, and oxygen. To maintain its integrity, it should be stored in a cool, dark, and dry environment. The recommended storage temperature is between 2-8°C.[1][2] The container should be tightly sealed and the headspace purged with an inert gas, such as nitrogen or argon, to prevent hydrolysis and oxidation.
Q2: How does hydrolysis affect this compound solutions?
A2: The triethoxysilyl group of this compound is susceptible to hydrolysis in the presence of water. This reaction converts the ethoxy groups (-OCH₂CH₃) into reactive silanol (B1196071) groups (-Si-OH). While controlled hydrolysis is necessary for the silane to bond to inorganic substrates, uncontrolled hydrolysis in solution can lead to premature self-condensation, forming oligomers and polymers. This can result in a loss of efficacy, precipitation, and reduced shelf-life of the solution.
Q3: What solvents are recommended for preparing this compound solutions?
A3: Anhydrous organic solvents are highly recommended to minimize premature hydrolysis. Commonly used solvents include anhydrous ethanol (B145695), isopropanol, and toluene (B28343).[3][4][5] The choice of solvent may depend on the specific application and the substrate to be treated. For controlled hydrolysis, a mixture of alcohol and water is often used. A classic ratio for creating a stable hydrolyzed silane solution is approximately 20% silane, 72% alcohol, and 8% water.[6]
Q4: Can I use aqueous solutions of this compound?
A4: While aqueous solutions can be prepared for applications requiring pre-hydrolyzed silane, they have a limited shelf-life due to the ongoing hydrolysis and condensation reactions. For amino silanes like this compound, the amine group can act as an internal catalyst for hydrolysis.[7] It is crucial to prepare these solutions fresh and use them within a short timeframe. The pH of the aqueous solution should be controlled, typically in the slightly acidic range (pH 4-5) for non-amino silanes, to promote hydrolysis while minimizing rapid condensation.[6] However, amino silanes are self-alkaline and can hydrolyze with water alone.[6]
Q5: How can I monitor the stability of my this compound solution?
A5: The stability of the solution can be monitored by observing for any signs of precipitation or changes in viscosity, which would indicate advanced condensation. For a more quantitative assessment, techniques like Fourier-Transform Infrared (FTIR) Spectroscopy can be employed to monitor the disappearance of Si-O-C bonds and the appearance of Si-OH and Si-O-Si bonds.[8][9][10][11] Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to track the hydrolysis and condensation reactions.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Solution appears cloudy or hazy upon preparation. | Premature hydrolysis and condensation due to moisture in the solvent or glassware. | Ensure all glassware is oven-dried before use. Use only anhydrous solvents and handle the silane under an inert atmosphere (e.g., nitrogen or argon).[11] |
| Precipitate forms in the solution during storage. | Advanced self-condensation of the silane. The solution has exceeded its shelf-life. | Discard the solution and prepare a fresh batch immediately before use. For longer-term storage, consider storing the neat silane and preparing solutions as needed. |
| Inconsistent results in surface modification experiments. | 1. Incomplete hydrolysis of the silane. 2. Over-hydrolysis and condensation in the solution. 3. Inadequate surface preparation. | 1. Ensure sufficient water is present for hydrolysis and allow adequate time for the reaction, especially in non-aqueous solvents. 2. Use freshly prepared solutions. 3. Thoroughly clean and activate the substrate surface to ensure the presence of hydroxyl groups for bonding.[4][5][12] |
| Poor adhesion of subsequent layers to the silane-treated surface. | 1. Incomplete curing of the silane layer. 2. Formation of a thick, poorly adhered silane multilayer. | 1. After application, cure the silane layer by baking at an appropriate temperature (e.g., 110-120°C) to promote covalent bond formation with the substrate.[6][12] 2. Use a more dilute silane solution and control the deposition time to favor monolayer formation. |
| Solution turns yellow or brown over time. | Oxidation of the aniline (B41778) group. | While some discoloration may not significantly impact performance for certain applications, it is best to store the solution in a dark place and under an inert atmosphere to minimize oxidation.[5] |
Stability of this compound Solutions: Representative Data
The following table provides an estimation of the stability of a 1% (v/v) this compound solution in various solvents under recommended storage conditions (2-8°C, dark, inert atmosphere). This data is extrapolated from studies on similar amino silanes and should be used as a guideline. Actual stability may vary based on the specific conditions and purity of the reagents.
| Solvent | Water Content | Estimated % Degradation (Hydrolysis & Condensation) |
| After 24 hours | After 1 week | |
| Anhydrous Ethanol (<0.05% H₂O) | Low | < 1% |
| Anhydrous Toluene (<0.002% H₂O) | Very Low | < 0.5% |
| 95% Ethanol / 5% Water | High | 10-20% |
| Deionized Water | Very High | > 30% (rapid condensation) |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution in Anhydrous Solvent
Objective: To prepare a stable stock solution of this compound for subsequent use in surface modification.
Materials:
-
This compound
-
Anhydrous ethanol or toluene (moisture content < 0.05%)
-
Oven-dried glassware (e.g., volumetric flask, syringe)
-
Inert gas source (Nitrogen or Argon)
Procedure:
-
Thoroughly dry all glassware in an oven at 120°C for at least 2 hours and allow to cool to room temperature in a desiccator.
-
Purge the volumetric flask with the inert gas for 5-10 minutes.
-
Using a syringe, transfer the desired volume of this compound into the volumetric flask.
-
Add the anhydrous solvent to the flask to the desired final volume.
-
Cap the flask tightly and gently swirl to ensure homogeneity.
-
Store the solution at 2-8°C under an inert atmosphere.
Protocol 2: Monitoring Solution Stability using FTIR Spectroscopy
Objective: To qualitatively assess the hydrolysis and condensation of this compound in solution over time.
Materials:
-
This compound solution
-
FTIR spectrometer with a liquid transmission cell or ATR accessory
-
Reference solvent
Procedure:
-
Acquire a background spectrum of the pure solvent.
-
Inject the freshly prepared this compound solution into the sample cell and acquire the initial spectrum.
-
Monitor the following characteristic peaks over time:
-
Si-O-C stretch: Around 1100-1000 cm⁻¹ (decrease in intensity indicates hydrolysis).
-
Si-OH stretch: Broad peak around 3700-3200 cm⁻¹ (appearance and increase in intensity indicate hydrolysis).
-
Si-O-Si stretch: Around 1050-1000 cm⁻¹ (appearance and increase in intensity indicate condensation).
-
-
Record spectra at regular intervals (e.g., 0, 1, 6, 24 hours, and weekly) to track the changes.
Visualizations
Caption: Workflow for preparing and using this compound solutions.
Caption: Key reactions of this compound during surface modification.
Caption: A logical workflow for troubleshooting common issues.
References
- 1. Advanced Regulation-Ready Organofunctional Silane Formulations | Complete Guide [onlytrainings.com]
- 2. ris.utwente.nl [ris.utwente.nl]
- 3. Comparative Study of Solution Phase and Vapor Phase Deposition of Aminosilanes on Silicon Dioxide Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. witschem.com [witschem.com]
- 7. How to Prevent the Loss of Surface Functionality Derived from Aminosilanes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
Mitigating water sensitivity of N-((Triethoxysilyl)methyl)aniline during application
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on mitigating the water sensitivity of N-((Triethoxysilyl)methyl)aniline during its application. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to ensure the successful use of this versatile silane (B1218182) coupling agent.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it water-sensitive?
A1: this compound is an organosilane that contains an aniline (B41778) group and a triethoxysilyl group. The triethoxysilyl group is susceptible to hydrolysis in the presence of water. This reaction, where the ethoxy groups (-OCH₂CH₃) are replaced by hydroxyl groups (-OH), is the primary reason for its water sensitivity. Subsequent condensation of these newly formed silanol (B1196071) groups can lead to the formation of oligomers and polymers.
Q2: What are the consequences of premature hydrolysis and condensation?
A2: Uncontrolled hydrolysis and condensation can lead to several issues in your experiments:
-
Loss of Reactivity: The silane may self-condense and precipitate out of solution before it can bind to the desired surface.
-
Inconsistent Results: The extent of hydrolysis can vary between experiments, leading to poor reproducibility.
-
Formation of Aggregates: Unwanted siloxane oligomers or polymers can form in solution or on the substrate, affecting the quality of the functionalized surface.
-
Reduced Shelf-Life: The compound will degrade upon exposure to atmospheric moisture.
Q3: How should I properly store this compound?
A3: To ensure the longevity of the product, it should be stored in a cool, dry place under an inert atmosphere (e.g., nitrogen or argon). The container should be tightly sealed to prevent moisture ingress. For long-term storage, refrigeration is recommended.
Q4: What are the initial signs of degradation?
A4: Visual signs of degradation include the solution becoming cloudy or the formation of a gel or precipitate. This indicates that the silane has undergone significant hydrolysis and condensation.
Q5: Can the aniline group influence the hydrolysis rate?
A5: Yes, the amine group in the aniline moiety can act as a catalyst for the hydrolysis and condensation reactions. This can lead to a faster reaction rate compared to non-amino functionalized silanes under similar conditions.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Solution becomes cloudy or a precipitate forms upon adding the silane. | 1. Premature Hydrolysis and Condensation: The silane is reacting with water in the solvent or on the glassware before it can react with the substrate. 2. High Silane Concentration: A high concentration can accelerate self-condensation. | 1. Use Anhydrous Conditions: Ensure all solvents are anhydrous and glassware is thoroughly dried (e.g., oven-dried or flame-dried). Work under an inert atmosphere (nitrogen or argon). 2. Control Water Content: For controlled hydrolysis, use a co-solvent system (e.g., ethanol/water) with a specific, limited amount of water. 3. Lower Silane Concentration: Reduce the concentration of the silane in the reaction mixture. 4. pH Control: Adjust the pH of the solution. Hydrolysis is slowest at neutral pH and catalyzed by both acid and base. |
| Inconsistent results between batches of surface functionalization. | 1. Variable Water Content: Inconsistent amounts of water in the reaction system. 2. Aging of Silane Solution: A pre-hydrolyzed silane solution can change over time as condensation proceeds. 3. Surface Contamination: The substrate surface may not be consistently clean. | 1. Standardize Solvent and Water Content: Use fresh, anhydrous solvents and add a precise amount of water for each experiment. 2. Use Freshly Prepared Solutions: Prepare the silane solution immediately before use. 3. Consistent Surface Pre-treatment: Implement a rigorous and consistent cleaning and activation protocol for your substrates. |
| Poor surface coverage or incomplete functionalization. | 1. Insufficient Reaction Time or Temperature: The reaction may not have proceeded to completion. 2. Steric Hindrance: The aniline group may sterically hinder the reaction with the surface. 3. Inactive Surface: The substrate surface may not have enough hydroxyl groups for the silane to bind. | 1. Optimize Reaction Conditions: Increase the reaction time or temperature. Monitor the reaction progress using techniques like contact angle measurements or spectroscopy. 2. Use a Linker: In some cases, a longer chain version of the silane may be necessary. 3. Surface Activation: Ensure the substrate is properly activated to generate a high density of surface hydroxyl groups (e.g., using piranha solution, UV-ozone, or plasma treatment). |
| Difficulty in subsequent bioconjugation steps. | 1. Oxidation of the Aniline Group: The aniline moiety can be susceptible to oxidation, which may affect its reactivity. 2. Non-specific Binding: The aniline group may cause non-specific binding of biomolecules. | 1. Work under Inert Atmosphere: Minimize exposure to air during and after the functionalization. 2. Use Blocking Agents: After functionalization, use a suitable blocking agent to passivate the surface and reduce non-specific binding. |
Quantitative Data Summary
| Parameter | Condition | Effect on Hydrolysis Rate | Notes |
| pH | Acidic (pH 3-5) | Increases | Acid catalyzes the protonation of the ethoxy group, making it a better leaving group. |
| Neutral (pH ~7) | Slowest | The reaction is uncatalyzed at neutral pH. | |
| Basic (pH > 9) | Increases | Base catalyzes the nucleophilic attack of water or hydroxide (B78521) on the silicon atom. | |
| Water Concentration | Low | Slower | Water is a reactant, so lower concentrations will slow the reaction. |
| High | Faster | An excess of water drives the equilibrium towards the hydrolyzed product. | |
| Temperature | Low | Slower | As with most chemical reactions, lower temperatures decrease the reaction rate. |
| High | Faster | Higher temperatures increase the kinetic energy of the molecules, leading to a faster reaction. | |
| Solvent | Aprotic (e.g., Toluene) | Slower | The reaction relies on trace water. |
| Protic (e.g., Ethanol) | Can be complex | Ethanol is a product of the hydrolysis, so its presence can slow the forward reaction. However, it can help to co-solubilize the silane and water. |
Experimental Protocols
Protocol 1: Surface Functionalization of Silica (B1680970) Nanoparticles
This protocol describes a general procedure for the functionalization of silica nanoparticles with this compound.
Materials:
-
Silica nanoparticles
-
This compound
-
Anhydrous Toluene (B28343)
-
Ethanol
-
Deionized Water
-
Ammonium (B1175870) Hydroxide (for pH adjustment, optional)
-
Acetic Acid (for pH adjustment, optional)
-
Centrifuge
-
Sonicator
Procedure:
-
Nanoparticle Suspension: Disperse the silica nanoparticles in anhydrous toluene to a concentration of 10 mg/mL. Sonicate the suspension for 15 minutes to ensure the nanoparticles are well-dispersated.
-
Silane Solution Preparation: In a separate vial, prepare a 1% (v/v) solution of this compound in a 95:5 (v/v) ethanol:water mixture. The pH can be adjusted to be acidic (e.g., pH 4-5 with acetic acid) or basic (e.g., pH 9-10 with ammonium hydroxide) to catalyze the hydrolysis.
-
Reaction: Add the silane solution to the nanoparticle suspension under vigorous stirring. The final concentration of the silane should be optimized for your application.
-
Incubation: Allow the reaction to proceed for 2-4 hours at room temperature or for 1 hour at an elevated temperature (e.g., 60°C).
-
Washing: Centrifuge the suspension to pellet the functionalized nanoparticles. Remove the supernatant and re-disperse the nanoparticles in anhydrous toluene. Repeat this washing step three times to remove any unreacted silane.
-
Final Dispersion: Disperse the washed nanoparticles in the desired solvent for your application.
Protocol 2: Monitoring Hydrolysis by FTIR Spectroscopy
This protocol outlines how to monitor the hydrolysis of this compound using Fourier-Transform Infrared (FTIR) spectroscopy.
Procedure:
-
Prepare a Hydrolysis Solution: Prepare a solution of this compound in a suitable solvent system (e.g., 95:5 ethanol:water) at a known concentration (e.g., 5% v/v).
-
Acquire Initial Spectrum: Immediately after preparation, acquire an FTIR spectrum of the solution. This will serve as your time-zero reference. Pay attention to the Si-O-C stretching bands around 1100-1000 cm⁻¹.
-
Monitor Over Time: Acquire spectra at regular intervals (e.g., every 15 minutes) under controlled temperature.
-
Analyze the Spectra: Observe the decrease in the intensity of the Si-O-C bands and the appearance of a broad O-H stretching band (around 3200-3600 cm⁻¹) and Si-OH bands (around 900 cm⁻¹), which indicate the progress of hydrolysis. The formation of Si-O-Si bonds from condensation can be observed by the appearance of a broad peak around 1050 cm⁻¹.
Visualizations
Caption: Hydrolysis and condensation pathway of this compound.
Caption: Experimental workflow for surface functionalization with silanes.
Caption: Aniline-catalyzed bioconjugation on a functionalized surface.
Technical Support Center: Enhancing Silane Layer Crosslinking Density
Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the enhancement of silane (B1218182) layer crosslinking density in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is silane crosslinking and why is its density important?
A1: Silane crosslinking is a chemical process that forms a three-dimensional network of siloxane bonds (-Si-O-Si-). This occurs through the hydrolysis of alkoxy groups on silane molecules to form silanols, followed by the condensation of these silanols with each other or with hydroxyl groups on a substrate surface.[1][2] The crosslinking density, which refers to the number of crosslinks in a given volume, is crucial as it directly influences the mechanical strength, thermal stability, chemical resistance, and adhesion properties of the resulting silane layer.[2][3] A higher crosslinking density generally leads to a more robust and durable surface treatment.
Q2: What are the key factors that influence the crosslinking density of silane layers?
A2: Several factors critically affect the final crosslinking density of a silane layer. These include:
-
Silane Concentration: The concentration of the silane solution can impact the thickness and structure of the deposited layer.[4][5]
-
Water Availability: Water is essential for the hydrolysis of the silane's alkoxy groups, which is the initial step in the crosslinking process.[1][2]
-
pH of the Solution: The pH affects the rates of both the hydrolysis and condensation reactions.[6]
-
Catalyst: The presence, type, and concentration of a catalyst can significantly accelerate the crosslinking reaction.[7][8]
-
Curing Time and Temperature: Adequate time and temperature are necessary to drive the condensation reaction to completion, forming a stable siloxane network.[9][10][11]
-
Type of Silane: The chemical structure of the silane, such as the type of alkoxy group (methoxy vs. ethoxy) and the number of hydrolyzable groups (trialkoxy vs. dialkoxy), influences reactivity and the potential for crosslinking.[12][13]
Q3: How can I tell if I have achieved a high crosslinking density?
A3: The degree of crosslinking can be assessed using several analytical techniques. A common method for crosslinked polymers is the gel content test, which measures the insoluble fraction of the material after solvent extraction.[14] Spectroscopic methods like Fourier Transform Infrared Spectroscopy (FTIR) can be used to monitor the formation of Si-O-Si bonds.[14] Mechanical testing to evaluate properties like tensile strength and modulus can also provide an indirect measure of crosslinking density.[3] For surface layers, measuring the contact angle can indicate changes in surface energy related to the silane layer's structure.[4]
Troubleshooting Guide
Issue 1: Low Crosslinking Density or Poor Mechanical Properties
This is often indicated by a low gel content, poor adhesion, or failure of the treated surface under mechanical stress.
| Potential Cause | Troubleshooting Step |
| Insufficient Water for Hydrolysis | Ensure adequate moisture is present. This can be from atmospheric humidity, water added to the silane solution, or on the substrate surface.[1][4] For deposition from non-aqueous solvents, a controlled amount of water may need to be added.[15] |
| Suboptimal Curing Conditions | Increase the curing time and/or temperature according to the silane manufacturer's recommendations. Curing helps to drive off water and promote the formation of stable siloxane bonds.[9][15] |
| Incorrect Silane Concentration | Optimize the silane concentration. A concentration that is too low may result in incomplete surface coverage, while a concentration that is too high can lead to the formation of a thick, brittle, and poorly adhered layer.[4][15] |
| Lack of or Ineffective Catalyst | Introduce a suitable catalyst, such as a tin compound (e.g., dibutyltin (B87310) dilaurate - DBTDL), to accelerate the condensation reaction.[8] The catalyst concentration may also need optimization.[12] |
| Inappropriate pH | Adjust the pH of the aqueous silane solution. Acidic conditions generally favor hydrolysis, while basic conditions can accelerate condensation.[16] A common practice for many silanes is to adjust the pH to around 4.5-5.5 with an acid like acetic acid.[9] |
Issue 2: Poor Adhesion of the Silane Layer to the Substrate
This can manifest as delamination or peeling of the silane layer or a subsequent coating.
| Potential Cause | Troubleshooting Step |
| Inadequate Substrate Preparation | The substrate surface must be clean and have a sufficient number of hydroxyl (-OH) groups for the silane to bond with. Implement a rigorous cleaning protocol. For some substrates, a surface activation step like plasma treatment may be necessary to generate hydroxyl groups.[15][17] |
| Premature Silane Self-Condensation | High humidity or a long pot life of the prepared silane solution can lead to premature hydrolysis and self-condensation in the solution before it is applied to the surface.[4][15] Prepare fresh solutions and work in a controlled humidity environment where possible. |
| Incompatible Silane or Substrate | Ensure the chosen silane is appropriate for the substrate material. Not all silanes are effective on all surfaces; for example, bonding to chemically stable ceramics like zirconia can be challenging.[17] |
Data Presentation: Impact of Process Parameters on Crosslinking
The following tables summarize the effects of various experimental parameters on the crosslinking of silane layers, as reported in the literature.
Table 1: Effect of Curing Conditions on Silane Layer Properties
| Curing Temperature (°C) | Curing Time (minutes) | Effect on Crosslinking | Reference |
| Room Temperature | 1440 (24 hours) | Moderate crosslinking | [9] |
| 110 | 5 - 10 | Effective crosslinking | [9] |
| 110 - 120 | 20 - 45 | Good crosslinking for aqueous deposition | [9] |
| 80 | 60 | Partial crosslinking observed via FTIR | [10][11] |
| 250 | 60 | Near-complete crosslinking observed via FTIR | [10][11] |
Table 2: Influence of Silane Concentration on Material Properties
| Silane (VTMS) Content (wt.%) | Gel Content (%) | Effect on Crystallinity | Reference |
| 2.5 | Lower | Higher | [3][18] |
| 5.0 | Intermediate | Intermediate | [3][18] |
| 7.5 | Higher | Lower | [3][18] |
Note: VTMS stands for Vinyltrimethoxysilane. Data is derived from studies on silane-crosslinked polyethylene.
Experimental Protocols
Protocol 1: General Procedure for Silane Deposition from Aqueous Solution
-
Substrate Preparation: Thoroughly clean the substrate to remove any organic contaminants and ensure the surface is hydrophilic. This can be achieved through washing with detergents, followed by rinsing with deionized water and drying. For certain substrates, an activation step such as oxygen plasma treatment may be required to generate surface hydroxyl groups.[15]
-
Silane Solution Preparation:
-
Prepare a 0.5-2.0% (v/v) solution of the desired alkoxysilane in water.[9]
-
For silanes with low water solubility, a co-solvent like ethanol (B145695) can be used, or a non-ionic surfactant can be added to create an emulsion.[9][19]
-
If the silane does not contain an amine group, adjust the pH of the solution to between 3.5 and 5.5 using an acid like acetic acid to catalyze hydrolysis.[9][16]
-
Allow the solution to stir for a period (e.g., 5-60 minutes) to allow for hydrolysis and the formation of silanols.[9][10]
-
-
Application:
-
Immerse the cleaned substrate in the silane solution for 1-5 minutes.[9] Gentle agitation can improve coverage.
-
Alternatively, the solution can be sprayed or wiped onto the surface.
-
-
Rinsing: Briefly rinse the substrate with a solvent such as ethanol or deionized water to remove excess, unbound silane.[9]
-
Curing: Cure the coated substrate in an oven or at room temperature. Typical curing conditions are 110-120°C for 20-30 minutes or 24 hours at room temperature with at least 60% relative humidity.[9] This step is crucial for the condensation of silanols and the formation of a stable, crosslinked siloxane network.[1]
Protocol 2: Quantification of Crosslinking Density using Gel Content Measurement (for crosslinked polymers)
-
Sample Preparation: Accurately weigh a sample of the crosslinked material (approximately 0.5 g).[18]
-
Solvent Extraction: Place the sample in a mesh bag and immerse it in a suitable solvent (e.g., refluxing xylene for polyethylene) for a specified period (e.g., 6-12 hours) to dissolve the uncrosslinked (sol) fraction.[14][18]
-
Drying: Remove the sample from the solvent and dry it in a vacuum oven at an appropriate temperature (e.g., 60-80°C) until a constant weight is achieved.[18]
-
Calculation: The gel content is calculated as the percentage of the final dry weight to the initial weight of the sample.[20]
-
Gel Content (%) = (Final Dry Weight / Initial Weight) x 100
-
Visualizations
Caption: Silane hydrolysis and condensation pathway.
Caption: General experimental workflow for silanization.
References
- 1. gelest.com [gelest.com]
- 2. Crosslinking [evonik.com]
- 3. scielo.br [scielo.br]
- 4. zmsilane.com [zmsilane.com]
- 5. researchgate.net [researchgate.net]
- 6. paint.org [paint.org]
- 7. Silane Crosslinking of High Density Polyethylene as Catalyzed by Tin and Amine Catalyst | Semantic Scholar [semanticscholar.org]
- 8. cpsm.kpi.ua [cpsm.kpi.ua]
- 9. gelest.com [gelest.com]
- 10. tandfonline.com [tandfonline.com]
- 11. tandfonline.com [tandfonline.com]
- 12. specialchem.com [specialchem.com]
- 13. shinetsusilicone-global.com [shinetsusilicone-global.com]
- 14. poj.ippi.ac.ir [poj.ippi.ac.ir]
- 15. benchchem.com [benchchem.com]
- 16. tandfonline.com [tandfonline.com]
- 17. Surface Modification for Enhanced Silanation of Zirconia Ceramics - PMC [pmc.ncbi.nlm.nih.gov]
- 18. scielo.br [scielo.br]
- 19. Hydrolysis Method of Silane Coupling Agent - Nanjing SiSiB Silicones Co., Ltd. [sinosil.com]
- 20. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Incomplete Surface Coverage in Silane Treatment
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with incomplete surface coverage during silane (B1218182) treatment of various substrates.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am observing patchy or non-uniform silane coating on my substrate. What are the likely causes and how can I fix it?
A1: Patchy or non-uniform coating is a frequent issue stemming from several potential sources. Systematically addressing each of these possibilities will help in resolving the problem.
Potential Causes & Solutions:
-
Inadequate Substrate Cleaning: The presence of organic residues, dust, or other contaminants on the substrate surface is a primary cause of poor silanization. These contaminants mask the surface hydroxyl groups that are essential for the silane to bind.
-
Solution: Implement a rigorous cleaning protocol appropriate for your substrate. For glass and silicon wafers, a common and effective method is the use of a "Piranha" solution (a mixture of sulfuric acid and hydrogen peroxide) or oxygen plasma treatment to generate a high density of surface hydroxyl groups.[1] Ensure all glassware and equipment are also scrupulously clean.
-
-
Improper Silane Concentration: The concentration of the silane solution is a critical parameter. A concentration that is too low may not provide enough silane molecules to cover the entire surface. Conversely, a concentration that is too high can lead to the formation of aggregates and a non-uniform, thick layer due to polymerization in the solution.[1]
-
Solution: Empirically determine the optimal silane concentration for your specific application. Start with a low concentration (e.g., 1-2% v/v) and incrementally increase it, while monitoring the surface properties at each step.
-
-
Environmental Factors: High humidity can cause premature hydrolysis and self-condensation of the silane in the solution before it has a chance to bind to the surface.[1] Extreme temperatures can also affect the reaction rate, leading to uneven application.
-
Solution: Whenever possible, perform the silanization in a controlled environment with moderate humidity. For moisture-sensitive silanes like chlorosilanes, carrying out the reaction in an inert atmosphere (e.g., in a glovebox or using a Schlenk line) is highly recommended.[1]
-
-
Insufficient Reaction Time or Temperature: The reaction between the silane and the surface hydroxyl groups may not have reached completion.
-
Solution: Extend the duration of the silanization reaction or moderately increase the temperature to promote more complete surface coverage.[1]
-
Q2: My silanized surface is not as hydrophobic as expected. What could be the reason?
A2: A lower than expected hydrophobicity, often indicated by a low water contact angle, suggests that the organic functional groups of the silane are not properly oriented or the density of the silane layer is low.
Potential Causes & Solutions:
-
Incomplete Reaction: As mentioned previously, the reaction may not have gone to completion.
-
Solution: Review and optimize your reaction time and temperature.[1]
-
-
Poor Quality of Silane: The silane reagent may have degraded due to improper storage or age.
-
Solution: Always use a fresh, high-quality silane solution for each experiment. Store silanes in a cool, dark, and dry environment, preferably under an inert atmosphere.
-
-
Sub-optimal Curing: A post-silanization curing step is often necessary to drive the condensation reaction, form stable siloxane bonds, and remove volatile byproducts. Insufficient curing temperature or time can result in a less durable and less hydrophobic layer.[1]
-
Solution: After the silanization reaction, implement a curing step by baking the substrate at an elevated temperature (e.g., 100-120 °C) for a defined period (e.g., 30-60 minutes).[1]
-
Q3: I am seeing aggregates or a hazy film on my substrate after silanization. What is causing this and how can I prevent it?
A3: The formation of aggregates or a hazy film is typically due to the polymerization of the silane in the solution, which then deposits on the surface rather than forming an ordered monolayer.
Potential Causes & Solutions:
-
Excess Water: Too much water in the reaction can accelerate the self-condensation of silane molecules, leading to the formation of polysiloxane particles in the solution.
-
Solution: If using a non-aqueous solvent, ensure it is anhydrous and add a controlled, minimal amount of water to facilitate hydrolysis without promoting excessive polymerization. For vapor-phase deposition, controlling the humidity of the environment is critical.
-
-
High Silane Concentration: As mentioned earlier, high concentrations promote intermolecular reactions and polymerization.
-
Solution: Reduce the concentration of the silane in your solution.
-
-
Reaction Temperature Too High: Elevated temperatures can increase the rate of both the desired surface reaction and the undesired bulk polymerization.
-
Solution: Perform the reaction at a lower temperature to slow down the rate of polymerization.
-
Quantitative Data Summary
The following tables provide a summary of key quantitative parameters that can influence the outcome of silane treatment experiments. These values are intended as a starting point, and optimal conditions should be determined empirically for each specific application.
Table 1: Typical Reaction Parameters for Solution-Phase Silanization
| Parameter | Typical Range | Notes |
| Silane Concentration | 0.5 - 5% (v/v) in an anhydrous solvent | Higher concentrations can lead to polymerization in solution. A 0.5 wt% concentration was found to be sufficient for limestone, while sandstone required a higher concentration to achieve similar hydrophobicity.[2][3] |
| Reaction Time | 30 minutes - 24 hours | Longer reaction times generally lead to more complete surface coverage. |
| Reaction Temperature | Room Temperature - 80 °C | Elevated temperatures can accelerate the reaction but may also promote multilayer formation and bulk polymerization.[4] |
| Curing Temperature | 100 - 120 °C | Helps to drive off water and form stable siloxane bonds.[1][4] |
| Curing Time | 30 - 120 minutes | Insufficient curing time can lead to a less durable layer.[1] The highest transverse strength for a PMMA-GF composite was achieved by curing γ-MPS for 120 min at 100°C. |
Table 2: Effect of Silane Concentration on Water Contact Angle for Different Substrates
| Substrate | Silane | Silane Concentration (wt%) | Water Contact Angle (°) |
| Limestone | Organosilane | 0.5 | ~115 |
| Limestone | Organosilane | 1.0 | ~116 |
| Limestone | Organosilane | 2.0 | ~118 |
| Sandstone | Organosilane | 0.5 (1 hr, RT) | < 90 |
| Sandstone | Organosilane | > 0.5 | > 90 |
Data synthesized from Wettability Alteration Using Silane to Improve Water-Alternating-Gas Injectivity.[2][3]
Experimental Protocols
Below are detailed methodologies for common silanization procedures.
Protocol 1: Solution-Phase Silanization of Glass/Silicon Substrates
This protocol is a general guideline and may need to be optimized for specific silanes and substrates.
-
Substrate Cleaning and Activation:
-
Sonicate substrates in acetone (B3395972) for 15 minutes, followed by isopropanol (B130326) for 15 minutes to remove organic residues.
-
Dry the substrates under a stream of high-purity nitrogen gas.
-
Activate the surface by immersing in a freshly prepared "Piranha" solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 30-60 minutes. CAUTION: Piranha solution is extremely corrosive and reactive; handle with extreme care in a fume hood.
-
Rinse the substrates extensively with deionized (DI) water.
-
Dry the substrates in an oven at 120 °C for at least 30 minutes to remove adsorbed water.[1]
-
-
Silane Solution Preparation:
-
In a clean, dry glass container inside a fume hood, prepare a 1-2% (v/v) solution of the desired silane in an anhydrous solvent (e.g., toluene (B28343), ethanol).
-
-
Silanization Reaction:
-
Immerse the pre-cleaned and dried substrates in the silane solution.
-
Allow the reaction to proceed for 2-4 hours at room temperature or for a shorter duration (e.g., 30-60 minutes) at an elevated temperature (e.g., 60 °C).[1]
-
-
Rinsing:
-
Remove the substrates from the silane solution and rinse them thoroughly with the same anhydrous solvent to remove any excess, unbound silane.
-
-
Curing:
-
Cure the silanized substrates in an oven at 110-120 °C for 30-60 minutes to promote the formation of a stable, cross-linked siloxane layer.[1]
-
-
Final Cleaning and Storage:
-
Sonicate the substrates in a fresh portion of the solvent to remove any physisorbed silane molecules.
-
Dry the substrates with nitrogen and store them in a desiccator.[4]
-
Protocol 2: Vapor-Phase Silanization of Silicon Wafers
Vapor-phase deposition can often produce more uniform and reproducible monolayers.
-
Substrate Cleaning and Activation:
-
Follow the same cleaning and activation procedure as in Protocol 1.
-
-
Vapor Deposition Setup:
-
Place the cleaned and activated substrates in a vacuum desiccator or a dedicated vapor deposition chamber.
-
Place a small, open vial containing a few drops of the silane inside the desiccator, ensuring it does not touch the substrates.
-
-
Silanization Reaction:
-
Evacuate the desiccator to a low pressure.
-
Allow the silanization to proceed for several hours to overnight at room temperature or a slightly elevated temperature.
-
-
Post-Treatment:
-
Vent the desiccator with an inert gas (e.g., nitrogen).
-
Remove the substrates and rinse them with an anhydrous solvent (e.g., toluene or acetone) to remove any loosely bound silane.
-
Cure the substrates in an oven at 110-120 °C for 30-60 minutes.
-
Visualizations
The following diagrams illustrate key workflows and logical relationships in the silane treatment process.
Caption: Experimental workflow for solution-phase silanization.
Caption: Troubleshooting logic for incomplete silane coverage.
References
Validation & Comparative
A Comparative Guide to Surface Modification: N-((Triethoxysilyl)methyl)aniline vs. APTES
For Researchers, Scientists, and Drug Development Professionals
In the realm of surface science and material engineering, the strategic modification of surfaces is paramount for enhancing performance across a vast array of applications, from biomedical devices to advanced composite materials. Silane (B1218182) coupling agents are indispensable tools in this endeavor, forming a molecular bridge between inorganic substrates and organic materials. This guide provides a detailed comparison of two such agents: N-((Triethoxysilyl)methyl)aniline and the widely-used (3-Aminopropyl)triethoxysilane (APTES).
While APTES is extensively studied and its performance characteristics well-documented, quantitative experimental data for this compound is less prevalent in publicly available literature. This guide, therefore, presents a comprehensive overview of APTES, supported by experimental data, and a more qualitative comparison for this compound based on its established role as an effective adhesion promoter.
At a Glance: Key Differences
| Feature | This compound | (3-Aminopropyl)triethoxysilane (APTES) |
| Functional Group | Aniline (B41778) | Primary Amine |
| Structure | Aromatic amine | Aliphatic amine |
| Primary Application | Adhesion promoter in coatings, adhesives, and composites[1][2] | Surface functionalization for biomolecule immobilization, biosensors, and microfluidics[3] |
| Reactivity | Aniline group offers sites for various organic reactions. | Primary amine is highly reactive and versatile for covalent bonding.[4] |
| Hydrophobicity | Expected to be more hydrophobic due to the phenyl group. | Generally renders surfaces more hydrophilic. |
Performance Characteristics: A Data-Driven Look at APTES
Due to the wealth of available research, the performance of APTES-modified surfaces has been thoroughly characterized. The following table summarizes typical quantitative data for APTES coatings on silica-based substrates.
| Performance Metric | Typical Value for APTES | Key Insights |
| Water Contact Angle | 40-70°[5] | APTES modification generally increases the hydrophilicity of a silica (B1680970) surface. The exact angle can vary with deposition conditions. |
| Surface Roughness (RMS) | 0.2 - 1.0 nm[3][6] | Vapor-phase deposition tends to produce smoother, more uniform monolayers compared to solution-phase methods. |
| Hydrolytic Stability | Variable, can show degradation in aqueous environments[7][8] | Stability is a critical consideration. Cross-linking and optimized deposition can improve durability.[8] |
| Adhesion Strength | Significantly improves adhesion of polymers to inorganic substrates.[9] | Acts as an effective molecular bridge, enhancing bond strength and durability. |
This compound: An Adhesion Powerhouse
This compound is primarily recognized for its role as a potent adhesion promoter and coupling agent in coatings, adhesives, and composite materials.[1][2] Its aniline functional group, an aromatic amine, provides a different reactivity profile compared to the aliphatic primary amine of APTES.
-
Enhanced Adhesion: It forms a durable interface between inorganic surfaces and organic polymers, significantly improving mechanical strength and resistance to environmental factors.[1]
-
Improved Composite Performance: In fiber-reinforced composites, it promotes better dispersion of fillers and stronger bonding to the polymer matrix, leading to higher tensile strength and impact resistance.
-
Crosslinking and Durability: In coatings, it can act as a crosslinker, enhancing adhesion and resistance to abrasion and corrosion.[10]
The aromatic nature of the aniline group is expected to impart a greater degree of hydrophobicity to the modified surface compared to the more polar aminopropyl group of APTES. This could be advantageous in applications where water repellency is desired.
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for achieving consistent surface modifications. Below are representative protocols for surface modification using both silanes.
Protocol 1: Surface Modification with APTES (Solution Phase)
This protocol outlines a general procedure for modifying a silica-based substrate with APTES in a solution phase.
-
Substrate Cleaning:
-
Thoroughly clean the substrate by sonication in a series of solvents (e.g., acetone, isopropanol, and deionized water) for 15 minutes each.
-
Dry the substrate under a stream of nitrogen.
-
Activate the surface to generate hydroxyl groups by treating with an oxygen plasma or a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide - Caution: Piranha solution is extremely corrosive and should be handled with extreme care ).
-
Rinse extensively with deionized water and dry with nitrogen.
-
-
Silanization:
-
Prepare a 1-5% (v/v) solution of APTES in an anhydrous solvent such as toluene (B28343) or ethanol.
-
Immerse the cleaned and activated substrate in the APTES solution.
-
Allow the reaction to proceed for 2-4 hours at room temperature or for a shorter duration (e.g., 1 hour) at an elevated temperature (e.g., 60°C).
-
After immersion, rinse the substrate thoroughly with the solvent to remove any unbound silane.
-
-
Curing:
-
Cure the coated substrate in an oven at 110-120°C for 30-60 minutes to promote the formation of a stable siloxane network.
-
Protocol 2: Surface Modification with this compound (General Procedure)
While a specific, validated protocol for this compound is not detailed in the reviewed literature, a general procedure analogous to other silane depositions can be proposed.
-
Substrate Preparation: Follow the same cleaning and activation steps as described in Protocol 1.
-
Silanization Solution Preparation:
-
Prepare a solution of this compound in an appropriate anhydrous solvent (e.g., toluene, ethanol). The optimal concentration would need to be determined experimentally, but a starting point of 1-5% (v/v) is reasonable.
-
-
Deposition:
-
Immerse the cleaned and activated substrate in the silane solution. The reaction time and temperature will need to be optimized based on the specific substrate and desired coating properties.
-
-
Rinsing and Curing:
-
Following deposition, rinse the substrate with the solvent to remove excess silane.
-
Cure the coated substrate, likely at an elevated temperature (e.g., 100-120°C), to facilitate the formation of covalent bonds.
-
Visualizing the Process: Workflows and Mechanisms
To better understand the processes involved in surface modification, the following diagrams illustrate the experimental workflow and the general reaction mechanism of silane coupling agents.
Caption: A typical experimental workflow for surface modification with silanes.
Caption: Generalized reaction mechanism of a trialkoxysilane with a hydroxylated surface.
Conclusion: Choosing the Right Tool for the Job
The selection between this compound and APTES ultimately depends on the specific requirements of the application.
-
APTES is the well-established and characterized choice for applications requiring a versatile primary amine functionality, particularly in the fields of biosensing and biomaterial development where subsequent covalent immobilization of biomolecules is desired. Its hydrophilic nature can also be advantageous in certain contexts.
-
This compound , while less characterized in terms of its surface properties, presents a compelling option for applications where robust adhesion, improved mechanical properties of composites, and potentially increased hydrophobicity are the primary objectives. Its use as an adhesion promoter in industrial coatings and adhesives is a strong indicator of its performance in demanding environments.
For researchers and professionals in drug development, the choice will hinge on the desired surface chemistry. If the goal is to create a reactive surface for conjugating specific biomolecules, APTES is the more predictable and well-supported option. However, if the focus is on creating a stable, adhesive, and potentially more hydrophobic coating for a device or delivery system, this compound warrants consideration, with the understanding that further empirical characterization will be necessary to optimize its performance.
References
- 1. nbinno.com [nbinno.com]
- 2. innospk.com [innospk.com]
- 3. Comparative Study of Solution Phase and Vapor Phase Deposition of Aminosilanes on Silicon Dioxide Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chinacouplingagents.com [chinacouplingagents.com]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. How to Prevent the Loss of Surface Functionality Derived from Aminosilanes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. innospk.com [innospk.com]
Performance evaluation of N-((Triethoxysilyl)methyl)aniline versus other amino-silanes
A Comparative Guide for Researchers and Drug Development Professionals
In the realm of surface modification, adhesion promotion, and composite materials, amino-silanes play a pivotal role as versatile coupling agents. Their ability to form stable covalent bonds between inorganic substrates and organic polymers makes them indispensable in a wide array of applications, from advanced drug delivery systems to high-performance coatings and adhesives. This guide provides an in-depth performance evaluation of N-((Triethoxysilyl)methyl)aniline, comparing it with two other widely used amino-silanes: 3-Aminopropyltriethoxysilane (APTES) and N-(2-aminoethyl)-3-aminopropyltrimethoxysilane (AEAPTMS). This objective comparison, supported by available experimental data, aims to assist researchers, scientists, and drug development professionals in selecting the optimal amino-silane for their specific applications.
Executive Summary
This compound, with its unique aromatic amine structure, offers distinct properties compared to the more common aliphatic amino-silanes, APTES and AEAPTMS. While direct, side-by-side comparative studies are limited in publicly available literature, this guide synthesizes existing data to highlight the key performance differences in adhesion, hydrolytic stability, and thermal stability. The choice of amino-silane can significantly impact the performance and durability of the final product, making a thorough understanding of their individual characteristics crucial.
Performance Comparison at a Glance
The following tables summarize the key performance indicators for this compound, APTES, and AEAPTMS based on available data. It is important to note that performance can vary depending on the substrate, polymer matrix, and processing conditions.
Table 1: Adhesion Performance Comparison
| Amino-Silane | Substrate | Polymer Matrix | Lap Shear Strength (MPa) | Failure Mode |
| This compound | Steel | Epoxy | Data Not Available | - |
| 3-Aminopropyltriethoxysilane (APTES) | Steel | Epoxy | > 20 | Cohesive |
| Aluminum | Epoxy | Improvement observed | - | |
| N-(2-aminoethyl)-3-aminopropyltrimethoxysilane (AEAPTMS) | Aluminum | Epoxy | Significant improvement[1] | Cohesive |
Table 2: Hydrolytic Stability Comparison (Water Contact Angle)
| Amino-Silane | Substrate | Initial Water Contact Angle (°) | Water Contact Angle after Aging (°) | Aging Conditions |
| This compound | Glass/SiO₂ | Data Not Available | Data Not Available | - |
| 3-Aminopropyltriethoxysilane (APTES) | Glass/SiO₂ | ~45-60[2][3] | Decreases significantly[3] | Water immersion |
| N-(2-aminoethyl)-3-aminopropyltrimethoxysilane (AEAPTMS) | Glass/SiO₂ | ~60-70 | More stable than APTES | Water immersion |
Table 3: Thermal Stability Comparison (Thermogravimetric Analysis - TGA)
| Amino-Silane | Onset of Decomposition (°C) | Main Decomposition Range (°C) | Residual Mass at 600°C (%) |
| This compound | ~300-350[4] | 350-500[4] | Data Not Available |
| 3-Aminopropyltriethoxysilane (APTES) | ~150-200 | 200-600 | ~20-30 |
| N-(2-aminoethyl)-3-aminopropyltrimethoxysilane (AEAPTMS) | ~200-250 | 250-600 | ~25-35 |
In-Depth Performance Analysis
Adhesion Promotion
Amino-silanes are widely employed to enhance the adhesion between dissimilar materials. The amino group of the silane (B1218182) interacts with the polymer matrix, while the silanol (B1196071) groups, formed upon hydrolysis of the alkoxy groups, form strong covalent bonds with the inorganic substrate.
-
APTES: As one of the most studied amino-silanes, APTES has demonstrated significant improvements in adhesion for various systems, including epoxy on steel and aluminum.[6][7] Studies have shown that it can increase the fracture strength of epoxy/steel composites by over 20 MPa.[8]
-
AEAPTMS: Featuring both a primary and a secondary amine, AEAPTMS can offer more interaction points with the polymer matrix, potentially leading to enhanced adhesion. It has been shown to significantly improve the durability of aluminum/epoxy joints.[1]
Hydrolytic Stability
The durability of the silane-substrate bond in the presence of moisture is a critical performance parameter. Hydrolytic stability is often assessed by measuring the change in water contact angle on a treated surface after exposure to water. A smaller change indicates greater stability.
-
This compound: Quantitative data on the hydrolytic stability of this compound is scarce. However, the hydrophobic nature of the phenyl group may contribute to improved water resistance at the interface.
-
APTES: Surfaces treated with APTES tend to be hydrophilic, with initial water contact angles typically in the range of 45-60 degrees.[2][3] However, these layers can be susceptible to hydrolysis, leading to a decrease in the contact angle and a loss of surface treatment over time, especially in aqueous environments.[3][9]
-
AEAPTMS: The diamine structure of AEAPTMS can lead to a more cross-linked and potentially more hydrolytically stable silane layer compared to APTES.
Thermal Stability
The thermal stability of the amino-silane is crucial for applications involving high processing temperatures or for products intended for use in high-temperature environments. Thermogravimetric analysis (TGA) is commonly used to evaluate the thermal decomposition of these materials.
-
This compound: Studies on the thermal decomposition of N-methylaniline, a related compound, suggest that the aniline (B41778) moiety is stable up to around 300-350°C.[4]
-
APTES: TGA of APTES typically shows an initial weight loss due to the evaporation of adsorbed water and solvents, followed by the main decomposition of the organic aminopropyl chain between 200°C and 600°C.
-
AEAPTMS: AEAPTMS generally exhibits slightly higher thermal stability than APTES, with the onset of major decomposition occurring at a higher temperature.
Experimental Protocols
To ensure accurate and reproducible performance evaluation, standardized experimental protocols are essential. The following are detailed methodologies for the key experiments cited in this guide.
Lap Shear Adhesion Test (Modified from ASTM D1002)
This test method is used to determine the shear strength of an adhesive bond between two metallic substrates.
-
Substrate Preparation: Metal substrates (e.g., steel or aluminum) are cleaned and degreased with acetone (B3395972) and then deionized water. The surfaces to be bonded are then treated with a 1-2% solution of the amino-silane in an ethanol/water (95/5 v/v) solution for 2 minutes. The substrates are then dried in an oven at 110°C for 10 minutes.
-
Bonding: A two-part epoxy adhesive is applied to the treated surface of one substrate. The second substrate is then overlapped with the first, creating a bond area of a specified dimension (e.g., 12.7 mm x 25.4 mm). The assembly is clamped to ensure a uniform bond line thickness and cured according to the adhesive manufacturer's instructions.
-
Testing: The bonded specimens are mounted in a universal testing machine. A tensile load is applied at a constant crosshead speed (e.g., 1.3 mm/min) until the bond fails. The lap shear strength is calculated by dividing the maximum load by the bond area.[10]
Water Contact Angle Measurement for Hydrolytic Stability
This method assesses the stability of the silane coating in an aqueous environment.
-
Surface Preparation: Glass or silicon wafer substrates are cleaned with a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) to create a hydrophilic surface with abundant hydroxyl groups. The substrates are then thoroughly rinsed with deionized water and dried. The cleaned substrates are immersed in a 1% solution of the amino-silane in anhydrous toluene (B28343) for 2 hours at room temperature. The coated substrates are then rinsed with toluene and cured at 110°C for 15 minutes.
-
Initial Measurement: The static water contact angle is measured on the freshly prepared silane-coated surface using a goniometer. A small droplet of deionized water (2-5 µL) is placed on the surface, and the angle between the liquid-vapor interface and the solid surface is measured.
-
Aging: The coated substrates are immersed in deionized water at a controlled temperature (e.g., 60°C) for a specified period (e.g., 24 hours).
-
Final Measurement: After aging, the substrates are removed from the water, dried with a stream of nitrogen, and the water contact angle is measured again. The change in contact angle is used as an indicator of hydrolytic stability.
Thermogravimetric Analysis (TGA) for Thermal Stability
TGA is used to determine the thermal degradation profile of the amino-silanes.
-
Sample Preparation: A small amount of the liquid amino-silane (5-10 mg) is placed in an alumina (B75360) or platinum TGA pan.
-
Analysis: The TGA instrument is programmed to heat the sample from room temperature to a high temperature (e.g., 800°C) at a constant heating rate (e.g., 10°C/min) under a controlled atmosphere (e.g., nitrogen or air).
-
Data Interpretation: The instrument records the mass of the sample as a function of temperature. The resulting TGA curve is analyzed to determine the onset of decomposition, the temperature ranges of major weight loss, and the percentage of residual mass at the end of the analysis.
Visualizing the Process: Workflows and Mechanisms
To provide a clearer understanding of the processes involved, the following diagrams illustrate the experimental workflow for surface modification and the general mechanism of silane coupling.
References
- 1. scispace.com [scispace.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. nbinno.com [nbinno.com]
- 6. surrey.ac.uk [surrey.ac.uk]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Adhesion Improvement between Epoxy and Stainless Steel Using a Silane Coupling Agent in an Atmospheric Plasma Process | Semantic Scholar [semanticscholar.org]
- 9. Surface wettability of (3-aminopropyl)triethoxysilane self-assembled monolayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to Surface Grafting Confirmation: N-((Triethoxysilyl)methyl)aniline vs. Aminopropyltriethoxysilane (APTES) via XPS Analysis
For Researchers, Scientists, and Drug Development Professionals: An objective comparison of the performance of N-((Triethoxysilyl)methyl)aniline and (3-Aminopropyl)triethoxysilane (APTES) for surface modification, supported by X-ray Photoelectron Spectroscopy (XPS) data.
The functionalization of surfaces with organosilanes is a cornerstone of modern materials science, enabling the tailored design of interfaces for applications ranging from biocompatible coatings on medical devices to the immobilization of catalysts and the fabrication of advanced sensors. The choice of silane (B1218182) is critical in determining the final surface properties. This guide provides a comparative analysis of two silane coupling agents: this compound, which introduces an aromatic amine functionality, and the widely-used (3-Aminopropyl)triethoxysilane (APTES), which presents a primary aliphatic amine.
This comparison is centered on the use of X-ray Photoelectron Spectroscopy (XPS) as the primary analytical technique for confirming successful surface grafting and for characterizing the resulting surface chemistry. While extensive data is available for APTES, specific quantitative XPS data for this compound is less prevalent in the literature. This guide, therefore, synthesizes established data for APTES and provides expected characteristic XPS signatures for the aniline-based silane, offering a valuable reference for researchers venturing into surface functionalization with this compound.
Performance Comparison: Key Differentiating Factors
The selection between this compound and APTES hinges on the desired surface functionality. The aniline (B41778) moiety offers a distinct chemical reactivity compared to the aliphatic amine of APTES, potentially influencing subsequent molecular interactions and the electronic properties of the surface.
Table 1: Comparison of Expected Surface Properties and Applications
| Feature | This compound | (3-Aminopropyl)triethoxysilane (APTES) |
| Functional Group | Aromatic Amine (Aniline) | Aliphatic Primary Amine |
| Reactivity | Nucleophilic, can be diazotized for further coupling reactions. | Nucleophilic, readily reacts with aldehydes, ketones, and carboxylic acids. |
| Surface Energy | Expected to be higher than APTES due to the aromatic ring. | Generally results in a hydrophilic surface. |
| Potential Applications | Development of electrochemical sensors, attachment of diazonium compounds, modification of conductive polymers. | Biomolecule immobilization, nanoparticle functionalization, promotion of cell adhesion. |
Confirming Surface Grafting with XPS: A Quantitative Approach
XPS is a surface-sensitive technique that provides elemental composition and chemical state information, making it an indispensable tool for verifying the successful grafting of silanes. The key indicators of successful silanization are the appearance of nitrogen (N 1s) and silicon (Si 2p) signals on the substrate surface, along with changes in the carbon (C 1s) and oxygen (O 1s) spectra.
Table 2: High-Resolution XPS Binding Energies (eV) for Key Elements
| Element | This compound (Expected) | (3-Aminopropyl)triethoxysilane (APTES) |
| N 1s | ~399.5 - 400.5 eV (Aromatic C-N) | ~399.2 eV (-NH2), ~401.0 eV (-NH3+) |
| Si 2p | ~102.0 - 103.0 eV (Si-O-Substrate) | ~102.2 eV (Si-O-Substrate), ~103.0 eV (SiO2)[1] |
| C 1s | ~284.8 eV (C-C, C-H in phenyl ring), ~285.5 - 286.5 eV (C-N, C-Si) | ~285.0 eV (C-C, C-H), ~286.6 eV (C-N) |
| O 1s | ~532.5 eV (Si-O-Si, Si-O-C) | ~532.8 eV (Si-O-Si, Si-O-C) |
Note: Binding energies can vary slightly depending on the substrate, instrument calibration, and the specific chemical environment.
A successful grafting of this compound is confirmed by the appearance of a distinct N 1s peak corresponding to the aniline nitrogen. The C 1s spectrum is expected to show components corresponding to the phenyl ring and the methylene (B1212753) bridge. For APTES, the N 1s spectrum often shows two components, corresponding to the free amine and protonated amine groups.[1]
Table 3: Expected Atomic Concentration Ratios for Monolayer Coverage
| Ratio | This compound | (3-Aminopropyl)triethoxysilane (APTES) |
| N/Si | 1 | 1 |
| C/N | 7 | 3 |
| C/Si | 7 | 3 |
The atomic concentration ratios, calculated from the integrated peak areas in the XPS spectra, provide a quantitative measure of the surface coverage and stoichiometry of the grafted layer. For a uniform monolayer, these ratios should approach the theoretical values for the respective silane molecules.
Experimental Protocols
A well-defined experimental protocol is crucial for achieving a reproducible and uniform silane layer. The following sections provide detailed methodologies for substrate preparation, silanization, and XPS analysis.
Substrate Preparation and Silanization
This protocol describes a general procedure for the solution-phase deposition of silanes onto a silicon wafer or glass substrate.
Materials:
-
Substrate (e.g., silicon wafer, glass slide)
-
This compound or (3-Aminopropyl)triethoxysilane (APTES)
-
Anhydrous Toluene (B28343)
-
Deionized Water
-
Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION IS ADVISED
-
Nitrogen gas
Procedure:
-
Substrate Cleaning and Hydroxylation:
-
Clean the substrates by sonicating in ethanol and deionized water.
-
Dry the substrates under a stream of nitrogen.
-
Activate the surface by immersing the substrates in Piranha solution for 15-30 minutes to generate hydroxyl groups.
-
Rinse the substrates extensively with deionized water and dry under a nitrogen stream.
-
-
Silanization:
-
Prepare a 1-2% (v/v) solution of the desired silane in anhydrous toluene in a glovebox or under an inert atmosphere.
-
Immerse the cleaned and hydroxylated substrates in the silane solution.
-
Allow the reaction to proceed for 2-4 hours at room temperature, or as optimized for the specific application.
-
-
Rinsing and Curing:
-
Remove the substrates from the silane solution and rinse thoroughly with anhydrous toluene to remove any unbound silane.
-
Rinse with ethanol and dry under a stream of nitrogen.
-
Cure the silanized substrates in an oven at 110-120°C for 30-60 minutes.
-
XPS Analysis
Instrumentation:
-
X-ray Photoelectron Spectrometer with a monochromatic Al Kα X-ray source.
Procedure:
-
Sample Introduction:
-
Mount the silanized substrate on a sample holder and introduce it into the XPS analysis chamber.
-
Ensure the analysis chamber pressure is below 10⁻⁸ mbar.
-
-
Data Acquisition:
-
Acquire a survey spectrum (0-1200 eV) to identify the elements present on the surface.
-
Acquire high-resolution spectra for the N 1s, Si 2p, C 1s, and O 1s regions.
-
-
Data Analysis:
-
Calibrate the binding energy scale using the adventitious carbon C 1s peak at 284.8 eV.
-
Perform peak fitting on the high-resolution spectra to deconvolve the different chemical states of each element.
-
Calculate the atomic concentrations of the elements using appropriate relative sensitivity factors (RSFs).
-
Visualizing the Workflow and Confirmation Logic
The following diagrams, generated using the DOT language, illustrate the experimental workflow and the logical process for confirming successful surface grafting.
Caption: Experimental workflow for surface grafting and XPS analysis.
Caption: Logical diagram for XPS-based confirmation of surface grafting.
Conclusion
The successful grafting of this compound and APTES onto surfaces can be definitively confirmed and characterized using XPS. While APTES is a well-established and thoroughly characterized aminosilane, this compound offers an alternative functional group with potential advantages in specific applications. This guide provides the foundational knowledge, comparative data, and detailed protocols necessary for researchers to confidently employ XPS in the evaluation of these surface modifications. The provided workflows and logical diagrams serve as a clear roadmap for experimental design and data interpretation in this critical area of materials science.
References
Assessing Surface Energy Post-Silanization: A Comparative Guide to Contact Angle Measurements
For researchers, scientists, and drug development professionals seeking to modify and characterize surface properties, silanization offers a robust method for tuning surface energy. The success of this modification is commonly quantified by measuring the change in contact angle, which provides insight into the surface's hydrophobicity or hydrophilicity. This guide provides a comparative overview of contact angle measurements for assessing surface energy after silanization, complete with experimental data and detailed protocols.
The wettability of a solid surface is dictated by its surface free energy.[1] Silanization, a process of covalently bonding silane (B1218182) molecules onto a surface, is a widely used technique to alter this energy. By choosing silanes with different functional groups, surfaces can be rendered more hydrophobic or hydrophilic, a critical factor in applications ranging from biomaterial interactions to microfluidic device performance. Contact angle goniometry is a prevalent and accessible method to characterize these changes.[2][3]
Comparative Analysis of Silanizing Agents
The choice of silanizing agent significantly impacts the resulting surface energy. Alkylsilanes, for instance, are known to create hydrophobic surfaces, as indicated by high water contact angles. Fluoroalkylsilanes can impart even greater hydrophobicity. The table below summarizes the effect of different silanes on the water contact angle and calculated surface free energy of glass and silicon wafer substrates.
| Silanizing Agent | Substrate | Water Contact Angle (θ) [°] | Surface Free Energy (mN/m) |
| Untreated Glass/Silicon | Glass/Silicon | ~20-30 | High |
| Octadecyltrichlorosilane (OTS) | Glass | 107 - 112 | 20 - 30[4] |
| Decyltris[(propan-2-yl)oxy]silane | Silicon Wafer | > 90 | Low (primarily non-polar)[5] |
| (3-Aminopropyl)triethoxysilane (APTES) | Silicon Wafer | ~50-70 | Moderate |
| Perfluorodecyltrichlorosilane (FDTS) | Silicon Wafer | > 110 | Very Low (most hydrophobic)[5] |
| Dichlorooctamethyltetrasiloxane | Glass | ~95 (plateau)[6] | Low |
Note: The values presented are approximate and can vary based on the specific experimental conditions, such as substrate cleanliness, deposition method, and ambient humidity.[5]
Experimental Workflow and Protocols
Reproducible and accurate assessment of surface energy following silanization necessitates meticulous adherence to established protocols. The overall experimental workflow can be visualized as a three-stage process: substrate preparation, silanization, and surface characterization.
Caption: A flowchart outlining the key stages in the experimental process for evaluating surface energy after silanization.
Detailed Experimental Protocol
1. Substrate Preparation:
A pristine and hydrophilic substrate surface is crucial for the formation of a uniform self-assembled monolayer of the silane.[5]
-
Cleaning: A common and effective method for cleaning silicon wafers or glass slides is the use of a Piranha solution (a 7:3 mixture of concentrated sulfuric acid (H₂SO₄) and 30% hydrogen peroxide (H₂O₂)).[5] The substrates are immersed in the solution at 90°C for 30-60 minutes.
-
Caution: Piranha solution is extremely corrosive and reacts violently with organic materials. It must be handled with extreme care in a fume hood.
-
-
Rinsing: Following the cleaning step, the substrates are thoroughly rinsed with deionized water and then dried with a stream of nitrogen gas.
-
Surface Activation (Optional but Recommended): To ensure a high density of hydroxyl groups on the surface, which are the reactive sites for silanization, an oxygen plasma treatment or UV-Ozone treatment can be performed.
2. Silanization:
Silanization can be carried out using either solution-phase or vapor-phase deposition.
-
Solution-Phase Deposition:
-
Prepare a 1-2% (v/v) solution of the desired silane in an anhydrous solvent (e.g., toluene (B28343) or ethanol).[7]
-
Immerse the cleaned and dried substrates in the silane solution for a specified duration (e.g., 15 minutes to 2 hours). The immersion time can be varied to control the density of the silane layer.[7][8]
-
After immersion, rinse the substrates with the solvent to remove any unbound silane molecules.
-
-
Vapor-Phase Deposition:
-
Place the cleaned and dried substrates in a vacuum desiccator or a specialized deposition chamber.
-
Place a small container with the liquid silane inside the chamber, separate from the substrates.[5]
-
Evacuate the chamber to a low pressure to facilitate the vaporization of the silane.
-
Allow the deposition to proceed for several hours to enable the formation of a complete monolayer.[5]
-
-
Curing: A post-deposition curing step is performed to ensure a stable and robust coating. This is typically done by baking the substrates in an oven at a temperature of around 100-120°C for about 1 hour.
3. Contact Angle Measurement and Surface Energy Calculation:
The surface free energy of the modified surfaces is determined by measuring the contact angles of at least two different liquids with known surface tension components (dispersive and polar).[2][5]
-
Measurement:
-
A contact angle goniometer is used to deposit a small droplet (typically a few microliters) of a test liquid onto the silanized surface.
-
A camera captures the image of the droplet at the solid-liquid-vapor interface.
-
Software is then used to measure the contact angle between the tangent of the droplet and the surface.[3]
-
-
Test Liquids: Commonly used test liquids include deionized water (a polar liquid) and diiodomethane (B129776) (a non-polar liquid).[9]
-
Surface Energy Calculation: The Owens-Wendt-Rabel-Kaelble (OWRK) method is a widely used model to calculate the total surface free energy, as well as its polar and dispersive components, from the measured contact angles of two or more liquids.[10]
Alternative Methods for Surface Energy Assessment
While contact angle goniometry is a prevalent technique, other methods can also be employed to assess surface energy.
-
Dyne Inks: These are solutions with a range of known surface tensions. By observing whether a specific ink spreads or beads up on a surface, one can estimate the surface's "wetting tension," which is an approximation of the surface energy.[11] However, this method is less precise than contact angle measurements.
-
Polymer Thin Film Dewetting: This method involves observing the dewetting behavior of a thin polymer film on the surface. The velocity of dewetting can be correlated to the surface energy of the substrate.[12] This technique can be particularly useful for determining the surface energy of micron-scaled areas.[12]
-
Inverse Gas Chromatography (IGC): This technique can be used to determine the surface energy of powders and fibers, providing information on both the dispersive and specific components of the surface energy.[13]
-
Atomic Force Microscopy (AFM): While not a direct measure of surface energy, AFM can provide valuable information about the surface topography and roughness, which can influence contact angle measurements.[13]
References
- 1. physics.mff.cuni.cz [physics.mff.cuni.cz]
- 2. How to determine the surface energy of solids [dataphysics-instruments.com]
- 3. ossila.com [ossila.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Systematic Study of Wettability Alteration of Glass Surfaces by Dichlorooctamethyltetrasiloxane Silanization-A Guide for Contact Angle Modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Systematic Study of Wettability Alteration of Glass Surfaces by Dichlorooctamethyltetrasiloxane Silanization—A Guide for Contact Angle Modification - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ossila.com [ossila.com]
- 10. plasticsdecorating.com [plasticsdecorating.com]
- 11. brighton-science.com [brighton-science.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Nanoscale Analysis of Surface Modifications on Silanized Glass: Wettability Alteration and Long–Term Stability [arxiv.org]
The Efficacy of N-((Triethoxysilyl)methyl)aniline in Enhancing Composite Mechanical Properties: A Comparative Guide
For researchers, scientists, and professionals in material development, the selection of an appropriate coupling agent is paramount to achieving desired performance in composite materials. This guide provides an objective comparison of N-((Triethoxysilyl)methyl)aniline as a silane (B1218182) coupling agent, evaluating its effectiveness in improving the mechanical properties of composites against other common alternatives. The information presented is supported by a review of available experimental data and standardized testing protocols.
This compound is a versatile silane coupling agent known for its ability to enhance the interfacial adhesion between inorganic reinforcements, such as glass fibers, and polymer matrices.[1] This improved adhesion translates to significant improvements in the overall mechanical performance of the composite material, including tensile strength, flexural strength, and interlaminar shear strength.[1]
Comparative Analysis of Mechanical Properties
While direct, peer-reviewed comparative studies detailing the specific mechanical performance of this compound against a wide range of alternatives are limited, the available information and related studies on similar silanes allow for a qualitative and partially quantitative comparison. Silane coupling agents, in general, are known to significantly enhance the mechanical properties of fiber-reinforced composites.
For context, studies on other aminosilanes, such as 3-aminopropyltriethoxysilane (B1664141) (APS), have shown substantial improvements in the mechanical properties of glass fiber/epoxy composites. For instance, the inclusion of APS can lead to a notable increase in tensile and flexural strength compared to untreated composites. The effectiveness of this compound is anticipated to be in a similar range, owing to its ability to form strong covalent bonds at the fiber-matrix interface.
Below is a summary table illustrating the typical impact of silane coupling agents on the mechanical properties of glass fiber-reinforced epoxy composites. Note: The values for this compound are based on general claims and qualitative descriptions due to the lack of specific quantitative data in the reviewed literature. The data for alternative silanes is derived from existing studies and is presented for comparative purposes.
| Mechanical Property | Untreated Composite (Baseline) | Composite + this compound | Composite + 3-Aminopropyltriethoxysilane (APS) |
| Tensile Strength (MPa) | ~ 350 - 450 | Enhanced | ~ 450 - 600 |
| Flexural Strength (MPa) | ~ 500 - 650 | Enhanced | ~ 650 - 800 |
| Interlaminar Shear Strength (MPa) | ~ 30 - 40 | Enhanced | ~ 45 - 60 |
Experimental Protocols for Mechanical Testing
To validate the effectiveness of this compound and other coupling agents, a series of standardized mechanical tests are employed. These tests are crucial for generating reliable and comparable data. The following are detailed methodologies for key experiments.
Surface Treatment of Fibers
A typical procedure for treating glass fibers with this compound involves the following steps:
-
Cleaning: The glass fibers are first heat-cleaned to remove any sizing or surface impurities.
-
Solution Preparation: An aqueous solution of this compound is prepared.
-
Immersion: The cleaned glass fibers are immersed in the silane solution.
-
Drying and Curing: The treated fibers are then dried and heated to facilitate the condensation reaction of the silane with the glass surface, forming a stable siloxane layer.
Tensile Testing
-
Standard: ASTM D3039/D3039M
-
Objective: To determine the ultimate tensile strength, tensile modulus, and strain to failure of the composite material.
-
Specimen: A flat, rectangular coupon with a constant cross-section.
-
Procedure:
-
The specimen is securely held in the grips of a universal testing machine.
-
A uniaxial tensile load is applied at a constant crosshead speed until the specimen fails.
-
Strain is measured using an extensometer or strain gauges.
-
The stress-strain curve is plotted to determine the key tensile properties.
-
Flexural Testing (Three-Point Bending)
-
Standard: ASTM D790
-
Objective: To measure the flexural strength and flexural modulus of the composite.
-
Specimen: A rectangular bar of a specified length, width, and thickness.
-
Procedure:
-
The specimen is placed on two supports with a specific span length.
-
A loading nose applies a force to the center of the specimen at a constant rate.
-
The load and deflection are recorded until the specimen fractures or reaches a specified strain limit.
-
Flexural stress and strain are calculated from the load-deflection data.
-
Interlaminar Shear Strength (ILSS) Testing (Short-Beam Strength)
-
Standard: ASTM D2344/D2344M
-
Objective: To determine the interlaminar shear strength of the composite, which is an indicator of the adhesion between the layers of reinforcement.
-
Specimen: A short, thick beam.
-
Procedure:
-
The specimen is subjected to a three-point bending test with a very short span-to-depth ratio.
-
This loading configuration promotes failure due to interlaminar shear rather than bending.
-
The maximum load before failure is used to calculate the short-beam strength.
-
Visualizing the Experimental Workflow and Logical Relationships
To better understand the process of evaluating the effectiveness of this compound, the following diagrams illustrate the experimental workflow and the logical relationship of its application.
References
A Comparative Analysis of Triethoxy and Trimethoxy Silane Coupling Agents for Researchers and Drug Development Professionals
An in-depth guide to selecting the optimal silane (B1218182) coupling agent based on performance data and experimental protocols.
In the realms of materials science, drug delivery, and biomedical device development, the interface between organic and inorganic materials is of paramount importance. Silane coupling agents are essential molecules that bridge this gap, enhancing adhesion, stability, and overall performance of composite materials. Among the various types of silane coupling agents, those bearing triethoxy and trimethoxy functional groups are widely employed. This guide provides a comprehensive, data-driven comparison of these two classes of silanes to aid researchers, scientists, and drug development professionals in making informed decisions for their specific applications.
Executive Summary
The primary distinction between triethoxy and trimethoxy silane coupling agents lies in their hydrolysis rate, the nature of the alcohol byproduct, and the resulting stability of the formulated solution. Trimethoxy silanes exhibit a faster hydrolysis rate, which can be advantageous for applications requiring rapid curing. However, this increased reactivity is associated with a shorter shelf life of the silane solution and the generation of methanol, a more volatile and toxic byproduct compared to the ethanol (B145695) produced by triethoxy silanes. Conversely, triethoxy silanes offer a more controlled and slower hydrolysis, leading to longer working times and enhanced solution stability, which can be critical in many research and manufacturing processes. The choice between the two is ultimately a trade-off between reaction speed and operational stability.
Performance Comparison: Triethoxy vs. Trimethoxy Silanes
The selection of the appropriate silane coupling agent is contingent on a thorough understanding of their chemical characteristics and performance in specific applications. Below is a summary of their key features, followed by available quantitative data.
General Characteristics
| Feature | Triethoxy Silanes | Trimethoxy Silanes | Rationale |
| Hydrolysis Rate | Slower | Faster | The smaller steric hindrance of the methoxy (B1213986) group allows for quicker reaction with water.[1][2] |
| Byproduct of Hydrolysis | Ethanol (C2H5OH) | Methanol (CH3OH) | The respective alkoxy group is released as an alcohol upon hydrolysis. |
| Solution Stability / Shelf Life | Longer | Shorter | The slower hydrolysis rate of ethoxy groups leads to a more stable solution over time. |
| Working Time | Longer | Shorter | The slower reaction kinetics provide a wider window for application and processing. |
| Volatility of Byproduct | Lower | Higher | Ethanol has a lower vapor pressure than methanol. |
| Toxicity of Byproduct | Lower | Higher | Methanol is more toxic than ethanol. |
| Adhesion Strength | Generally strong, application dependent | Generally strong, application dependent | Both provide excellent adhesion, with performance depending on the substrate and polymer matrix.[2] |
| Thermal Stability | Generally good, application dependent | Generally good, application dependent | The thermal stability is more influenced by the organofunctional group and the resulting siloxane network. |
Quantitative Data
Direct, side-by-side quantitative comparisons of triethoxy and trimethoxy silanes with the same organofunctional group are limited in publicly available literature. However, trends can be inferred from various studies.
Table 1: Comparative Hydrolysis Rates
While specific rate constants are highly dependent on conditions (pH, catalyst, solvent), a general trend is consistently observed. Methoxy silanes hydrolyze significantly faster than their ethoxy counterparts. For example, in one study, the relative hydrolysis rate of vinyltriethoxysilane (B1683064) was reported to be 0.05 compared to vinyltrimethoxysilane (B1682223) (rate = 1).[3]
Table 2: Comparative Bond Strength (Illustrative)
The following table is an illustrative compilation based on general findings and is not a direct head-to-head comparison from a single study. Actual values will vary based on the specific silane, substrate, resin, and test conditions.
| Silane Type | Substrate | Resin | Lap Shear Strength (MPa) - Representative Range |
| Vinyltriethoxysilane | Glass Fiber | Polyester | 25 - 40 |
| Vinyltrimethoxysilane | Glass Fiber | Polyester | 28 - 45 |
| 3-Aminopropyltriethoxysilane | Aluminum | Epoxy | 20 - 35 |
| 3-Aminopropyltrimethoxysilane | Aluminum | Epoxy | 22 - 38 |
Table 3: Comparative Thermal Stability (Illustrative)
Thermal stability, often measured by Thermogravimetric Analysis (TGA), is primarily influenced by the organic functional group and the crosslink density of the cured siloxane network. Both triethoxy and trimethoxy silanes can form thermally stable interfaces. The onset of decomposition is typically above 300°C. For instance, TGA studies on silica (B1680970) nanoparticles functionalized with aminosilanes show significant weight loss attributed to the decomposition of the organic moiety at temperatures between 200°C and 600°C.[4][5]
| Silane Type | Onset Decomposition Temperature (°C) - Representative Range |
| Organofunctional Triethoxysilane | 300 - 450 |
| Organofunctional Trimethoxysilane | 300 - 450 |
Experimental Protocols
To ensure reproducibility and accurate comparison of silane coupling agent performance, standardized experimental protocols are crucial.
Lap Shear Strength Testing (ASTM D1002)
This test method is used to determine the shear strength of adhesives for bonding metal specimens.
1. Specimen Preparation:
- Substrates (e.g., aluminum, steel plates) are cleaned and prepared according to a specified procedure to ensure a consistent surface for bonding.
- The silane coupling agent is applied to the substrate surface. This may involve dissolving the silane in a solvent (e.g., ethanol/water mixture), followed by application via dipping, spraying, or wiping.
- The treated substrates are allowed to dry and cure under controlled conditions (temperature and humidity).
- The adhesive is applied to the treated surface of one substrate, and a second substrate is overlapped to create a single-lap joint with a defined bond area (e.g., 12.7 mm x 25.4 mm).[2]
- The bonded assembly is cured according to the adhesive manufacturer's instructions.
2. Testing Procedure:
- The bonded specimens are conditioned at a standard temperature and humidity for a specified period.
- The specimen is placed in the grips of a universal testing machine.
- A tensile load is applied at a constant rate (e.g., 1.3 mm/min) until the bond fails.[2]
- The maximum load at failure is recorded.
3. Data Analysis:
- The shear strength is calculated by dividing the maximum load by the bond area and is typically expressed in megapascals (MPa).
Thermogravimetric Analysis (TGA)
TGA is used to evaluate the thermal stability of the silane coupling agent and the resulting interface.
1. Sample Preparation:
- A small amount of the cured silane-treated substrate or the silane-modified composite material (typically 5-10 mg) is placed in a TGA sample pan (e.g., alumina (B75360) or platinum).[6]
2. Instrument Setup:
- The TGA instrument is purged with an inert gas (e.g., nitrogen or argon) to prevent oxidation.
- The sample is heated at a constant rate (e.g., 10°C/min) over a specified temperature range (e.g., 25°C to 800°C).[6]
3. Data Collection and Analysis:
- The weight loss of the sample is recorded as a function of temperature.
- The resulting TGA curve is analyzed to determine the onset of decomposition, the temperature of maximum weight loss, and the percentage of residual mass.
Visualizing the Process
To better understand the underlying mechanisms and experimental workflows, the following diagrams are provided.
References
A Comparative Guide to Spectroscopic Techniques for Quantifying Silane Surface Coverage
For Researchers, Scientists, and Drug Development Professionals
The precise quantification of silane (B1218182) surface coverage is a critical parameter in numerous scientific and industrial applications, including the development of biocompatible materials, drug delivery systems, and advanced coatings. The density and uniformity of the silane layer directly influence surface properties such as hydrophobicity, chemical reactivity, and the efficacy of subsequent molecular immobilization. This guide provides an objective comparison of key spectroscopic techniques used to quantify silane surface coverage, supported by experimental data and detailed methodologies.
Comparison of Key Spectroscopic Techniques
Several powerful spectroscopic techniques are available for the characterization of silane layers. The choice of technique depends on the specific information required, such as elemental composition, layer thickness, molecular orientation, or real-time deposition kinetics. This section compares four widely used methods: X-ray Photoelectron Spectroscopy (XPS), Spectroscopic Ellipsometry, Attenuated Total Reflectance Fourier-Transform Infrared Spectroscopy (ATR-FTIR), and Quartz Crystal Microbalance with Dissipation Monitoring (QCM-D).
| Technique | Information Provided | Typical Quantitative Output | Key Advantages | Limitations |
| X-ray Photoelectron Spectroscopy (XPS) | Elemental composition, chemical states, and layer thickness. | Atomic concentration (at%), Areic density (molecules/nm²), Layer thickness (nm). | High surface sensitivity, provides chemical bonding information.[1] | Requires high vacuum, may not provide absolute quantification without standards.[1] |
| Spectroscopic Ellipsometry | Film thickness and refractive index. | Layer thickness (nm), Optical constants (n, k). | Non-destructive, high precision for thin films.[2] | Model-dependent, less sensitive to chemical composition.[3] |
| ATR-FTIR Spectroscopy | Vibrational modes of chemical bonds, molecular orientation. | Relative peak intensity/area, functional group concentration (with calibration). | High sensitivity to organic molecules, can be used in situ.[4] | Indirect quantification, signal can be affected by substrate and film thickness.[5] |
| Quartz Crystal Microbalance with Dissipation (QCM-D) | Mass and viscoelastic properties of the adsorbed layer. | Adsorbed mass (ng/cm²), Layer thickness (nm, model-dependent), Dissipation (viscoelasticity). | Real-time, in-situ measurements of adsorption kinetics.[6] | Indirect measurement of thickness, sensitive to changes in solvent viscosity. |
Quantitative Data Summary
The following table presents a summary of quantitative data for the surface coverage of aminosilanes, such as (3-aminopropyl)triethoxysilane (APTES), on silicon dioxide (SiO₂) surfaces, as determined by various spectroscopic techniques. These values are representative and can vary depending on the specific silane, substrate, and deposition conditions.
| Silane | Deposition Method | Technique | Areic Density (molecules/nm²) | Layer Thickness (nm) | Reference |
| APTES | Vapor Phase | XPS | ~4.4 | 4.2 ± 0.3 | [7] |
| APTES | Solution Phase (Aqueous) | Ellipsometry | - | ~0.7 - 0.9 | [8] |
| APDMES | Vapor Phase | Ellipsometry | - | 0.4 ± 0.02 | [8] |
| MPTMS + APTES | Solution Phase | ARXPS | - | 1.0 ± 0.2 | [9] |
| APTES | Vapor Phase | QCM-D | - | Mass gain corresponding to monolayer | [6] |
APDMES: (3-aminopropyl)dimethylethoxysilane MPTMS: (3-mercaptopropyl)trimethoxysilane
Experimental Workflows and Logical Relationships
The general workflow for quantifying silane surface coverage using spectroscopic techniques involves substrate preparation, silanization, instrumental analysis, and data interpretation. The logical relationship between these steps is crucial for obtaining reliable and reproducible results.
Caption: General workflow for silane surface preparation, analysis, and data interpretation.
Detailed Experimental Protocols
Accurate quantification of silane surface coverage relies on meticulous experimental procedures. Below are detailed protocols for the key techniques discussed.
X-ray Photoelectron Spectroscopy (XPS)
Objective: To determine the elemental composition and chemical states of the silanized surface, from which areic density and layer thickness can be calculated.
Methodology:
-
Sample Preparation:
-
Clean the substrate (e.g., silicon wafer) using a standard procedure such as piranha solution (a 3:1 mixture of sulfuric acid and hydrogen peroxide) or oxygen plasma to remove organic contaminants and create a hydrophilic surface with abundant hydroxyl groups.
-
Deposit the silane layer from either the vapor or solution phase under controlled conditions (e.g., temperature, humidity, and time).
-
Thoroughly rinse the silanized substrate with an appropriate solvent (e.g., toluene (B28343), ethanol) to remove any non-covalently bound silane molecules.
-
Cure the sample, typically by baking at an elevated temperature (e.g., 110-120 °C), to promote the formation of a stable siloxane network.
-
Mount the prepared sample on a compatible sample holder and introduce it into the XPS high-vacuum chamber.
-
-
Data Acquisition:
-
Acquire a survey spectrum to identify all elements present on the surface.
-
Perform high-resolution scans for the elements of interest, such as Si 2p, C 1s, O 1s, and N 1s (for aminosilanes).
-
For thickness determination, Angle-Resolved XPS (ARXPS) can be employed by varying the take-off angle of the photoelectrons.
-
-
Data Analysis:
-
Process the high-resolution spectra to determine the peak areas for each element.
-
Calculate the atomic concentrations using sensitivity factors specific to the instrument.
-
The areic density of the silane can be calculated from the atomic concentration of a unique element in the silane molecule (e.g., nitrogen in aminosilanes).[10]
-
For thickness calculations from ARXPS data, model the attenuation of the substrate signal (e.g., Si 2p from the silicon wafer) by the silane overlayer.[9]
-
Spectroscopic Ellipsometry
Objective: To measure the thickness of the silane layer.
Methodology:
-
Sample Preparation: Prepare the silanized substrate as described in the XPS protocol. The surface must be smooth and reflective for accurate measurements.
-
Data Acquisition:
-
Measure the optical properties (refractive index n and extinction coefficient k) of the bare substrate before silanization.
-
Mount the silanized substrate on the ellipsometer stage.
-
Measure the ellipsometric parameters, Psi (Ψ) and Delta (Δ), over a range of wavelengths and at multiple angles of incidence.
-
-
Data Analysis:
-
Develop an optical model that represents the sample, typically consisting of the substrate, a native oxide layer, and the silane film.
-
Assume a refractive index for the silane layer (a typical value for silane films is around 1.45).[1]
-
Use a regression analysis to fit the model-generated Ψ and Δ values to the experimental data by varying the thickness of the silane layer until a good fit is achieved.
-
Attenuated Total Reflectance Fourier-Transform Infrared Spectroscopy (ATR-FTIR)
Objective: To identify the chemical functional groups of the silane and to quantify the relative amount of silane on the surface.
Methodology:
-
Sample Preparation: Prepare the silanized substrate as described previously. The substrate must be in good contact with the ATR crystal.
-
Data Acquisition:
-
Record a background spectrum of the bare, clean substrate.
-
Press the silanized substrate firmly against the ATR crystal (e.g., diamond or germanium).
-
Collect the sample spectrum over the desired wavenumber range (e.g., 4000-650 cm⁻¹).
-
-
Data Analysis:
-
Ratio the sample spectrum against the background spectrum to obtain the absorbance spectrum of the silane layer.
-
Identify characteristic peaks of the silane, such as Si-O-Si stretching and CH₂ stretching vibrations.
-
For quantitative analysis, integrate the area of a characteristic peak that does not overlap with substrate or atmospheric absorbances. This area is proportional to the amount of silane on the surface. Calibration with standards of known surface coverage is necessary for absolute quantification.[11]
-
Quartz Crystal Microbalance with Dissipation Monitoring (QCM-D)
Objective: To monitor the real-time adsorption of silane molecules onto a surface and quantify the adsorbed mass.
Methodology:
-
Sensor Preparation:
-
Use a QCM-D sensor with a surface compatible with silanization (e.g., SiO₂-coated sensor).
-
Clean the sensor surface according to the manufacturer's instructions to ensure a hydrophilic and reactive surface.
-
-
Data Acquisition:
-
Mount the sensor in the QCM-D chamber and establish a stable baseline in a suitable solvent (e.g., toluene or ethanol).
-
Introduce the silane solution into the chamber and monitor the changes in frequency (Δf) and dissipation (ΔD) in real-time. A decrease in frequency indicates an increase in mass on the sensor surface.
-
After the adsorption reaches a plateau, rinse with pure solvent to remove any non-adsorbed silane molecules.
-
-
Data Analysis:
-
The change in frequency (Δf) is related to the adsorbed mass (Δm) through the Sauerbrey equation for rigid films.
-
The dissipation (ΔD) provides information about the viscoelastic properties of the adsorbed layer.
-
Modeling of the QCM-D data can provide estimates of the layer thickness and shear modulus.
-
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Thin Film Characterization: Ellipsometry vs Reflectometry for <10nm Layers [eureka.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. The Do’s and Don’ts of FTIR Spectroscopy for Thin Film Analysis | Labcompare.com [labcompare.com]
- 6. osti.gov [osti.gov]
- 7. benchchem.com [benchchem.com]
- 8. Comparative Study of Solution Phase and Vapor Phase Deposition of Aminosilanes on Silicon Dioxide Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. cetjournal.it [cetjournal.it]
A Comparative Guide to the Hydrolytic Stability of Silane Coupling Agents
For Researchers, Scientists, and Drug Development Professionals
The efficacy and longevity of materials used in drug development and various scientific applications often depend on the stability of the interface between organic and inorganic components. Silane (B1218182) coupling agents are crucial in promoting adhesion and enhancing the durability of these interfaces. However, their performance is intrinsically linked to their hydrolytic stability—the resistance to bond cleavage in the presence of water. This guide provides an objective comparison of the hydrolytic stability of three common classes of silane coupling agents: aminosilanes, epoxysilanes, and vinylsilanes, supported by experimental data and detailed methodologies.
Comparative Hydrolytic Stability
The hydrolytic stability of a silane coupling agent is influenced by its molecular structure, the pH of the environment, and the solvent system.[1][2] Generally, the hydrolysis of the alkoxy groups (e.g., methoxy, ethoxy) on the silicon atom is a prerequisite for the formation of a stable siloxane bond with the inorganic substrate. However, excessive hydrolysis or instability of the silane-substrate bond can lead to a loss of adhesion and device failure.[3]
While direct quantitative comparisons of hydrolysis rates under identical conditions are sparse in the literature, a comprehensive review of existing studies allows for a qualitative and semi-quantitative ranking of the hydrolytic stability of different silane coupling agents. The following table summarizes the general trends in hydrolytic stability based on functional groups.
| Silane Functional Group | General Hydrolytic Stability | Key Influencing Factors |
| Aminosilanes (e.g., 3-Aminopropyltriethoxysilane - APTES) | Generally lower | The amine group can catalyze the hydrolysis of siloxane bonds, particularly at elevated temperatures and humidity.[1][4] The stability is also pH-dependent. |
| Epoxysilanes (e.g., 3-Glycidoxypropyltrimethoxysilane - GPTMS) | Moderate to high | The epoxy group is relatively stable, and the hydrolysis rate is primarily governed by the alkoxy groups.[5][6] |
| Vinylsilanes (e.g., Vinyltrimethoxysilane - VTMS) | High | The vinyl group is non-polar and does not participate in catalyzing hydrolysis, leading to greater stability of the siloxane bond.[7] |
Experimental Protocols for Evaluating Hydrolytic Stability
To rigorously assess the hydrolytic stability of silane coupling agents, standardized experimental protocols are essential. The following sections detail the methodologies for three key experiments.
²⁹Si Nuclear Magnetic Resonance (NMR) Spectroscopy
Experimental Workflow:
Detailed Protocol:
-
Solution Preparation: Prepare a solution of the silane coupling agent in a deuterated solvent mixture (e.g., 80:20 ethanol/D₂O) to a known concentration (e.g., 1-5% v/v). The pH of the solution should be controlled and recorded, as it significantly affects the hydrolysis rate.
-
NMR Acquisition: Immediately after preparation, place the sample in the NMR spectrometer. Acquire ²⁹Si NMR spectra at regular time intervals (e.g., every 15-30 minutes for fast-hydrolyzing silanes, or every few hours for more stable ones).
-
Data Processing: Process the acquired free induction decays (FIDs) using appropriate software. This includes Fourier transformation, phase correction, and baseline correction.
-
Spectral Analysis: Identify and assign the resonance peaks corresponding to the unhydrolyzed silane, partially hydrolyzed species (silanols), and condensed species (siloxanes).
-
Kinetic Analysis: Integrate the area under each assigned peak to determine the relative concentration of each species at each time point. Plot the natural logarithm of the concentration of the parent silane against time. The negative of the slope of this plot will give the pseudo-first-order rate constant for hydrolysis.
Shear Bond Strength Testing
This mechanical test evaluates the adhesion strength of a silanized interface before and after exposure to hydrolytic stress. A decrease in shear bond strength after aging indicates a loss of hydrolytic stability.[3][12][13]
Experimental Workflow:
Detailed Protocol:
-
Substrate Preparation: Clean the surfaces of the substrates (e.g., glass, ceramic, or metal) thoroughly to remove any contaminants. This may involve sonication in solvents like acetone (B3395972) and ethanol, followed by drying.
-
Silanization: Prepare a solution of the silane coupling agent (typically 1-2% in a suitable solvent like ethanol/water). Apply the solution to the substrate surface by dipping, spraying, or wiping. Allow the silane to react and cure according to the manufacturer's instructions or established laboratory protocols.
-
Bonding: Apply an adhesive (e.g., epoxy resin) to the silanized surface and bond it to another substrate, creating a lap shear joint. Ensure a consistent bond line thickness.
-
Hydrolytic Aging: Immerse the bonded specimens in deionized water at a constant temperature (e.g., 37°C or 60°C) for predetermined periods (e.g., 24 hours, 1 week, 1 month).
-
Mechanical Testing: After each aging period, remove the specimens from the water and immediately test their shear bond strength using a universal testing machine at a constant crosshead speed.
-
Data Analysis: Calculate the shear bond strength in megapascals (MPa). Compare the bond strength of the aged specimens to that of unaged control specimens to determine the percentage of strength retention.
Contact Angle Measurement
Contact angle goniometry is a surface-sensitive technique used to assess the wettability of a surface. A change in the water contact angle on a silanized surface after exposure to an aqueous environment can indicate a change in the surface chemistry, often due to the hydrolysis and loss of the silane layer.[3][14][15][16][17][18]
Experimental Workflow:
Detailed Protocol:
-
Substrate Preparation: Use flat, smooth substrates (e.g., silicon wafers or glass slides) and clean them meticulously.
-
Silanization: Apply the silane coupling agent to the substrate to form a uniform coating.
-
Initial Contact Angle Measurement: Place a small droplet of deionized water onto the silanized surface and measure the static contact angle using a goniometer.
-
Hydrolytic Aging: Immerse the coated substrate in deionized water for a specified period at a controlled temperature.
-
Final Contact Angle Measurement: After aging, carefully dry the substrate with a stream of inert gas (e.g., nitrogen) and immediately measure the water contact angle again.
-
Data Analysis: A significant decrease in the water contact angle suggests that the hydrophobic organic part of the silane has been lost or reoriented due to the hydrolysis of the underlying siloxane bonds, making the surface more hydrophilic.
Conclusion
The selection of an appropriate silane coupling agent is critical for ensuring the long-term performance and reliability of advanced materials in various scientific and biomedical applications. While aminosilanes are widely used, their inherent susceptibility to hydrolysis, especially under harsh conditions, must be considered. Epoxysilanes offer a good balance of reactivity and stability, while vinylsilanes generally provide the highest hydrolytic stability among the three classes discussed. By employing the rigorous experimental protocols outlined in this guide, researchers and drug development professionals can make informed decisions in selecting the most suitable silane coupling agent to achieve durable and reliable interfacial bonding.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. How to Prepare Reproducible, Homogeneous, and Hydrolytically Stable Aminosilane-derived Layers on Silica - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. scielo.br [scielo.br]
- 7. Effect of mixed silanes on the hydrolytic stability of composites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Hydrolysis and condensation mechanisms of a silane coupling agent studied by 13C and 29Si NMR | Semantic Scholar [semanticscholar.org]
- 10. NMR spectroscopic studies of dimethyldiethoxy silane hydrolysis and polysiloxane conversion | Semantic Scholar [semanticscholar.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Effect of the difference water amounts and hydrolysis times of silane coupling agent on the shear bond strength between lithium disilicate glass ceramic and composite resin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Systematic Study of Wettability Alteration of Glass Surfaces by Dichlorooctamethyltetrasiloxane Silanization—A Guide for Contact Angle Modification - PMC [pmc.ncbi.nlm.nih.gov]
- 16. gelest.com [gelest.com]
- 17. nanoscience.com [nanoscience.com]
- 18. researchgate.net [researchgate.net]
A Comparative Guide to AFM Imaging of Surfaces Treated with N-((Triethoxysilyl)methyl)aniline
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of surfaces functionalized with N-((Triethoxysilyl)methyl)aniline, a key reagent in surface modification, against other common alternatives. The performance is evaluated based on Atomic Force Microscopy (AFM) imaging, with a focus on quantitative data, detailed experimental protocols, and visual workflows to aid in the selection of the most suitable surface treatment for your research and development needs.
Performance Comparison: this compound vs. Alternatives
The choice of silane (B1218182) for surface modification significantly impacts the resulting surface topography, homogeneity, and suitability for subsequent applications such as biomolecule immobilization or as a substrate in drug formulation studies. While direct, quantitative AFM data for this compound is not extensively available in the current body of scientific literature, we can draw comparisons with well-characterized aminosilanes like (3-Aminopropyl)triethoxysilane (APTES).
Disclaimer: The data presented for this compound is an educated estimation based on its molecular structure and known properties of similar silanes. Experimental verification is strongly recommended.
| Surface Treatment | Surface Roughness (Ra) | Adhesion Force (nN) | Key Characteristics & Considerations |
| Uncoated Substrate (e.g., Silicon Wafer) | ~0.09 nm[1] | Variable (highly dependent on tip and environment) | Provides a baseline for comparison. Surface is typically hydrophilic with native oxide layer. |
| This compound | Est. 0.3 - 0.6 nm | Est. Lower than APTES | The bulky phenyl group may lead to a less densely packed and potentially rougher monolayer compared to aliphatic silanes. The aniline (B41778) group is less basic than a primary amine, which may result in weaker interactions and lower adhesion forces. |
| (3-Aminopropyl)triethoxysilane (APTES) | ~0.28 nm[1] | Higher than uncoated substrate | Forms a relatively smooth and uniform monolayer. The terminal primary amine groups are highly reactive and contribute to increased surface energy and adhesion. |
| Octadecyltrichlorosilane (OTS) | ~0.2 - 0.5 nm | Lower than APTES | Forms a hydrophobic, well-ordered self-assembled monolayer. The long alkyl chain leads to a significant decrease in surface energy and adhesion. |
Experimental Protocols
Detailed methodologies are crucial for achieving reproducible surface modifications. Below are generalized protocols for solution-phase and vapor-phase deposition of this compound, which can be adapted based on specific substrate and application requirements.
Solution-Phase Deposition Protocol
-
Substrate Preparation:
-
Clean the substrate (e.g., silicon wafer, glass slide, or mica) by sonicating in a sequence of solvents such as acetone, isopropanol, and deionized water (15 minutes each).
-
Dry the substrate with a stream of inert gas (e.g., nitrogen or argon).
-
To generate hydroxyl groups on the surface, treat the substrate with oxygen plasma or a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 10-15 minutes. Caution: Piranha solution is extremely corrosive and should be handled with extreme care in a fume hood.
-
Rinse the substrate thoroughly with deionized water and dry with an inert gas.
-
-
Silanization:
-
Prepare a 1% (v/v) solution of this compound in an anhydrous solvent (e.g., toluene (B28343) or ethanol) in a glove box or under an inert atmosphere to minimize water content.
-
Immerse the cleaned and dried substrate in the silane solution.
-
Allow the reaction to proceed for 2-4 hours at room temperature with gentle agitation.
-
-
Post-Deposition Treatment:
-
Remove the substrate from the silane solution and rinse thoroughly with the anhydrous solvent to remove any physisorbed molecules.
-
Cure the coated substrate in an oven at 110-120°C for 30-60 minutes to promote covalent bond formation.
-
Perform a final rinse with the solvent and dry with an inert gas.
-
Vapor-Phase Deposition Protocol
-
Substrate Preparation: Follow the same cleaning and hydroxylation steps as in the solution-phase protocol.
-
Deposition:
-
Place the cleaned and dried substrate in a vacuum deposition chamber or a desiccator.
-
Place a small, open container with a few drops of this compound inside the chamber, ensuring it will not spill.
-
Evacuate the chamber to a low pressure (e.g., <1 Torr).
-
Allow the deposition to proceed for 2-12 hours at room temperature or a slightly elevated temperature (e.g., 50-70°C) to increase the vapor pressure of the silane.
-
-
Post-Deposition Treatment:
-
Vent the chamber with an inert gas.
-
Cure the coated substrate in an oven at 110-120°C for 30-60 minutes.
-
Store the functionalized substrate in a desiccator.
-
Mandatory Visualization
To facilitate a clearer understanding of the experimental processes and comparative logic, the following diagrams are provided.
Caption: Experimental workflow for surface treatment and AFM analysis.
References
Benchmarking the adhesion strength of various silane promoters in dental resins
The long-term success of dental restorations heavily relies on the durability of the adhesive bond between the restorative material and the tooth structure. Silane (B1218182) coupling agents play a pivotal role in enhancing this adhesion, particularly for silica-based ceramics and resin composites. This guide provides a comparative analysis of various silane promoters, supported by experimental data, to assist researchers, scientists, and drug development professionals in making informed decisions for their applications.
Unveiling the Strength: Comparative Adhesion Data
The adhesion strength of silane promoters is a critical performance metric, commonly evaluated through shear bond strength (SBS) and microtensile bond strength (µTBS) tests. The following table summarizes quantitative data from various studies, comparing the performance of different silane coupling agents and universal adhesives containing silanes. It is important to note that bond strength values can be influenced by various factors, including the substrate, the specific resin composite used, and the aging conditions.
| Silane Promoter/Adhesive System | Substrate | Adhesion Test | Bond Strength (MPa) | Aging Conditions | Reference |
| γ-MPTS -containing Universal Adhesive (SBU) | Lithium Disilicate Ceramic | µTBS | Lower than γMPTES/APTES-containing UA | Not specified | [1] |
| γ-MPTES/APTES -containing Universal Adhesive (SBP) | Lithium Disilicate Ceramic | µTBS | Significantly higher than γMPTS-containing UA | Not specified | [1] |
| Separate Silane Primer + Universal Adhesive | Feldspathic Ceramic | µTBS | Higher immediate bond strength | 24 hours water storage | [2] |
| Separate Silane Primer + Universal Adhesive | Feldspathic Ceramic | µTBS | Significant decrease in bond strength | 6 months water aging | [2] |
| Universal Adhesive (without separate silane) | Feldspathic Ceramic | µTBS | Stable bond strength | 6 months water aging | [2] |
| Silane + Adhesive | Aged Composite Resin | SBS | 15.86 | Not specified | [3] |
| Silane-containing Universal Adhesive | Aged Composite Resin | SBS | 14.14 | Not specified | [3] |
| No Silane + Adhesive | Aged Composite Resin | SBS | 10.21 | Not specified | [3] |
| Silane-based primer (Monobond Plus) | Glass-ceramic | SBS | Significantly higher than silane-containing UA | 10,000 thermocycles | [4] |
| Silane-containing Universal Adhesive (Single Bond Universal) | Glass-ceramic | SBS | Improved compared to control, but lower than separate silane | 10,000 thermocycles | [4] |
| No priming (Control) | Glass-ceramic | SBS | Lowest bond strength | 10,000 thermocycles | [4] |
The Science of Adhesion: Experimental Protocols
Objective comparison of adhesion promoters necessitates standardized experimental protocols. The most common methods for evaluating the adhesion strength of dental resins are the shear bond strength (SBS) and microtensile bond strength (µTBS) tests.
Shear Bond Strength (SBS) Test Protocol (Adapted from ISO 29022)
The SBS test measures the force required to shear a bonded resin cylinder from a flat substrate surface.
-
Substrate Preparation: A flat bonding surface is prepared on the substrate (e.g., enamel, dentin, or ceramic). For tooth structure, this often involves embedding the tooth in acrylic resin and grinding the surface to expose a flat area of enamel or dentin.[5]
-
Surface Treatment: The prepared surface is treated according to the manufacturer's instructions for the adhesive system being tested. This may include etching with phosphoric acid, application of a primer, and/or a silane coupling agent.[5]
-
Bonding: A cylindrical mold (typically with a diameter of 2-3 mm) is placed on the treated surface, and the dental resin composite is packed into the mold and light-cured.[5][6]
-
Storage: The bonded specimens are stored in water at 37°C for a specified period (e.g., 24 hours) to simulate oral conditions.[5] For aging studies, specimens may be subjected to thermocycling or prolonged water storage.[4]
-
Testing: The specimen is mounted in a universal testing machine with a shear-loading jig. A shear force is applied to the base of the resin cylinder at a constant crosshead speed (e.g., 1 mm/min) until failure occurs.[4][5]
-
Data Analysis: The shear bond strength is calculated by dividing the maximum load at failure by the bonded surface area.
Microtensile Bond Strength (µTBS) Test Protocol
The µTBS test is used to measure the tensile bond strength of small, bar-shaped specimens, allowing for the evaluation of adhesion to specific regions of the tooth.
-
Tooth Preparation and Bonding: A flat dentin or enamel surface is prepared, and a block of resin composite is bonded to the surface using the adhesive system being tested.[7]
-
Specimen Sectioning: The bonded tooth is sectioned into multiple slabs (typically 0.5-1.0 mm thick) perpendicular to the bonded interface using a slow-speed diamond saw under water cooling.[7][8]
-
Beam Trimming: The slabs are then further trimmed into rectangular beams or an hourglass shape with a cross-sectional area of approximately 1 mm² at the bonded interface.[7][8]
-
Storage: The prepared beams are stored in water at 37°C for a specified period (e.g., 24 hours) or subjected to artificial aging.[2]
-
Testing: Each beam is attached to a microtensile testing jig using cyanoacrylate adhesive and subjected to a tensile load at a constant crosshead speed (e.g., 1 mm/min) until fracture.[9]
-
Data Analysis: The µTBS is calculated by dividing the load at failure by the cross-sectional area of the bonded interface.
Visualizing the Process and Mechanism
To better understand the experimental process and the underlying chemical interactions, the following diagrams are provided.
References
- 1. mdpi.com [mdpi.com]
- 2. Bonding stability of universal adhesives to feldspathic ceramic with or without prior silane application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rsucon.rsu.ac.th [rsucon.rsu.ac.th]
- 4. sciencescholar.us [sciencescholar.us]
- 5. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 6. dental-research.com [dental-research.com]
- 7. zora.uzh.ch [zora.uzh.ch]
- 8. researchgate.net [researchgate.net]
- 9. Micro-tensile bond strength of different adhesive systems on sound dentin and resin-based composite: An in-vitro study - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of N-((Triethoxysilyl)methyl)aniline: A Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of N-((Triethoxysilyl)methyl)aniline, ensuring the safety of laboratory personnel and compliance with environmental regulations. Researchers, scientists, and drug development professionals should adhere to these procedural guidelines to mitigate risks associated with this chemical.
Safety and Hazard Information
This compound is a chemical that requires careful handling due to its potential health and environmental hazards. The following table summarizes key quantitative data related to its safety profile.
| Property | Value | Hazard Statement |
| Acute Toxicity, Oral | Harmful if swallowed.[1] | H302: Harmful if swallowed.[1] |
| Skin Corrosion/Irritation | Causes skin irritation.[1] | H315: Causes skin irritation.[1] |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[1] | H319: Causes serious eye irritation.[1] |
| Specific Target Organ Toxicity | May cause respiratory irritation.[1] | H335: May cause respiratory irritation.[1] |
| Aquatic Toxicity | Very toxic to aquatic life with long lasting effects.[2][3][4] | H410: Very toxic to aquatic life with long lasting effects.[2][3][4] |
Experimental Protocols for Disposal
The recommended procedure for the disposal of this compound and its contaminated materials is based on established safety protocols to prevent environmental contamination and ensure personnel safety.
Materials Required:
-
Appropriate Personal Protective Equipment (PPE): Neoprene or butyl rubber gloves, safety goggles or face shield, and a lab coat.
-
Leak-proof, sealable, and clearly labeled hazardous waste containers.
-
Inert absorbent material (e.g., sand, diatomite, acid binders, universal binders, sawdust).[3]
-
Chemical fume hood.
Disposal Procedure:
-
Waste Collection:
-
Collect all waste this compound and any materials contaminated with it (e.g., paper towels, gloves, absorbent pads) in a designated, leak-proof, and sealable hazardous waste container.
-
Ensure the container is clearly labeled with "Hazardous Waste" and the chemical name: "this compound".
-
Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
-
Spill Management:
-
In the event of a spill, ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Absorb the spill using an inert material such as sand, diatomite, or a universal absorbent.[3]
-
Carefully collect the absorbed material and place it in the designated hazardous waste container.
-
Clean the spill area thoroughly with an appropriate solvent and then soap and water. All cleaning materials must also be disposed of as hazardous waste.
-
-
Container Disposal:
-
Empty containers that held this compound must be treated as hazardous waste unless properly decontaminated.
-
Triple-rinse the container with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.
-
After decontamination, puncture or crush the container to prevent reuse, if required by local regulations.
-
-
Final Disposal:
-
Store the sealed hazardous waste container in a cool, dry, and well-ventilated area, away from incompatible materials.
-
Arrange for pickup and disposal by a licensed hazardous waste contractor. The preferred method of disposal is incineration in a chemical incinerator equipped with an afterburner and scrubber.[2]
-
Never dispose of this compound down the drain or in the regular trash.[2][3] This is crucial to prevent the release of this substance into aquatic environments where it is highly toxic.[2][3][4]
-
Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling N-((Triethoxysilyl)methyl)aniline
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, use, and disposal of N-((Triethoxysilyl)methyl)aniline, ensuring laboratory safety and operational integrity.
This document provides immediate and essential safety protocols, operational procedures, and disposal plans for this compound. Adherence to these guidelines is critical for minimizing risks and ensuring a safe laboratory environment.
Hazard Identification and Safety Precautions
This compound is a chemical that requires careful handling due to its potential health hazards. According to safety data sheets, it is harmful if swallowed (Acute toxicity, oral, Category 4), causes skin irritation (Skin corrosion/irritation, Category 2), and can lead to serious eye irritation (Serious eye damage/eye irritation, Category 2A).[1] It may also cause respiratory irritation (Specific target organ toxicity, single exposure; Respiratory tract irritation, Category 3).[1]
Key Hazards:
-
Oral Toxicity: Harmful if ingested.
-
Skin and Eye Irritation: Can cause significant irritation upon contact.[1]
-
Respiratory Irritation: Inhalation of vapors or mists may irritate the respiratory tract.[1]
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory when handling this compound to prevent exposure. The following PPE should be worn at all times in the designated work area:
| PPE Category | Specification |
| Eye and Face | Chemical splash goggles that meet ANSI Z.87.1 standards are the minimum requirement. A face shield should be worn over safety glasses when there is a risk of splashing. |
| Hand | Chemical-resistant gloves are required. While specific breakthrough times for this compound are not readily available, gloves made of Butyl rubber, Neoprene, or Viton are recommended for handling aniline (B41778) compounds.[2] Nitrile gloves are not recommended for prolonged contact with anilines.[2] Always inspect gloves for integrity before use. |
| Body | A flame-resistant lab coat, fully buttoned, is required. Long pants and closed-toe shoes must be worn. |
| Respiratory | All work with this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[2] If there is a potential for exposure above established limits despite engineering controls, a NIOSH-approved respirator may be necessary. |
Quantitative Safety Data
The following table summarizes key quantitative data for this compound and related compounds.
| Property | Value | Reference |
| CAS Number | 3473-76-5 | [1] |
| Molecular Formula | C13H23NO3Si | [1] |
| Molecular Weight | 269.41 g/mol | [1] |
| OSHA PEL (for N-Methylaniline) | TWA 2 ppm (9 mg/m³) [skin] | [3][4] |
| NIOSH REL (for N-Methylaniline) | TWA 0.5 ppm (2 mg/m³) [skin] | [3] |
| ACGIH TLV (for N-Methylaniline) | TWA 0.5 ppm [skin] | [5] |
| Boiling Point | 195 °C / 383 °F (for N-Methylaniline) | [6] |
| Flash Point | 86 °C / 186.8 °F (for N-Methylaniline) | [6] |
| GHS Hazard Statements | H302, H315, H319, H335 | [1] |
Note: Occupational Exposure Limits (OELs) for this compound have not been specifically established. The provided values for the related compound N-Methylaniline should be used as a conservative guideline.
Standard Operating Procedure (SOP) for Handling
This SOP outlines the procedural steps for the safe handling of this compound in a laboratory setting.
4.1. Preparation and Pre-Handling Checklist:
-
Designated Area: All work with this chemical must be conducted in a designated area within a certified chemical fume hood.[2]
-
Safety Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[7]
-
Spill Kit: A spill kit containing appropriate absorbent materials (e.g., vermiculite, sand) and waste containers must be available in the laboratory.
-
PPE Inspection: Inspect all required PPE for damage or contamination before use.
-
Review SDS: All personnel handling the chemical must review the Safety Data Sheet (SDS) prior to commencing work.
4.2. Handling Procedure:
-
Personal Protective Equipment: Don the required PPE as specified in Section 2 before entering the designated handling area.
-
Chemical Dispensing:
-
Place the container of this compound in the chemical fume hood.
-
Carefully open the container, avoiding any splashes.
-
Use a clean, compatible pipette or other transfer device to dispense the required amount of the liquid.
-
Always keep the container sealed when not in use.
-
-
Experimental Use:
-
Perform all experimental procedures involving this chemical within the fume hood.
-
Avoid heating the material unless specifically required by the protocol and with appropriate safety measures in place.
-
Keep all ignition sources away from the work area.
-
-
Post-Handling:
-
Upon completion of the work, securely cap the primary container.
-
Decontaminate the work area within the fume hood with an appropriate cleaning agent.
-
Carefully remove PPE, avoiding self-contamination.
-
Wash hands thoroughly with soap and water after removing gloves.
-
Emergency Procedures
5.1. Spills and Leaks:
-
Small Spills (within the fume hood):
-
Large Spills (outside the fume hood):
5.2. Accidental Exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]
-
Skin Contact: Immediately remove contaminated clothing and wash the affected skin area with plenty of soap and water for at least 15 minutes. Seek medical attention.[10]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[10]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[6]
Disposal Plan
All waste materials contaminated with this compound must be disposed of as hazardous waste.
6.1. Waste Collection:
-
Liquid Waste: Collect all excess or unwanted this compound in a dedicated, properly labeled, and sealed hazardous waste container. The container must be compatible with the chemical.
-
Solid Waste: All contaminated materials, including gloves, absorbent pads, and disposable labware, must be collected in a separate, clearly labeled hazardous waste container.
6.2. Waste Storage:
-
Store hazardous waste containers in a designated, well-ventilated, and secure secondary containment area.
-
Keep waste containers closed at all times, except when adding waste.
6.3. Final Disposal:
-
Arrange for the disposal of hazardous waste through the institution's EHS department or a licensed hazardous waste disposal contractor.
-
Do not dispose of this compound or contaminated materials down the drain or in the regular trash.
Workflow and Logic Diagrams
The following diagrams illustrate the key workflows for handling and responding to incidents involving this compound.
Caption: Workflow for the safe handling of this compound.
Caption: Decision-making process for spill response.
References
- 1. angenechemical.com [angenechemical.com]
- 2. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 3. N-Methylaniline - Wikipedia [en.wikipedia.org]
- 4. MONOMETHYL ANILINE (N-METHYLANILINE) | Occupational Safety and Health Administration [osha.gov]
- 5. nj.gov [nj.gov]
- 6. fishersci.com [fishersci.com]
- 7. uwm.edu [uwm.edu]
- 8. nj.gov [nj.gov]
- 9. benchchem.com [benchchem.com]
- 10. scribd.com [scribd.com]
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
